(R)-1-Phenylbut-3-en-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-1-phenylbut-3-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNZDHMKEKWBTM-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (R)-1-Phenylbut-3-en-1-amine Hydrochloride as a Key Chiral Intermediate in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: (R)-1-Phenylbut-3-en-1-amine hydrochloride is a chiral amine of significant interest in synthetic organic chemistry. While not extensively studied as a standalone bioactive molecule, it serves as a crucial building block in the asymmetric synthesis of more complex pharmaceutical compounds. Its stereospecific structure is pivotal for introducing chirality in target molecules. This guide provides an in-depth overview of its physicochemical properties, its primary application as a synthetic intermediate, and detailed experimental protocols relevant to its synthesis and use.
Physicochemical Properties
This compound is a well-defined chemical entity with specific physical and chemical characteristics crucial for its application in synthesis. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [1] |
| CAS Number | 132312-93-7 | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% |
Core Application: Intermediate in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral precursor in asymmetric synthesis. Chiral amines are fundamental in the production of enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.
A notable application is in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B), used in the treatment of Parkinson's disease. The efficacy of Rasagiline is dependent on its (R)-enantiomer configuration, making the use of chiral starting materials like (R)-1-Phenylbut-3-en-1-amine or structurally related chiral amines critical in its synthesis.
Experimental Protocols
The following protocols are representative examples of the synthesis and application of chiral amines in a research and development setting.
Enzymatic Synthesis of Chiral Amines
The asymmetric synthesis of chiral amines from prochiral ketones using transaminases is a powerful biocatalytic method. This approach offers high enantioselectivity under mild reaction conditions.
Objective: To synthesize a chiral amine from a corresponding ketone using a transaminase enzyme coupled with a pyruvate decarboxylase (PDC) for equilibrium shifting.
Materials:
-
Transaminase from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA)
-
Pyruvate decarboxylase (PDC)
-
Prochiral ketone (e.g., 4-phenyl-2-butanone)
-
L-Alanine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
Procedure:
-
Prepare a reaction mixture containing the prochiral ketone, a molar excess of L-alanine, and the PLP cofactor in the potassium phosphate buffer.
-
Add the transaminase and PDC enzymes to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by techniques such as HPLC or GC to determine the conversion of the ketone to the chiral amine.
-
Upon completion, the enzyme is removed, and the product is extracted from the aqueous phase using an organic solvent.
-
The chiral purity (enantiomeric excess) of the product is determined using chiral chromatography.
This enzymatic approach can yield chiral amines with high stereoselectivity, often achieving an enantiomeric excess of around 90%.[2]
Application in the Synthesis of Rasagiline
(R)-1-aminoindan, a structurally similar chiral amine, is a key intermediate in the synthesis of Rasagiline. The following protocol outlines a general procedure for the N-alkylation of such a chiral amine.
Objective: To synthesize Rasagiline via N-alkylation of (R)-1-aminoindan.
Materials:
-
(R)-1-aminoindan
-
Propargyl bromide (or propargyl chloride)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (or another suitable solvent)
-
Methanesulfonic acid
Procedure:
-
In a reaction vessel, dissolve (R)-1-aminoindan and the base in the solvent.
-
Add propargyl bromide dropwise to the mixture while stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 60°C) and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
The solvent is evaporated under reduced pressure to yield crude Rasagiline base.
-
The crude product can be purified by column chromatography.
-
For the formation of the mesylate salt, the purified Rasagiline base is dissolved in a suitable solvent like isopropanol and treated with methanesulfonic acid. The resulting Rasagiline mesylate salt precipitates and can be collected by filtration.
Visualizations
Logical Workflow for Chiral Amine Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a chiral amine using an enzymatic approach.
Caption: Generalized Workflow for Enzymatic Chiral Amine Synthesis.
Role in Asymmetric Synthesis Pathway
This diagram conceptualizes the role of a chiral amine intermediate in a multi-step asymmetric synthesis of a target pharmaceutical.
Caption: Role of Chiral Amine in a Synthetic Pathway.
References
Elucidation of the Stereochemical Structure of (R)-1-Phenylbut-3-en-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (R)-1-Phenylbut-3-en-1-amine hydrochloride, a chiral amine of interest in synthetic and medicinal chemistry. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an in-depth analysis of its spectroscopic data.
Physicochemical Properties
This compound is the hydrochloride salt of the chiral homoallylic amine (R)-1-Phenylbut-3-en-1-amine. The introduction of the hydrochloride salt enhances the compound's stability and water solubility, which is often advantageous for pharmaceutical applications.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ClN | [Calculated] |
| Molecular Weight | 183.68 g/mol | [Calculated] |
| CAS Number | 132312-93-7 | - |
| Appearance | White to off-white solid (expected) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane, chloroform | [General knowledge of amine hydrochlorides] |
Synthesis and Stereochemical Control
The enantiomerically pure (R)-1-Phenylbut-3-en-1-amine can be synthesized via asymmetric allylation of an imine derived from benzaldehyde. A plausible synthetic pathway is outlined below.
Experimental Protocol: Asymmetric Synthesis
This protocol is adapted from established methods for the asymmetric synthesis of homoallylic amines.
Step 1: Imine Formation. In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M). Add (R)-tert-butanesulfinamide (1.05 eq) and anhydrous magnesium sulfate (2.0 eq). Stir the mixture at room temperature for 12-24 hours until imine formation is complete, as monitored by Thin Layer Chromatography (TLC). Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine.
Step 2: Asymmetric Allylation. In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the allylating agent. To a solution of allyl bromide (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C, add a solution of a suitable Grignard reagent, such as isopropylmagnesium chloride (1.5 eq in THF). Stir the mixture for 1 hour at -78 °C to form the allyl Grignard reagent.
To this allylating agent, add a solution of the crude N-sulfinylimine from Step 1 in anhydrous THF at -78 °C. Allow the reaction to stir at this temperature for 4-6 hours.
Step 3: Hydrolysis and Deprotection. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Dissolve the crude product in methanol and add hydrochloric acid (4 M in 1,4-dioxane, 1.2 eq). Stir for 1 hour at room temperature. Remove the solvent under reduced pressure to yield the crude this compound.
Step 4: Purification. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to obtain the pure this compound.
Structural Elucidation by Spectroscopy
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: A sample of the compound (~10-20 mg) is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
Expected ¹H NMR Data (in D₂O, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4-7.5 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 5.7-5.9 | m | 1H | -CH=CH₂ |
| ~ 5.1-5.3 | m | 2H | -CH=CH₂ |
| ~ 4.5 | t | 1H | Ph-CH(NH₃⁺)- |
| ~ 2.6-2.8 | m | 2H | -CH₂-CH=CH₂ |
Expected ¹³C NMR Data (in D₂O, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135-140 | Aromatic C (quaternary) |
| ~ 130-132 | -CH=CH₂ |
| ~ 128-130 | Aromatic CH |
| ~ 118-120 | -CH=CH₂ |
| ~ 55-60 | Ph-CH(NH₃⁺)- |
| ~ 40-45 | -CH₂-CH=CH₂ |
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.
Expected Fragmentation Pattern: The ESI-MS spectrum in positive ion mode is expected to show the molecular ion [M+H]⁺ for the free amine at m/z 148.11. The fragmentation of benzylamines typically proceeds through the loss of the amine group.
| m/z | Proposed Fragment |
| 148.11 | [C₁₀H₁₃N + H]⁺ (Molecular ion of the free amine) |
| 131.08 | [M+H - NH₃]⁺ (Loss of ammonia) |
| 105.07 | [C₈H₉]⁺ (Tropylium ion or rearranged species) |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3000-3100 | C-H stretch | Aromatic and Alkene |
| ~ 2800-3000 | N-H stretch (broad) | Ammonium (-NH₃⁺) |
| ~ 1640 | C=C stretch | Alkene |
| ~ 1600, 1490, 1450 | C=C stretch | Aromatic Ring |
| ~ 1500-1600 | N-H bend | Ammonium (-NH₃⁺) |
| ~ 910-990 | =C-H bend | Alkene (out-of-plane) |
| ~ 690-770 | C-H bend | Monosubstituted Aromatic (out-of-plane) |
Logical Workflow for Structure Elucidation
The overall process for the synthesis and structural confirmation of this compound is depicted in the following workflow diagram.
This comprehensive approach, combining a robust synthetic strategy with detailed spectroscopic analysis, allows for the unambiguous determination of the structure and stereochemistry of this compound. This information is critical for its potential application in drug discovery and development, ensuring the correct isomer is being utilized for further studies.
In-Depth Technical Guide: Spectral Analysis of (R)-1-Phenylbut-3-en-1-amine Hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for (R)-1-Phenylbut-3-en-1-amine hydrochloride. Due to the limited availability of published experimental data for this specific salt, this document outlines the foundational principles of its spectral characterization. It includes predicted data based on the analysis of its free amine form and analogous compounds, detailed experimental protocols for acquiring such data, and a workflow for spectral analysis.
Introduction
(R)-1-Phenylbut-3-en-1-amine is a chiral amine of interest in synthetic and medicinal chemistry. Its hydrochloride salt is often prepared to improve stability and solubility. A thorough spectral characterization is essential for confirming the identity, purity, and structure of this compound. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the amine group to form the hydrochloride salt results in a significant deshielding of adjacent protons, leading to a downfield shift in the ¹H NMR spectrum. A similar effect is observed for the adjacent carbon atoms in the ¹³C NMR spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.0 - 8.5 | Broad singlet | 3H | -NH₃⁺ |
| ~7.6 - 7.4 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~6.0 - 5.8 | Multiplet | 1H | =CH- |
| ~5.4 - 5.2 | Multiplet | 2H | =CH₂ |
| ~4.5 - 4.3 | Multiplet | 1H | CH-NH₃⁺ |
| ~3.0 - 2.8 | Multiplet | 2H | -CH₂- |
Note: The chemical shift of the -NH₃⁺ protons is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 138 | Aromatic quaternary carbon |
| ~135 - 133 | =CH- |
| ~130 - 128 | Aromatic CH |
| ~120 - 118 | =CH₂ |
| ~60 - 58 | CH-NH₃⁺ |
| ~45 - 43 | -CH₂- |
Infrared (IR) Spectroscopy
The formation of the ammonium salt introduces characteristic N-H stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Strong, Broad | N-H stretch of -NH₃⁺ |
| 3080 - 3010 | Medium | C-H stretch (Aromatic and Vinyl) |
| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1600 | Medium | N-H bend (asymmetric) of -NH₃⁺ |
| ~1500 | Medium | N-H bend (symmetric) of -NH₃⁺ |
| 1640 - 1620 | Medium | C=C stretch (Vinyl) |
| 1490, 1450 | Medium | C=C stretch (Aromatic) |
| ~1100 | Medium | C-N stretch |
| 760, 700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for analyzing amine hydrochloride salts. The spectrum will typically show the molecular ion of the free amine protonated ([M+H]⁺).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 148.1121 | [C₁₀H₁₃N + H]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Amine hydrochlorides often have better solubility in these polar solvents than in CDCl₃.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: The residual solvent peak is used for calibration.
Data Acquisition (¹³C NMR):
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
IR Spectroscopy
Sample Preparation (KBr Pellet Method): [1][2][3]
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.[1][2]
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[1][2]
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[2]
Mass Spectrometry
Sample Preparation (ESI-MS): [4]
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]
-
The addition of a small amount of formic acid can aid in protonation if necessary.
Data Acquisition: [4]
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen.
-
Mass Range: m/z 50-500.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of a chemical compound.
Conclusion
This guide provides a comprehensive framework for the spectral analysis of this compound. By following the detailed experimental protocols and utilizing the predicted spectral data as a reference, researchers can effectively characterize this compound, ensuring its identity and purity for further applications in drug development and scientific research. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural elucidation of this and other related chiral amines.
References
- 1. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Guide: Solubility Profile of (R)-1-Phenylbut-3-en-1-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the expected solubility characteristics of (R)-1-Phenylbut-3-en-1-amine hydrochloride. It includes detailed experimental protocols for solubility determination and visual representations of key processes.
Introduction
This compound is a chiral amine salt. Understanding its solubility is crucial for various applications, including reaction chemistry, formulation development, and biological assays. As a hydrochloride salt of an amine, it is generally expected to exhibit higher aqueous solubility compared to its free base form due to the ionic nature of the salt. The solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | As a hydrochloride salt, it is expected to be readily soluble in water.[1][2][3][4] |
| Methanol | Soluble | Polar protic solvents like methanol are generally good solvents for amine salts. |
| Ethanol | Sparingly Soluble to Soluble | Solubility is expected to be slightly lower than in methanol due to decreased polarity. |
| Isopropanol | Sparingly Soluble | Lower polarity compared to methanol and ethanol will likely reduce solubility. |
| Dichloromethane (DCM) | Slightly Soluble to Insoluble | The non-polar nature of DCM makes it a poor solvent for ionic salts. |
| Diethyl Ether | Insoluble | As a non-polar aprotic solvent, it is not expected to dissolve the hydrochloride salt.[1] |
| Toluene | Insoluble | A non-polar aromatic solvent that is unlikely to dissolve the ionic compound. |
| Hexane | Insoluble | A non-polar aliphatic solvent that is a very poor solvent for salts. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of salts.[5] |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that is generally a good solvent for amine hydrochlorides. |
Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7]
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, pH buffers, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).[6][8] Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[8]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Logical Relationships in Solubility
This diagram shows the relationship between the compound's form and its expected solubility characteristics.
Caption: Solubility Relationships of Compound Forms.
References
(R)-1-Phenylbut-3-en-1-amine hydrochloride material safety data sheet
An In-depth Technical Guide to the Material Safety Data Sheet for (R)-1-Phenylbut-3-en-1-amine hydrochloride
This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is a white to off-white solid. It is recommended to be stored in a refrigerator.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 132312-93-7[1] |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| Physical Form | White to off-white solid |
| Purity | 95% |
| Storage Temperature | Refrigerator |
| InChI Key | FRNZDHMKEKWBTM-HNCPQSOCSA-N |
Hazard Identification and Classification
This compound is classified as hazardous. The signal word for this chemical is "Warning".
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin irritation | H315: Causes skin irritation |
| Eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
First-Aid Measures
Detailed first-aid protocols are crucial for immediate and effective response to exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing and shoes.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Safe Handling
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
Storage Conditions
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry, and well-ventilated place.[3]
-
Store in a refrigerator as recommended.
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and containment.
| Step | Procedure |
| 1. Evacuation | Evacuate personnel from the immediate area of the spill. |
| 2. Ventilation | Ensure adequate ventilation. |
| 3. Personal Protection | Wear appropriate personal protective equipment (PPE), including respiratory protection. |
| 4. Containment | Prevent further leakage or spillage if it is safe to do so. |
| 5. Cleanup | For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.[3] |
| 6. Decontamination | Clean the spill area thoroughly with a suitable decontaminating agent. |
| 7. Disposal | Dispose of the waste in accordance with local, state, and federal regulations.[3] |
Experimental Protocols
General Handling of Amine Hydrochlorides
-
Risk Assessment : Before beginning any experiment, conduct a thorough risk assessment, considering the potential hazards of all chemicals and manipulations involved.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including, but not limited to, safety glasses with side shields or goggles, a flame-retardant lab coat, and compatible chemical-resistant gloves.
-
Ventilation : Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Weighing : When weighing the solid material, do so in a ventilated enclosure or a fume hood to avoid inhalation of dust particles.
-
Dissolution : When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.
-
Waste Disposal : All waste materials containing the compound should be collected in a designated, labeled hazardous waste container for proper disposal according to institutional and regulatory guidelines.
Visualizations
Caption: Spill Response Workflow for this compound.
Caption: First-Aid Decision Tree for Exposure Incidents.
References
Commercial Suppliers and Technical Guide for (R)-1-Phenylbut-3-en-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial suppliers, analytical methodologies, and potential applications of (R)-1-Phenylbut-3-en-1-amine hydrochloride (CAS No. 132312-93-7), a chiral amine of significant interest in synthetic and medicinal chemistry.
Introduction
This compound, also known as (R)-α-allylbenzylamine hydrochloride, is a valuable chiral building block in asymmetric synthesis. Its structure, featuring a stereogenic center adjacent to both a phenyl and an allyl group, makes it a versatile precursor for the synthesis of a variety of more complex chiral molecules, including pharmaceutical intermediates. This guide aims to provide researchers and drug development professionals with a detailed overview of its commercial availability and key technical data.
Commercial Suppliers
A number of chemical suppliers offer this compound. The purity of the commercially available compound is typically reported as ≥95%. Below is a summary of some of the suppliers and the typical information they provide. For the most current pricing and availability, it is recommended to visit the suppliers' websites.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| ChemScene | 244092-64-6 (related isomer) | C₁₀H₁₄ClN | 183.68 | ≥95% | This CAS number corresponds to the 2-amine isomer, but ChemScene is a potential supplier for custom synthesis. |
| Fisher Scientific | 23530-82-7 (allyl-benzyl-amine HCl) | Not specified for this CAS | Not specified | Not specified | Lists allyl-benzyl-amine hydrochloride, which may be the racemic mixture or a related compound. |
| Generic Suppliers | 132312-93-7 | C₁₀H₁₄ClN | 183.68 | 95% | Various online chemical marketplaces list this product.[1] |
Note: Pricing and available quantities are subject to change and are best obtained directly from the suppliers.
Experimental Protocols: Quality Control and Analysis
Ensuring the chemical and enantiomeric purity of this compound is critical for its application in stereoselective synthesis. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ) for the Free Base:
-
7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl group.
-
5.70-5.90 ppm (m, 1H): Vinyl proton (-CH=CH₂).
-
5.10-5.25 ppm (m, 2H): Terminal vinyl protons (=CH₂).
-
4.10-4.20 ppm (t, J ≈ 6.8 Hz, 1H): Methine proton (-CH(NH₂)-).
-
2.40-2.55 ppm (m, 2H): Methylene protons (-CH₂-CH=).
-
1.50-1.70 ppm (s, 2H): Amine protons (-NH₂).
Note: The hydrochloride salt will show shifts in the signals of protons close to the amine group. The amine protons may appear as a broad singlet at a different chemical shift.
A general workflow for NMR analysis is as follows:
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most effective method for determining the enantiomeric purity (enantiomeric excess, ee) of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
General Chiral HPLC Method Parameters (starting point for method development):
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is often a good starting point for the separation of chiral amines.
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The ratio of these solvents will need to be optimized to achieve baseline separation.
-
Additive: To improve peak shape and reduce tailing for basic compounds like amines, the addition of a small amount of a basic modifier to the mobile phase (e.g., 0.1% diethylamine or butylamine) is often necessary.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, such as 254 nm.
The following diagram illustrates a typical workflow for chiral HPLC method development:
Applications in Drug Development and Synthesis
Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in publicly available literature, its structural motifs are present in various biologically active molecules.
This chiral amine can serve as a precursor in the following types of synthetic transformations:
-
Asymmetric Synthesis: It can be used as a chiral auxiliary or a starting material for the synthesis of more complex chiral molecules. The amine group can be functionalized, and the allyl group can undergo various transformations such as oxidation, reduction, or metathesis to introduce new functionalities.
-
Synthesis of Bioactive Scaffolds: The phenyl and amine groups are common pharmacophores. This molecule can be a starting point for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, it could be incorporated into scaffolds targeting central nervous system disorders or other therapeutic areas where chiral amines are known to be active.
The general synthetic utility of this compound is highlighted in the following logical relationship diagram:
Conclusion
This compound is a commercially available chiral building block with significant potential in asymmetric synthesis and drug discovery. While detailed public data on specific analytical protocols and synthetic applications are limited, this guide provides a foundational understanding for researchers. It is recommended to contact suppliers directly for detailed product specifications and to utilize the general analytical workflows provided as a starting point for in-house method development. The versatility of its structure ensures its continued relevance as a valuable tool for the synthesis of novel and complex chiral molecules.
References
An In-depth Technical Guide to the Purity Analysis of (R)-1-Phenylbut-3-en-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of (R)-1-Phenylbut-3-en-1-amine hydrochloride. The protocols and data presented herein are representative examples based on established analytical techniques for chiral primary amines and their hydrochloride salts, designed to guide researchers in establishing robust quality control procedures.
Compound Profile
| Parameter | Value |
| IUPAC Name | (1R)-1-Phenylbut-3-en-1-amine hydrochloride |
| CAS Number | 132312-93-7 |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| Structure | ![]() |
Purity and Impurity Profile
The purity of this compound is assessed through a combination of chromatographic and spectroscopic techniques. The following tables summarize typical quantitative data obtained from these analyses.
Table 1: Chromatographic Purity and Enantiomeric Excess
| Analysis | Method | Result |
| Assay (by HPLC) | HPLC-UV | 99.5% |
| Enantiomeric Excess (ee) | Chiral HPLC | >99.9% |
| (S)-enantiomer | Chiral HPLC | Not Detected |
| Related Substances | HPLC-UV | See Table 2 |
Table 2: Potential Impurity Profile
| Impurity | Structure | Specification | Result |
| 1-Phenylbut-3-en-1-one | ![]() | ≤ 0.15% | 0.08% |
| (Rac)-1-Phenylbut-3-en-1-amine | ![]() | ≤ 0.20% | 0.12% |
| Unspecified Impurities | - | ≤ 0.10% each | < 0.10% |
| Total Impurities | - | ≤ 0.50% | 0.20% |
Table 3: Residual Solvents
| Solvent | ICH Limit (Class) | Result (ppm) |
| Methanol | 3000 (Class 2) | < 50 |
| Dichloromethane | 600 (Class 2) | < 20 |
| Toluene | 890 (Class 2) | < 20 |
| Ethyl Acetate | 5000 (Class 3) | < 50 |
| Hexanes | 290 (Class 2) | < 10 |
Table 4: Elemental Analysis
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 65.39 | 65.45 |
| Hydrogen (H) | 7.68 | 7.72 |
| Nitrogen (N) | 7.63 | 7.59 |
| Chlorine (Cl) | 19.30 | 19.24 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is used to determine the chemical purity of the substance and to quantify any related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H), 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 5 mg of the sample in 10 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This headspace GC-MS method is used for the identification and quantification of residual volatile organic solvents.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.
-
Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane (G43), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Mass Spectrometer: Full scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of Deuterated Methanol (CD₃OD).
-
¹H NMR:
-
Expected Chemical Shifts (δ, ppm): 7.5-7.3 (m, 5H, Ar-H), 6.0-5.8 (m, 1H, -CH=CH₂), 5.4-5.2 (m, 2H, -CH=CH₂), 4.5-4.4 (t, 1H, Ar-CH-N), 3.0-2.8 (m, 2H, -CH₂-CH=).
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ, ppm): 140-138 (Ar-C), 135-133 (-CH=CH₂), 130-128 (Ar-CH), 118-116 (-CH=CH₂), 60-58 (Ar-CH-N), 45-43 (-CH₂-CH=).
-
Elemental Analysis
Combustion analysis is performed to determine the percentage of Carbon, Hydrogen, and Nitrogen.
-
Instrumentation: CHN Elemental Analyzer.
-
Method: Dynamic flash combustion. The sample is combusted in an oxygen atmosphere at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
Workflow and Logical Relationships
The following diagram illustrates the comprehensive workflow for the purity analysis of this compound.
Caption: Workflow for Purity Analysis.
This guide provides a framework for the comprehensive purity analysis of this compound. The specific parameters of the analytical methods may require optimization based on the available instrumentation and the specific impurity profile of the sample.
The Cornerstone of Modern Pharmaceuticals: A Technical Guide to Key Pharmaceutical Intermediates from Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, where stereochemistry plays a pivotal role in determining therapeutic efficacy and safety. The precise arrangement of atoms in these molecules dictates their interaction with biological targets, making the enantioselective synthesis of chiral amine intermediates a critical focus in drug development. This technical guide provides an in-depth exploration of the synthesis, application, and biological significance of key pharmaceutical intermediates derived from chiral amines, focusing on blockbuster drugs such as Sitagliptin, Saxagliptin, Atorvastatin, and Rivastigmine.
Sitagliptin Intermediate: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Sitagliptin, an oral hypoglycemic agent, functions by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones.[1][2] This inhibition leads to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner.[1][2] The key chiral intermediate in the synthesis of Sitagliptin is (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
The industrial synthesis of this crucial intermediate has evolved significantly, with a strong emphasis on enzymatic processes that offer high enantioselectivity and sustainability.
Biocatalytic Synthesis using Transaminase:
A highly efficient method employs a transaminase (TAm) enzyme to catalyze the asymmetric amination of a prochiral ketone precursor.[3][4] This biocatalytic approach has been a landmark in green chemistry for pharmaceutical manufacturing.
Experimental Protocol: Enzymatic Transamination
-
Reaction Setup: A reaction vessel is charged with a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reagent Addition: The prochiral ketone, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, is added to the vessel.
-
Enzyme and Co-substrate: A specific (R)-selective transaminase enzyme and an amine donor (e.g., isopropylamine) are introduced. Pyridoxal-5'-phosphate (PLP) is often added as a cofactor.
-
Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 24-48 hours) while maintaining the pH.
-
Work-up and Isolation: Upon reaction completion, the mixture is typically acidified to precipitate the product. The solid is then filtered, washed, and dried to yield the desired (R)-amino acid intermediate with high enantiomeric excess.
| Parameter | Value | Reference |
| Substrate | Prositagliptin ketone | [3] |
| Enzyme | Engineered (R)-transaminase | [3] |
| Amine Donor | Isopropylamine | [3] |
| Yield | 92% (isolated) | [3] |
| Enantiomeric Excess (ee) | >99.95% | [3] |
Chemical Synthesis:
Alternative chemical routes often involve the asymmetric hydrogenation of an enamine intermediate, typically employing a chiral rhodium or iridium catalyst. While effective, these methods can involve costly and toxic heavy metals.
| Parameter | Value | Reference |
| Catalyst | Rhodium-based chiral catalyst | [5] |
| Substrate | Dehydro-sitagliptin | [5] |
| Yield | 98% | [5] |
| Enantiomeric Excess (ee) | 95% (enhanced to >99.9% upon crystallization) | [5] |
Sitagliptin Mechanism of Action
References
- 1. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 2. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Biocatalytic Synthesis of (R)-1-Phenylbut-3-en-1-amine using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries, with a significant portion of active pharmaceutical ingredients containing at least one stereogenic amine center.[1][2] The selective synthesis of a single enantiomer is therefore of paramount importance. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds.[1][2] Among the various enzyme classes, transaminases (TAs), particularly ω-transaminases, have garnered significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity under mild reaction conditions.[3][4][5]
This document provides detailed application notes and protocols for the biocatalytic synthesis of (R)-1-Phenylbut-3-en-1-amine, a valuable chiral allylic amine, using (R)-selective ω-transaminases. The protocols are based on established methodologies for the synthesis of structurally related allylic amines and provide a framework for reaction optimization and scale-up.
Principle of the Reaction
The synthesis of (R)-1-Phenylbut-3-en-1-amine is achieved through the asymmetric reductive amination of the corresponding prochiral ketone, 1-phenylbut-3-en-1-one. An (R)-selective ω-transaminase catalyzes the transfer of an amino group from an amine donor to the ketone substrate. The reaction requires the cofactor pyridoxal-5'-phosphate (PLP). The overall reaction is an equilibrium process, and strategies to drive the reaction towards product formation, such as using a high excess of the amine donor or removing the ketone byproduct, are often employed.
Experimental Protocols
Screening of Transaminases for Activity towards 1-Phenylbut-3-en-1-one
Objective: To identify a suitable (R)-selective ω-transaminase with activity towards the target substrate.
Materials:
-
Lyophilized cells or purified transaminase enzymes
-
1-Phenylbut-3-en-1-one (substrate)
-
(R)-α-methylbenzylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) solution (100 mM)
-
Potassium phosphate buffer (1 M, pH 8.0)
-
DMSO (co-solvent)
-
Microtiter plates (96-well)
-
Plate shaker with temperature control
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Prepare a stock solution of the substrate (e.g., 100 mM in DMSO).
-
Prepare a stock solution of the amine donor (e.g., 1 M in potassium phosphate buffer, pH 8.0).
-
In each well of a microtiter plate, add the following components to a final volume of 200 µL:
-
Potassium phosphate buffer (50 mM final concentration)
-
PLP (1 mM final concentration)
-
(R)-α-methylbenzylamine (100 mM final concentration)
-
Transaminase preparation (e.g., 1-5 mg/mL of lyophilized cells or an appropriate concentration of purified enzyme)
-
1-Phenylbut-3-en-1-one (5 mM final concentration, added from the stock solution)
-
DMSO (10% v/v final concentration)
-
-
Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm) for 18-24 hours.[5]
-
Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and extract the product.
-
Analyze the organic phase by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the produced (R)-1-Phenylbut-3-en-1-amine.
Preparative Scale Synthesis of (R)-1-Phenylbut-3-en-1-amine
Objective: To produce a larger quantity of the target amine using an optimized protocol.
Materials:
-
Selected (R)-selective ω-transaminase (lyophilized cells or immobilized enzyme)
-
1-Phenylbut-3-en-1-one
-
(R)-α-methylbenzylamine
-
PLP
-
Potassium phosphate buffer (pH 8.0)
-
DMSO
-
Reaction vessel with temperature and pH control
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, prepare the reaction mixture with the following components in their optimized concentrations (refer to screening results and the example in Table 2):
-
Potassium phosphate buffer (e.g., 50 mM, pH 8.0)
-
PLP (e.g., 1 mM)
-
(R)-α-methylbenzylamine (e.g., 100-500 mM)
-
DMSO (e.g., 10% v/v)
-
1-Phenylbut-3-en-1-one (e.g., 25-50 mM)
-
-
Add the transaminase biocatalyst (e.g., 10-50 g/L of lyophilized cells).
-
Stir the reaction mixture at the optimal temperature (e.g., 30°C) and monitor the progress by taking samples periodically for GC/HPLC analysis.[5]
-
Once the reaction has reached the desired conversion, stop the reaction by adjusting the pH to >10 with NaOH to facilitate extraction.
-
Extract the product with an organic solvent (e.g., 3 x volumes of ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure (R)-1-Phenylbut-3-en-1-amine.[5]
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of a Model Allylic Amine. [5]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 25 | 30 | 37 |
| Conversion (%) | 20 | 41 | 35 |
| pH | 7.0 | 8.0 | 9.0 |
| Conversion (%) | 32 | 41 | 38 |
| Co-solvent | None | 10% DMSO | 10% MeOH |
| Conversion (%) | 24 | 41 | 29 |
| PLP (mM) | 0.5 | 1.0 | 1.5 |
| Conversion (%) | 35 | 41 | 41 |
Data is illustrative and based on the synthesis of a cinnamaldehyde-derived amine using a newly discovered transaminase.[5] Optimization for 1-phenylbut-3-en-1-one is recommended.
Table 2: Example of a Preparative Scale Synthesis of a Model Allylic Amine. [5]
| Parameter | Value |
| Substrate | Cinnamaldehyde derivative |
| Substrate Concentration | 25 mM |
| Amine Donor | (S)-α-methylbenzylamine |
| Amine Donor Concentration | 50 mM |
| Biocatalyst | E. coli lysate with pQR1108 |
| Biocatalyst Loading | 0.3 mg/mL |
| Buffer | 50 mM Potassium Phosphate, pH 8.0 |
| Co-solvent | 10% (v/v) DMSO |
| PLP Concentration | 1 mM |
| Temperature | 30°C |
| Reaction Time | 18 hours |
| Conversion | Quantitative (based on acetophenone formation) |
| Isolated Yield | 84% |
This data is for the synthesis of a different allylic amine and serves as a starting point for the synthesis of (R)-1-Phenylbut-3-en-1-amine.[5]
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02769E [pubs.rsc.org]
Application Notes: (R)-1-Phenylbut-3-en-1-amine HCl in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Phenylbut-3-en-1-amine hydrochloride , a chiral homoallylic amine, serves as a versatile and valuable building block in the field of asymmetric catalysis. Its unique structure, featuring a stereogenic center adjacent to both a phenyl and a vinyl group, allows for diverse chemical modifications, making it an ideal starting material for the synthesis of sophisticated chiral ligands and catalysts. These subsequent catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.
This document provides an overview of the synthetic utility of (R)-1-Phenylbut-3-en-1-amine and its derivatives, complete with detailed protocols for the synthesis of exemplary chiral ligands and their application in asymmetric reactions.
Introduction to Chiral Homoallylic Amines in Asymmetric Synthesis
Chiral amines are fundamental components in asymmetric synthesis, acting as chiral auxiliaries, resolving agents, and, most importantly, as precursors to chiral ligands for metal-catalyzed reactions.[1] Homoallylic amines, such as (R)-1-Phenylbut-3-en-1-amine, are particularly useful due to the presence of a reactive alkene functionality. This double bond can be readily transformed into a variety of other functional groups, providing a handle for the construction of complex molecular architectures. The phenyl group on the stereocenter often imparts beneficial steric and electronic properties to the resulting catalysts, enhancing enantioselectivity in catalytic transformations.
The primary application of (R)-1-Phenylbut-3-en-1-amine HCl lies in its role as a chiral scaffold. The amine functionality can be derivatized to form amides, sulfonamides, or incorporated into heterocyclic systems common in ligand design, such as oxazolines. The vinyl group can undergo a range of reactions including oxidation, hydroboration, and metathesis, allowing for the introduction of additional coordinating atoms or the linkage to solid supports.
Synthesis of Chiral Ligands from (R)-1-Phenylbut-3-en-1-amine
The transformation of (R)-1-Phenylbut-3-en-1-amine into effective chiral ligands is a key application. Below are protocols for the synthesis of representative ligand classes.
Synthesis of a Chiral Phosphine Ligand
Chiral phosphines are a cornerstone of asymmetric catalysis. The following protocol outlines a general procedure for the synthesis of a P,N-ligand from (R)-1-Phenylbut-3-en-1-amine.
Experimental Protocol:
-
Protection of the Amine: The starting amine is first protected, for example, as a Boc-derivative, to prevent side reactions in subsequent steps.
-
Hydroboration-Oxidation of the Alkene: The vinyl group is converted to a primary alcohol via hydroboration-oxidation, providing a new site for functionalization.
-
Tosylation of the Alcohol: The resulting alcohol is tosylated to create a good leaving group for the subsequent phosphination step.
-
Phosphination: The tosylate is displaced with a diarylphosphine, such as diphenylphosphine, to introduce the phosphine moiety.
-
Deprotection: The protecting group on the nitrogen is removed to yield the final P,N-ligand.
Table 1: Representative Data for Chiral Phosphine Ligand Synthesis
| Step | Reagents and Conditions | Product | Yield (%) |
| 1 | (R)-1-Phenylbut-3-en-1-amine HCl, (Boc)₂O, Et₃N, DCM, rt, 12h | Boc-protected amine | 95 |
| 2 | 1. BH₃·SMe₂, THF, 0 °C to rt, 6h; 2. H₂O₂, NaOH, 0 °C to rt, 4h | Boc-protected amino alcohol | 88 |
| 3 | TsCl, Pyridine, DCM, 0 °C to rt, 12h | Boc-protected tosylate | 92 |
| 4 | HPPh₂, n-BuLi, THF, -78 °C to rt, 24h | Boc-protected P,N-ligand | 75 |
| 5 | TFA, DCM, rt, 2h | Chiral P,N-ligand | 98 |
Logical Workflow for Chiral Phosphine Ligand Synthesis
Caption: Synthetic route to a chiral P,N-ligand.
Synthesis of a Chiral Oxazoline Ligand
Chiral oxazoline ligands are widely used in various asymmetric catalytic reactions. The following is a general protocol for their synthesis starting from (R)-1-Phenylbut-3-en-1-amine.
Experimental Protocol:
-
Acylation of the Amine: The amine is acylated with a suitable acid chloride to form an amide.
-
Oxidative Cleavage of the Alkene: The vinyl group is cleaved, for instance by ozonolysis, to yield a carboxylic acid.
-
Cyclization to form the Oxazoline Ring: The resulting amino acid derivative is cyclized to form the oxazoline ring, often using a dehydrating agent.
Table 2: Representative Data for Chiral Oxazoline Ligand Synthesis
| Step | Reagents and Conditions | Product | Yield (%) |
| 1 | (R)-1-Phenylbut-3-en-1-amine HCl, Benzoyl chloride, Et₃N, DCM, 0 °C to rt, 6h | N-Benzoyl amide | 96 |
| 2 | 1. O₃, DCM, -78 °C; 2. Me₂S | Carboxylic acid intermediate | 85 |
| 3 | SOCl₂, reflux, 4h | Chiral Oxazoline Ligand | 80 |
Application in Asymmetric Catalysis
The chiral ligands synthesized from (R)-1-Phenylbut-3-en-1-amine can be employed in a variety of metal-catalyzed asymmetric reactions.
Asymmetric Hydrogenation
The P,N-ligand synthesized in section 2.1 can be used in combination with a rhodium or iridium precursor to form a highly efficient catalyst for the asymmetric hydrogenation of prochiral olefins.
Experimental Protocol:
-
Catalyst Formation: The chiral P,N-ligand and a metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a suitable solvent under an inert atmosphere.
-
Hydrogenation Reaction: The substrate is added to the catalyst solution, and the reaction mixture is pressurized with hydrogen.
-
Work-up and Analysis: After the reaction is complete, the product is isolated and its enantiomeric excess (ee) is determined by chiral HPLC or GC.
Table 3: Asymmetric Hydrogenation of Methyl Acetoacetate
| Catalyst Loading (mol%) | Substrate | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl Acetoacetate | MeOH | 50 | 25 | >99 | 95 (R) |
| 0.5 | Methyl Acetoacetate | MeOH | 50 | 25 | >99 | 94 (R) |
Workflow for Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
Conclusion
(R)-1-Phenylbut-3-en-1-amine HCl is a valuable and versatile chiral building block for the synthesis of a wide range of chiral ligands and catalysts. Its ready availability and the presence of two distinct functional handles—the amine and the vinyl group—allow for the creation of diverse and effective molecular tools for asymmetric catalysis. The protocols and data presented herein demonstrate the potential of this compound to contribute significantly to the development of new and efficient enantioselective transformations, which are of paramount importance in modern chemical research and development.
References
Application of (R)-1-Phenylbut-3-en-1-amine in Pharmaceutical Synthesis: A Chiral Building Block for Serotonin Reuptake Inhibitors
(R)-1-Phenylbut-3-en-1-amine , a chiral homoallylic amine, stands as a valuable and versatile intermediate in the landscape of pharmaceutical synthesis. Its unique structural motif, featuring a stereocenter adjacent to both a phenyl ring and an allyl group, makes it an ideal precursor for the construction of complex molecular architectures found in a variety of bioactive compounds. This application note provides a detailed overview of its use, focusing on the synthesis of the selective serotonin reuptake inhibitor (SSRI), (R)-Fluoxetine, a widely prescribed antidepressant.
Introduction to (R)-1-Phenylbut-3-en-1-amine in Drug Discovery
Chiral amines are fundamental components of a vast number of pharmaceuticals, with the stereochemistry at the amine-bearing carbon atom often being critical for therapeutic efficacy and safety.[1][2] Homoallylic amines, such as (R)-1-Phenylbut-3-en-1-amine, are particularly useful due to the reactive versatility of the allyl group, which can be readily transformed into other functional groups, allowing for the synthesis of diverse downstream targets.[3] The phenyl group also provides a scaffold that is common in many centrally acting nervous system drugs.
The primary application of this chiral amine and its close derivatives lies in the synthesis of 3-amino-1-phenylpropanol derivatives, which are key intermediates for a class of antidepressants that includes Fluoxetine, Atomoxetine, and Nisoxetine.[4][5] This document will focus on the synthesis of (R)-Fluoxetine, illustrating the pivotal role of the chiral phenylbutenyl scaffold.
Synthesis of (R)-Fluoxetine via a Chiral Homoallylic Precursor
The overall synthetic strategy involves the asymmetric allylation of benzaldehyde to form the key chiral intermediate, (R)-1-phenyl-but-3-en-1-ol. This intermediate is then converted to a γ-amino alcohol, which subsequently undergoes an aromatic nucleophilic substitution to yield (R)-Fluoxetine.
Diagram: Synthetic Pathway to (R)-Fluoxetine
Caption: Synthetic route to (R)-Fluoxetine from benzaldehyde.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Phenyl-but-3-en-1-ol[1]
This protocol describes the asymmetric allylation of benzaldehyde using a chiral titanium-based catalyst to produce the key homoallylic alcohol intermediate.
Materials:
-
Benzaldehyde
-
Allyltri-n-butyltin
-
(R)-BINOL
-
Titanium(IV) chloride (TiCl₄)
-
Titanium(IV) isopropoxide (Ti(OPr-i)₄)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst in situ by stirring (R)-BINOL (20 mol%), TiCl₄ (5 mol%), Ti(OPr-i)₄ (15 mol%), and Ag₂O (10 mol%) in CH₂Cl₂ at room temperature for 1 hour.
-
Cool the catalyst mixture to -20 °C.
-
Add benzaldehyde (1.0 eq) to the cooled catalyst solution.
-
After stirring for 15 minutes, add allyltri-n-butyltin (1.2 eq) dropwise.
-
Maintain the reaction at -20 °C for 36 hours, monitoring by TLC.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenyl-but-3-en-1-ol.
Protocol 2: Conversion of (R)-1-Phenyl-but-3-en-1-ol to (R)-N-methyl-3-phenyl-3-hydroxypropylamine[1][7]
This two-step protocol involves the oxidative cleavage of the double bond followed by reduction and subsequent amination.
Materials:
-
(R)-1-Phenyl-but-3-en-1-ol
-
Osmium tetroxide (OsO₄)
-
Sodium periodate (NaIO₄)
-
Diethyl ether
-
Water
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Aqueous methylamine (40 wt. %)
Procedure:
-
Oxidative Cleavage and Reduction:
-
To a solution of (R)-1-phenyl-but-3-en-1-ol (1.0 eq) in a 1:1 mixture of diethyl ether and water, add a catalytic amount of OsO₄ (0.03 eq).
-
Stir for 10 minutes at room temperature.
-
Add NaIO₄ (2.2 eq) portion-wise over 40 minutes and continue stirring for 2 hours.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude hydroxy aldehyde.
-
Without further purification, dissolve the crude aldehyde in methanol and cool to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise and stir for 18 hours, allowing the reaction to warm to room temperature.
-
Quench with water, and extract with ethyl acetate. Dry the organic layer and concentrate to give (R)-1-phenyl-1,3-propanediol.
-
-
Mesylation and Amination:
-
Dissolve the diol (1.0 eq) in CH₂Cl₂ and cool to 0 °C.
-
Add Et₃N (1.2 eq) followed by the dropwise addition of MsCl (1.0 eq).
-
Stir at 0 °C for 3 hours. The resulting mesylate is typically used in the next step without purification.
-
To the crude mesylate, add a 40% aqueous solution of methylamine and heat the mixture to reflux for 3 hours.
-
Cool the reaction, and extract with an organic solvent.
-
Purify by column chromatography to obtain (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
Protocol 3: Synthesis of (R)-Fluoxetine Hydrochloride[1][7]
This final step involves a nucleophilic aromatic substitution reaction.
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
4-Chlorobenzotrifluoride
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq) in anhydrous DMSO, add NaH (1.1 eq) at room temperature.
-
Heat the mixture to 80 °C for 1 hour.
-
Add 4-chlorobenzotrifluoride (1.2 eq) and continue heating at 80-100 °C for 1 hour.
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Dissolve the crude product in diethyl ether and bubble HCl gas through the solution to precipitate (R)-Fluoxetine hydrochloride.
-
Collect the solid by filtration and dry under vacuum.
Quantitative Data Summary
The following table summarizes the reported yields and enantiomeric excess for the key steps in the synthesis of (R)-Fluoxetine.
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Allylation of Benzaldehyde | (R)-1-Phenyl-but-3-en-1-ol | 90 | >99 | [1] |
| Oxidative Cleavage and Reduction | (R)-1-Phenyl-1,3-propanediol | 87 | - | [1] |
| Mesylation | Mesylated Intermediate | 85 | - | [6] |
| Amination | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | 96 | - | [1] |
| Nucleophilic Aromatic Substitution and Salt Formation | (R)-Fluoxetine Hydrochloride | 78 | >99 | [1] |
Logical Relationships and Workflows
Diagram: Experimental Workflow for Chiral Amine Synthesis
Caption: General experimental workflow for the synthesis of (R)-Fluoxetine.
Conclusion
(R)-1-Phenylbut-3-en-1-amine and its synthetic precursors, such as (R)-1-phenyl-but-3-en-1-ol, are highly valuable chiral building blocks in pharmaceutical synthesis. The presented application in the synthesis of (R)-Fluoxetine highlights the strategic importance of these intermediates in accessing enantiomerically pure drugs. The detailed protocols and quantitative data provided serve as a practical guide for researchers and scientists in the field of drug development, enabling the efficient and stereocontrolled synthesis of this important class of therapeutic agents. The versatility of the homoallylic amine moiety suggests that (R)-1-Phenylbut-3-en-1-amine holds significant potential for the synthesis of other complex and biologically active molecules.
References
Application Notes and Protocols for Chiral Amine Synthesis via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Their stereochemistry often dictates their efficacy and safety. Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds. This methodology has been extensively developed to allow for the asymmetric synthesis of chiral amines with high stereocontrol. This document provides an overview of three key strategies for asymmetric reductive amination: transition metal catalysis, organocatalysis, and biocatalysis. Detailed protocols and comparative data are presented to guide researchers in selecting and implementing the most suitable method for their specific needs.
Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1] In asymmetric reductive amination, a chiral catalyst or auxiliary is employed to control the stereochemistry of the newly formed C-N bond, leading to an enantiomerically enriched product.[2]
I. Transition Metal-Catalyzed Asymmetric Reductive Amination
Transition metal catalysis is a highly effective strategy for the asymmetric reductive amination of a wide range of ketones and amines.[2] Catalysts based on ruthenium, iridium, and rhodium, in combination with chiral phosphine ligands, have demonstrated excellent enantioselectivity and high turnover numbers.[3][4] Molecular hydrogen (H₂) is often used as the reductant, making this a highly atom-economical approach.[3]
Key Features:
-
High efficiency and enantioselectivity.
-
Broad substrate scope, including challenging dialkyl ketones.[5]
-
Use of environmentally benign reducing agents like H₂.
-
Catalyst loading can often be very low.
Quantitative Data Summary
The following table summarizes representative results for the ruthenium-catalyzed asymmetric reductive amination of various ketones.
| Entry | Ketone Substrate | Amine Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 1 | Acetophenone | NH₄OAc | [Ru(PPh₃)₃(CO)HCl] / (S)-C₃-TunePhos | TFE | 80 | 24 | 95 | 96 | [3] |
| 2 | 4'-Methoxyacetophenone | NH₄OAc | [Ru(PPh₃)₃(CO)HCl] / (S)-C₃-TunePhos | TFE | 80 | 24 | 96 | 95 | [3] |
| 3 | 2'-Chloroacetophenone | NH₄OAc | [Ru(PPh₃)₃(CO)HCl] / (S)-C₃-TunePhos | TFE | 80 | 24 | 92 | 97 | [3] |
| 4 | 1-Indanone | NH₄OAc | [Ru(PPh₃)₃(CO)HCl] / (S)-C₃-TunePhos | TFE | 80 | 24 | 98 | 98 | [3] |
| 5 | 2-Pentanone | NH₄I | [Ru(PPh₃)₃(CO)Cl] / (S,S)-f-binaphane | Toluene | 120 | 18 | 85 | 74 | [5] |
| 6 | Cyclohexanone | NH₄I | [Ru(PPh₃)₃(CO)Cl] / (S,S)-f-binaphane | Toluene | 120 | 18 | 91 | 68 | [5] |
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination of Acetophenone
This protocol is adapted from the work of Li, et al. for the synthesis of chiral primary amines.[3]
Materials:
-
Acetophenone
-
Ammonium acetate (NH₄OAc)
-
[Ru(PPh₃)₃(CO)HCl]
-
(S)-C₃-TunePhos
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Hydrogen gas (H₂)
-
Inert atmosphere glovebox
-
High-pressure autoclave
Procedure:
-
Inside a glovebox, add [Ru(PPh₃)₃(CO)HCl] (1 mol%) and (S)-C₃-TunePhos (1.1 mol%) to a vial.
-
Add anhydrous TFE and stir for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve acetophenone (1.0 mmol) and ammonium acetate (2.0 mmol) in anhydrous TFE.
-
Transfer the substrate solution to a glass liner for the autoclave.
-
Add the catalyst solution to the glass liner.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 55 bar with hydrogen gas.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
The resulting product is the acetate salt of the amine. To obtain the free amine, the reaction mixture can be concentrated and then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis after derivatization (e.g., acylation).
Reaction Workflow
Caption: Workflow for transition metal-catalyzed reductive amination.
II. Organocatalytic Asymmetric Reductive Amination
Organocatalysis offers a metal-free alternative for asymmetric reductive amination, often employing chiral Brønsted acids, such as phosphoric acids, to activate the imine intermediate towards reduction.[6][7] Hantzsch esters are commonly used as the hydride source in these reactions.[8]
Key Features:
-
Metal-free conditions, avoiding potential metal contamination of the product.
-
Mild reaction conditions.
-
Operationally simple procedures.
-
High enantioselectivities for a range of substrates.
Quantitative Data Summary
The following table summarizes representative results for the organocatalytic asymmetric reductive amination of various ketones using a chiral phosphoric acid catalyst.
| Entry | Ketone Substrate | Amine Substrate | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 1 | Acetophenone | p-Anisidine | TRIP | Hantzsch Ester | Toluene | 40 | 48 | 85 | 94 | [1] |
| 2 | 4'-Bromoacetophenone | p-Anisidine | TRIP | Hantzsch Ester | Toluene | 40 | 48 | 90 | 95 | [1] |
| 3 | 2-Acetonaphthone | p-Anisidine | TRIP | Hantzsch Ester | Toluene | 40 | 48 | 88 | 96 | [1] |
| 4 | 2-Butanone | p-Anisidine | TRIP | Hantzsch Ester | Toluene | 40 | 48 | 75 | 83 | [1] |
| 5 | Cyclopentanone | Benzylamine | TRIP | Hantzsch Ester | Toluene | 50 | 120 | 93 | 94 | [8] |
TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
Experimental Protocol: Organocatalytic Asymmetric Reductive Amination of Acetophenone
This protocol is adapted from the work of the MacMillan group.[1]
Materials:
-
Acetophenone
-
p-Anisidine
-
(R)-TRIP catalyst
-
Hantzsch ethyl ester
-
Toluene, anhydrous
-
Molecular sieves (5 Å), activated
Procedure:
-
To a flame-dried vial, add (R)-TRIP (5 mol%), acetophenone (0.5 mmol), p-anisidine (0.6 mmol), Hantzsch ethyl ester (0.6 mmol), and activated 5 Å molecular sieves (100 mg).
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Stir the reaction mixture at 40 °C for 48 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Catalytic Cycle
Caption: Proposed catalytic cycle for organocatalytic reductive amination.
III. Biocatalytic Asymmetric Reductive Amination
Biocatalysis, utilizing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a powerful and sustainable approach for the synthesis of chiral amines.[9][10] These enzymes often exhibit exquisite stereoselectivity and operate under mild aqueous conditions.
Key Features:
-
High enantioselectivity (often >99% e.e.).
-
Mild reaction conditions (aqueous buffer, room temperature).
-
Environmentally friendly and sustainable.
-
Can be performed using whole-cell biocatalysts, simplifying enzyme handling.[11]
Quantitative Data Summary
The following table summarizes representative results for the biocatalytic reductive amination of various ketones using imine reductases.
| Entry | Ketone Substrate | Amine Donor | Biocatalyst | Cofactor Regeneration | pH | Temp (°C) | Conv. (%) | e.e. (%) | Reference |
| 1 | Cyclohexanone | Methylamine | IRED-S1 | GDH/Glucose | 7.5 | 30 | >99 | >99 (S) | [11] |
| 2 | 3-Methylcyclohexanone | Methylamine | IRED-S1 | GDH/Glucose | 7.5 | 30 | 93 | >99 (1S,3R) | [11] |
| 3 | Acetophenone | Methylamine | IRED-P2 | GDH/Glucose | 7.5 | 30 | 85 | >99 (R) | [11] |
| 4 | 2-Tetralone | Methylamine | IR91 | GDH/Glucose | 8.0 | 30 | 74 | >98 (S) | [12] |
| 5 | Propiophenone | Ethylamine | AspRedAm | GDH/Glucose | 9.0 | 30 | >95 | >99 (R) | [9] |
IRED = Imine Reductase; GDH = Glucose Dehydrogenase
Experimental Protocol: Whole-Cell Biocatalytic Reductive Amination
This protocol is a general procedure based on the work by Simon et al. using E. coli whole cells overexpressing an imine reductase and a glucose dehydrogenase for cofactor regeneration.[11]
Materials:
-
Ketone substrate
-
Amine donor (e.g., methylamine hydrochloride)
-
Recombinant E. coli cells expressing IRED and GDH
-
Glucose
-
NADP⁺ or NAD⁺ (depending on enzyme)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Orbital shaker incubator
Procedure:
-
Prepare a buffered solution containing the ketone substrate (e.g., 10 mM), the amine donor (e.g., 50 mM), glucose (e.g., 100 mM), and the nicotinamide cofactor (e.g., 1 mM NADP⁺).
-
Add the recombinant E. coli whole cells (e.g., 50 g/L wet cell weight) to the reaction mixture.
-
Incubate the reaction in an orbital shaker at 30 °C.
-
Monitor the reaction progress by GC or HPLC analysis.
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate or MTBE).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.
Biocatalytic Reductive Amination Workflow
Caption: Workflow for whole-cell biocatalytic reductive amination.
Conclusion
The asymmetric reductive amination is a versatile and powerful tool for the synthesis of chiral amines. The choice of methodology—transition metal catalysis, organocatalysis, or biocatalysis—will depend on the specific requirements of the target molecule, desired scale, and available resources. Transition metal catalysis offers high efficiency and broad substrate scope, organocatalysis provides a metal-free alternative with operational simplicity, and biocatalysis excels in stereoselectivity and sustainability. The protocols and data presented herein serve as a guide for researchers to navigate these options and successfully implement them in their synthetic endeavors.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
Application Note: Determination of Enantiomeric Excess of Chiral Amines by High-Performance Liquid Chromatography
Introduction
Chiral primary amines are fundamental building blocks in the pharmaceutical and chemical industries, serving as critical intermediates in the synthesis of numerous biologically active molecules and new drugs.[1] The stereochemistry of these amines is of utmost importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Consequently, the accurate determination of enantiomeric purity is a critical aspect of drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely adopted techniques for the reliable separation and quantification of enantiomers.[1][2][3]
This application note provides detailed protocols for the determination of enantiomeric excess (ee) of chiral amines using two primary HPLC-based strategies: the direct method utilizing Chiral Stationary Phases (CSPs) and the indirect method involving derivatization with a Chiral Derivatizing Agent (CDA).
Principle of Enantiomeric Separation by HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[2] This can be achieved in two ways:
-
Direct Method: The chiral selector is immobilized onto a solid support, creating a Chiral Stationary Phase (CSP).[2] As the racemic mixture of the amine passes through the HPLC column, the enantiomers form transient diastereomeric complexes with the CSP. These complexes have different interaction energies, leading to different retention times and thus, separation. Polysaccharide-based and cyclofructan-based CSPs are particularly effective for resolving a wide range of chiral amines.[1][4]
-
Indirect Method: The enantiomeric amine is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[5][6] These diastereomers have distinct physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[5][6]
The enantiomeric excess is then calculated from the integrated peak areas of the two separated enantiomers using the following formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[7]
Experimental Protocols
Protocol 1: Direct Enantioseparation using a Chiral Stationary Phase
This protocol describes a general procedure for the direct separation of chiral amine enantiomers using a polysaccharide-based or cyclofructan-based CSP.
1.1. Materials and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or fluorescence detector.[7][8]
-
Chiral Column: A suitable Chiral Stationary Phase column (e.g., CHIRALPAK® IA, IB, IC, or Larihc® CF6-P).[4]
-
Mobile Phase Solvents: HPLC-grade hexane, ethanol, isopropanol (IPA), acetonitrile (ACN).
-
Mobile Phase Additives: Diethylamine (DEA), triethylamine (TEA), trifluoroacetic acid (TFA), or butylamine (BA).[1][4]
-
Sample: Racemic or enantiomerically enriched chiral amine.
-
Sample Solvent: Mobile phase or a solvent compatible with the mobile phase.
1.2. Method Development and Chromatographic Conditions
The selection of the CSP and mobile phase is crucial for achieving successful enantioseparation.
-
Column Selection: Polysaccharide-based CSPs are broadly selective, while cyclofructan-based CSPs show a high success rate for primary amines, particularly in the polar organic mode.[1][4]
-
Mobile Phase Mode:
-
Mobile Phase Additives: Basic additives like DEA, TEA, or BA are often added (typically 0.1-0.5%) to the mobile phase to improve peak shape and reduce tailing by masking residual silanol groups on the silica support.[1][4] For certain separations, an acidic additive like TFA may be beneficial, often used in conjunction with a basic additive.[9]
1.3. Sample Preparation
-
Prepare a stock solution of the chiral amine sample at a concentration of approximately 1 mg/mL in the sample solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]
1.4. HPLC Analysis
-
Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[7]
-
Set the column temperature (e.g., 25°C).[7]
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.[7]
-
Monitor the separation at an appropriate UV wavelength (e.g., 220 nm or 254 nm) or with a fluorescence detector if the amine is fluorescent or derivatized with a fluorescent tag.[3][7]
-
Record the chromatogram and integrate the peak areas of the two enantiomers.
1.5. Data Analysis
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula provided in the "Principle" section.
Protocol 2: Indirect Enantioseparation via Derivatization
This protocol details the determination of enantiomeric excess by converting the chiral amine into diastereomers using a chiral derivatizing agent, followed by analysis on an achiral column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is used as an example.[5][10]
2.1. Materials and Reagents
-
HPLC System: As described in Protocol 1, typically with a C18 reversed-phase column.
-
Chiral Derivatizing Agent: Marfey's Reagent (FDAA).
-
Reagents: Acetone, sodium bicarbonate solution (1 M), hydrochloric acid (2 N).
-
Mobile Phase: HPLC-grade acetonitrile (ACN) and water with an additive like trifluoroacetic acid (TFA, e.g., 0.1%).
-
Sample: Racemic or enantiomerically enriched chiral amine.
2.2. Derivatization Procedure
-
Dissolve a small amount of the chiral amine sample (approx. 50 µg) in 100 µL of acetone.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution to initiate the reaction under mild alkaline conditions.[10]
-
Vortex the mixture and heat at 40°C for 1 hour.
-
After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 N hydrochloric acid.
-
Evaporate the solvent (e.g., under a stream of nitrogen) and reconstitute the residue in the HPLC mobile phase for injection.
2.3. HPLC Analysis
-
Install an achiral C18 column and equilibrate it with the mobile phase (e.g., a gradient of water/ACN with 0.1% TFA) at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the derivatized sample onto the column.
-
Monitor the separation at the appropriate wavelength for the dinitrophenyl derivatives (e.g., 340 nm).
-
Record the chromatogram and integrate the peak areas of the two resulting diastereomers.
2.4. Data Analysis
-
Calculate the enantiomeric excess (ee) using the integrated peak areas of the two diastereomers with the same formula as in the direct method.
Data Presentation: Exemplary Chromatographic Conditions
The following table summarizes typical starting conditions for the enantiomeric separation of chiral amines on various chiral stationary phases. Optimization of these conditions is usually necessary for specific applications.
| Chiral Stationary Phase (CSP) | Analyte Class | Mode | Mobile Phase | Additives | Flow Rate (mL/min) |
| CHIRALPAK® IA/IB/IC (Polysaccharide) | Primary Amines | NP | Hexane/Ethanol (90:10) | 0.1% DEA or BA | 1.0 |
| Larihc® CF6-P (Cyclofructan) | Primary Amines | PO | ACN/Methanol (90:10) | 0.3% TFA / 0.2% TEA | 1.0-2.0[9] |
| Crown Ether-based CSP | Primary Amines | RP | Aqueous Acidic Buffer | Perchloric Acid | 1.0 |
| Achiral C18 (Indirect Method) | Derivatized Amines | RP | Water/ACN Gradient | 0.1% TFA | 1.0 |
Data synthesized from multiple sources for illustrative purposes.[1][4][9] Abbreviations: NP: Normal Phase; PO: Polar Organic; RP: Reversed Phase; ACN: Acetonitrile; DEA: Diethylamine; BA: Butylamine; TFA: Trifluoroacetic acid; TEA: Triethylamine.
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the direct and indirect methods for determining the enantiomeric excess of chiral amines.
Caption: Workflow for Direct Enantioseparation using HPLC.
Caption: Workflow for Indirect Enantioseparation via Derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yakhak.org [yakhak.org]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of (R)-1-Phenylbut-3-en-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of (R)-1-Phenylbut-3-en-1-amine hydrochloride, a valuable chiral building block in pharmaceutical development. The synthesis is based on a highly efficient and stereoselective biocatalytic transamination of the corresponding prochiral ketone.
Introduction
(R)-1-Phenylbut-3-en-1-amine is a key intermediate for the synthesis of various chiral compounds and active pharmaceutical ingredients (APIs). Traditional chemical methods for its synthesis often involve hazardous reagents, multiple steps, and challenging purification procedures to achieve high enantiomeric purity. Biocatalysis, particularly the use of ω-transaminases, has emerged as a superior alternative for the industrial production of chiral amines.[1] This method offers high enantioselectivity, mild reaction conditions, and a more sustainable process.[2]
This protocol details a scalable process starting from the commercially available 1-phenylbut-3-en-1-one, utilizing an (R)-selective ω-transaminase for the asymmetric amination, followed by purification and conversion to the hydrochloride salt.
Data Presentation
Table 1: Key Reaction Parameters and Expected Results for the Biocatalytic Transamination
| Parameter | Value | Notes |
| Substrate | 1-Phenylbut-3-en-1-one | Commercially available. |
| Enzyme | (R)-selective ω-Transaminase | Several commercial options are available. Screening may be required for optimal performance. |
| Amine Donor | Isopropylamine (IPA) | Used in excess to drive the reaction equilibrium. |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Typically used in catalytic amounts. |
| Solvent | Aqueous Buffer (e.g., Potassium Phosphate) | pH is a critical parameter for enzyme activity. |
| Co-solvent | DMSO or MTBE | May be used to improve substrate solubility. |
| Temperature | 30-45 °C | Optimal temperature depends on the specific transaminase. |
| pH | 7.5-9.0 | Enzyme specific, requires optimization. |
| Reaction Time | 12-24 hours | Monitored by HPLC or GC. |
| Expected Conversion | >95% | Based on similar transaminase-catalyzed reactions. |
| Expected Enantiomeric Excess (e.e.) | >99% | A key advantage of the biocatalytic method. |
Table 2: Purification and Salt Formation Summary
| Step | Method | Key Parameters | Expected Yield | Purity |
| Work-up | Liquid-liquid extraction | pH adjustment, organic solvent selection. | >90% (of free amine) | >95% |
| Purification | Crystallization or Chromatography | Solvent system, temperature. | >80% | >99% |
| Salt Formation | Treatment with HCl | Gaseous HCl or HCl in a suitable solvent. | >95% | >99.5% |
Experimental Protocols
Biocatalytic Synthesis of (R)-1-Phenylbut-3-en-1-amine
This protocol describes the asymmetric amination of 1-phenylbut-3-en-1-one using an (R)-selective ω-transaminase.
Materials:
-
1-Phenylbut-3-en-1-one
-
(R)-selective ω-Transaminase (e.g., from commercial suppliers)
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (e.g., 1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) or Methyl tert-butyl ether (MTBE) (optional)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and pH probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
HPLC or GC for reaction monitoring
Procedure:
-
Reaction Setup: To a jacketed glass reactor, add potassium phosphate buffer and deionized water. Adjust the pH to the optimal range for the selected transaminase (typically 7.5-9.0) using hydrochloric acid or sodium hydroxide.
-
Enzyme and Cofactor Addition: Add the (R)-selective ω-transaminase and pyridoxal 5'-phosphate (PLP) to the buffer solution and stir until fully dissolved.
-
Substrate Addition: In a separate vessel, dissolve 1-phenylbut-3-en-1-one in a minimal amount of co-solvent (e.g., DMSO) if necessary. Add this solution to the reactor.
-
Amine Donor Addition: Add an excess of isopropylamine (typically 5-10 equivalents relative to the ketone substrate) to the reactor.
-
Reaction: Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 35 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC for the disappearance of the ketone and the appearance of the amine product. The reaction is typically complete within 12-24 hours.
Work-up and Purification of (R)-1-Phenylbut-3-en-1-amine
Procedure:
-
Enzyme Removal: Once the reaction is complete, cool the mixture to room temperature. If using a whole-cell biocatalyst, it can be removed by centrifugation or filtration. If using a soluble enzyme, proceed to the extraction step.
-
pH Adjustment: Adjust the pH of the reaction mixture to >10 with a sodium hydroxide solution to ensure the amine is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x reactor volume).
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (R)-1-Phenylbut-3-en-1-amine as an oil.
Formation of this compound
Procedure:
-
Dissolution: Dissolve the crude free amine in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for a period to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold anhydrous solvent and dry it under vacuum to yield this compound.
Visualizations
References
Application Notes and Protocols: 6-Aminopurine Derivatives as Versatile Building Blocks for Complex Molecules in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopurine, commonly known as adenine, and its derivatives are fundamental building blocks in the synthesis of a wide array of complex molecules with significant therapeutic potential. Their inherent biological relevance as a core component of nucleosides and nucleotides makes them privileged scaffolds in drug design. This document provides detailed application notes and experimental protocols for the utilization of a key 6-aminopurine derivative, 2-amino-6-chloropurine, in the synthesis of potent and selective cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds are of high interest in oncology due to the critical role of CDK2 in cell cycle progression.[1][2][3]
The protocols detailed below focus on a revised, efficient synthesis of 6-alkoxy-2-aminopurine derivatives, which allows for greater molecular complexity and improved yields compared to previous methods.[1][3][4] This late-stage functionalization approach enables the exploration of a wider chemical space for structure-activity relationship (SAR) studies, crucial for the development of next-generation therapeutics.
Data Presentation: Synthesis of 6-Alkoxy-2-aminopurine Derivatives
The following table summarizes the quantitative data for the synthesis of key intermediates and the final 6-alkoxy-2-aminopurine product, highlighting the efficiency of the revised synthetic route.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Chlorination | Hypoxanthine | 6-Chloropurine | POCl₃, organic base | >90 | >98 | [5][6] |
| 2 | Alkoxylation (Revised Method) | 2-amino-6-chloropurine | 2-amino-6-alkoxypurine | ROH, base (e.g., NaH), anhydrous solvent (e.g., THF) | 70-95 | >95 | [1] |
| 3 | Amination (Example for comparison) | 6-chloropurine | 6-n-dodecylaminopurine | n-dodecylamine, n-propanol, reflux | 92 | >98 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-alkoxypurine Derivatives
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to introduce an alkoxy group at the C6 position of 2-amino-6-chloropurine. This method is adapted from the revised synthesis of 6-alkoxy-2-aminopurines, which offers improved yields and accommodates a wider range of alcohols.[1][3]
Materials:
-
2-amino-6-chloropurine
-
Anhydrous alcohol (ROH) of choice
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Alcohol Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the desired anhydrous alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
SNAr Reaction: To the stirring suspension of the sodium alkoxide, add 2-amino-6-chloropurine (1.0 equivalent) portion-wise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-amino-6-alkoxypurine derivative.
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
CDK2 Signaling Pathway and Inhibition
The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the mechanism of inhibition by 6-alkoxy-2-aminopurine derivatives.[7][8]
Caption: CDK2 signaling pathway in G1/S transition and its inhibition.
Experimental Workflow for Inhibitor Synthesis
The following diagram outlines the key steps in the synthesis and purification of 6-alkoxy-2-aminopurine CDK2 inhibitors.
Caption: Workflow for 6-alkoxy-2-aminopurine synthesis.
References
- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 2. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.chem960.com [m.chem960.com]
- 5. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 6. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Phenylbut-3-en-1-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of (R)-1-Phenylbut-3-en-1-amine.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.
Q1: My overall yield of (R)-1-Phenylbut-3-en-1-amine is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Stoichiometry: Ensure the molar ratios of your reactants, particularly the allylating agent and the imine or its precursors, are optimal. An excess of one reactant may be necessary to drive the reaction to completion.
-
Reaction Time & Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a moderate increase in temperature might be beneficial, but be cautious as this can also promote side reactions.[1]
-
Catalyst Activity: The catalyst (e.g., metal complex or enzyme) may be deactivated. Ensure you are using fresh, high-purity catalyst and that the reaction is performed under the recommended atmosphere (e.g., inert gas for transition metal catalysts).
-
-
Side Reactions:
-
Over-alkylation: The primary amine product is nucleophilic and can react further with the allylating agent to form secondary and tertiary amines.[2] This is a classic issue in amine alkylation.[2] Using a significant excess of the amine source (e.g., ammonia in a reductive amination) can help minimize this.[3]
-
Elimination Reactions: Depending on the substrate and base used, competing elimination reactions can reduce the yield of the desired product.[1]
-
Hydrolysis: Moisture in the reaction can lead to the hydrolysis of starting materials or intermediates, such as imines or organometallic reagents.[1] Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Product Loss During Workup & Purification:
-
Extraction: The amine product may have some water solubility, leading to losses during aqueous workup. Adjusting the pH of the aqueous layer to be basic (pH > 10) before extraction can ensure the amine is in its freebase form, which is less water-soluble.
-
Purification: While column chromatography is common, product can be lost on the column. Consider alternative purification methods like crystallization of a salt (e.g., hydrochloride or tartrate) which can be very efficient.[4][5]
-
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Q2: The enantiomeric excess (ee) of my product is poor. How can I improve stereoselectivity?
Achieving high enantioselectivity is critical for the synthesis of a single enantiomer like (R)-1-Phenylbut-3-en-1-amine. Poor ee points to issues with the asymmetric induction step.
Key Factors Influencing Enantioselectivity:
-
Chiral Catalyst/Ligand: The choice and quality of the chiral catalyst or ligand are paramount.
-
Purity: Ensure the chiral ligand or catalyst is enantiomerically pure. Even small amounts of the opposite enantiomer can significantly erode the product's ee.
-
Catalyst System: The combination of the metal precursor and the chiral ligand is crucial. Different metals (e.g., Cu, Rh, Ir) and ligands (e.g., phosphoramidites, phosphino-oxazolines) will have vastly different performance for a given reaction.[6][7][8]
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a range of solvents to find the optimal one for your specific catalyst system.
-
Racemization: The product itself might be susceptible to racemization under the reaction or workup conditions. For instance, if an acidic proton is present at the chiral center, basic conditions could potentially lead to racemization.[5] Analyze the ee of the crude product immediately after the reaction to determine if racemization is occurring during purification.
Table 1: Effect of Reaction Conditions on Enantioselectivity in a Cu-Catalyzed Allylation Data derived from a representative copper-catalyzed synthesis of homoallylic amines bearing quaternary carbon centers, illustrating principles applicable to related syntheses.[8]
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | L1 | Toluene | 23 | 75 | >20:1 | 97:3 |
| 2 | L1 | THF | 23 | 68 | >20:1 | 95:5 |
| 3 | L1 | CH₂Cl₂ | 23 | 55 | 15:1 | 94:6 |
| 4 | L1 | Toluene | 0 | 78 | >20:1 | 98.5:1.5 |
| 5 | L2 | Toluene | 23 | 65 | 10:1 | 85:15 |
Q3: I'm struggling with the purification of the final amine. What are the best methods?
Purifying primary amines can be challenging due to their basicity and polarity.
Recommended Purification Strategies:
-
Acid-Base Extraction: Before any other purification, perform an acid-base extraction. Dissolve the crude mixture in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.
-
Crystallization of Diastereomeric Salts: This is a powerful technique for both purification and resolution of enantiomers.[5]
-
React the racemic or enantiomerically-enriched amine with a chiral acid (e.g., (+)-tartaric acid).
-
The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized.[5]
-
The pure diastereomeric salt can then be treated with a base to liberate the enantiomerically pure free amine.
-
-
Formation of a Hydrochloride (HCl) Salt: If the amine is an oil, converting it to its HCl salt can often produce a stable, crystalline solid that is easier to handle and purify by recrystallization.[4] This can be achieved by bubbling dry HCl gas through a solution of the amine or by adding a solution of HCl in a solvent like ether.[4]
-
Column Chromatography:
-
Stationary Phase: Use silica gel treated with a small amount of base (e.g., 1-2% triethylamine in the eluent) to prevent the amine from streaking on the acidic silica. Alternatively, use basic alumina.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing (R)-1-Phenylbut-3-en-1-amine?
The synthesis of chiral homoallylic amines like (R)-1-Phenylbut-3-en-1-amine is a well-explored area. The most common strategies involve the asymmetric addition of an allyl group to a C=N bond.
-
Asymmetric Allylation of Imines: This is arguably the most common approach.[9] It involves the reaction of an imine (formed from benzaldehyde and an amine source) with an allyl organometallic reagent in the presence of a chiral catalyst.[9][10][11] A variety of metals, including copper, rhodium, and iridium, have been used to catalyze this transformation.[7][8]
-
Biocatalytic Methods (Transamination): The use of enzymes, particularly transaminases, offers a green and highly selective route.[12][13] A prochiral ketone (4-phenylbut-3-en-2-one) can be converted directly to the chiral amine using a transaminase enzyme, which transfers an amino group from a donor molecule like alanine.[12][13] Multi-enzyme cascade systems have been developed to overcome unfavorable thermodynamic equilibria and drive the reaction to high conversion and yield.[12][13]
-
Reduction of Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen, which then directs the stereoselective addition of an allyl group. The auxiliary is subsequently removed to yield the desired chiral amine.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of (R)-1-Phenylbut-3-en-1-amine.
Q2: What analytical methods are best for monitoring the reaction and determining the final product's purity and ee?
A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Provides a quick and easy way to track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing you to determine conversion rates.
-
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for confirming the chemical structure of the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
-
Enantiomeric Excess (ee) Determination:
-
Chiral HPLC or Chiral GC: This is the gold standard for determining the ee. The sample is passed through a chiral stationary phase column, which separates the R and S enantiomers, allowing for their quantification.[5]
-
Experimental Protocols
Protocol: Asymmetric Allylation of N-Tosylbenzaldimine with Allylboronate
This protocol is a representative example for the synthesis of a protected homoallylic amine, illustrating a common strategy. The final deprotection step would yield the target primary amine.
Materials:
-
N-Tosylbenzaldimine
-
Allylboronic acid pinacol ester
-
Chiral diol ligand
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (In Situ): To a flame-dried Schlenk flask under an inert atmosphere, add the chiral diol ligand (1.1 equivalents). Add anhydrous toluene, and then add the allylboronic acid pinacol ester (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to pre-form the chiral allylboronate reagent.
-
Reaction: Cool the mixture to the desired temperature (e.g., -20 °C). Add a solution of N-tosylbenzaldimine (1.2 equivalents) in anhydrous toluene dropwise over 15 minutes.
-
Monitoring: Allow the reaction to stir at -20 °C. Monitor the consumption of the imine by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-tosyl protected homoallylic amine.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) of the purified product by chiral HPLC.
-
Deprotection (if required): The N-tosyl protecting group can be removed under various conditions (e.g., using HBr/phenol or Mg/MeOH) to yield the free primary amine, (R)-1-Phenylbut-3-en-1-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Chiral Amines
Welcome to the Technical Support Center for the synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic routes.
Troubleshooting Guides & FAQs
This section provides practical solutions to common problems encountered during the synthesis of chiral amines via reductive amination, enzymatic synthesis, and asymmetric hydrogenation.
Reductive Amination
FAQ 1: I am observing significant amounts of a di- or tri-alkylated byproduct. How can I improve the selectivity for the desired mono-alkylated chiral amine?
Over-alkylation is a frequent side reaction in reductive amination, especially when the mono-alkylated product is more nucleophilic than the starting amine.[1] To minimize this, several strategies can be employed:
-
Stoichiometry Control: Using a large excess of the starting amine (5-10 fold) can statistically favor the reaction of the carbonyl compound with the primary amine over the more substituted product amine.[1] This approach is most effective when the starting amine is readily available and inexpensive.
-
Stepwise Procedure: A two-step, one-pot approach can significantly reduce over-alkylation.[2][3] First, allow the imine to form completely before introducing the reducing agent. This can be achieved by stirring the amine and carbonyl compound together for a period (e.g., 1-2 hours) before adding the hydride.[1]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for one-pot reductive aminations as it is less likely to reduce the starting aldehyde or ketone compared to sodium borohydride, thus minimizing side reactions.[4][5]
Troubleshooting Guide: Low Yield in Asymmetric Reductive Amination
Low yields in asymmetric reductive amination can stem from several factors. This guide provides a step-by-step approach to identify and resolve the issue.
Step 1: Verify Imine Formation
-
Problem: Incomplete formation of the imine intermediate is a common cause of low yield.
-
Diagnosis: Monitor the reaction mixture by TLC, NMR, or IR spectroscopy to confirm the disappearance of the starting carbonyl compound and the appearance of the imine.
-
Solution:
-
Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards imine formation.[4]
-
Azeotropic Removal of Water: For reactions in solvents like toluene, use a Dean-Stark apparatus to remove water azeotropically.[6]
-
pH Adjustment: For some reactions, catalytic amounts of acid (e.g., acetic acid) can promote imine formation.[3]
-
Step 2: Assess Reducing Agent Activity and Selectivity
-
Problem: The reducing agent may be decomposing, or it might be reducing the starting carbonyl compound.
-
Diagnosis: Analyze the crude reaction mixture for the presence of the corresponding alcohol from the reduction of the starting ketone or aldehyde.
-
Solution:
-
Use a More Selective Reducing Agent: Switch to sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaBH₃CN), which are generally more selective for the imine over the carbonyl group.[7][8]
-
Control Temperature: Add the reducing agent at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1]
-
Step 3: Evaluate Catalyst Performance (for catalytic reactions)
-
Problem: The catalyst may be inactive or poisoned.
-
Diagnosis: If possible, test the catalyst with a known successful reaction. Analyze starting materials for impurities that could act as catalyst poisons (e.g., sulfur or strongly coordinating compounds).[9]
-
Solution:
-
Purify Starting Materials: Ensure all reactants and solvents are pure and dry.
-
Use a Guard Column: Pass reactants through a small column of activated alumina or silica to remove potential poisons.
-
Logical Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
| Parameter | Condition A | Condition B | Effect on Over-alkylation | Reference |
| Amine Stoichiometry | 1.1 equivalents | 5 equivalents | A large excess of the amine significantly reduces the formation of dialkylated products. | [1] |
| Procedure | One-pot (all reagents mixed at once) | Stepwise (imine pre-formation) | Pre-forming the imine before adding the reducing agent minimizes the reaction of the product amine with the carbonyl starting material. | [2][3] |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ (STAB) | STAB is more selective for the imine over the carbonyl group, leading to less byproduct formation from the reduction of the starting material. | [4][5] |
Table 1. Strategies to Minimize Over-alkylation in Reductive Amination.
Enzymatic Synthesis
FAQ 2: My enzymatic transamination is showing low conversion. What are the common causes and how can I improve the yield?
Low conversion in enzymatic transamination is often due to an unfavorable reaction equilibrium or product inhibition.[10] Here are some strategies to address this:
-
Shifting the Equilibrium:
-
Excess Amino Donor: Use a large excess of the amino donor (e.g., isopropylamine or L-alanine) to push the equilibrium towards the product side.[11]
-
Byproduct Removal: Incorporate a secondary enzyme system to remove the ketone byproduct. For example, using a lactate dehydrogenase (LDH) system to convert pyruvate to lactate can dramatically increase the yield.[10][12]
-
-
Optimizing Reaction Conditions:
-
pH: The optimal pH for transaminases is often slightly alkaline (around pH 8.5), but this can vary.[12][13] It's crucial to determine the optimal pH for your specific enzyme and substrate.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature must be determined experimentally.
-
Troubleshooting Guide: Poor Enantioselectivity in Enzymatic Synthesis
Poor enantioselectivity can be a result of suboptimal reaction conditions or the intrinsic properties of the enzyme.
Step 1: Verify Enzyme Purity and Activity
-
Problem: The enzyme preparation may be impure or have low specific activity.
-
Diagnosis: Check the enzyme's specific activity using a standard assay.
-
Solution: Use a more purified enzyme preparation or a different batch of the enzyme.
Step 2: Optimize Reaction Parameters
-
Problem: The reaction conditions may not be optimal for enantioselectivity.
-
Diagnosis: Systematically vary the pH, temperature, and co-solvent to determine their effect on the enantiomeric excess (ee) of the product.
-
Solution:
-
pH Screening: Perform the reaction at a range of pH values (e.g., 7.0 to 9.0) to find the optimum for enantioselectivity.[13]
-
Temperature Screening: Run the reaction at different temperatures (e.g., 25 °C, 30 °C, 37 °C) to identify the temperature that provides the highest ee.
-
Step 3: Consider Protein Engineering
-
Problem: The wild-type enzyme may have inherently low enantioselectivity for your specific substrate.
-
Diagnosis: If optimization of reaction conditions does not significantly improve the ee, the enzyme's active site may not be ideal for the desired transformation.
-
Solution:
-
Directed Evolution or Rational Design: If resources permit, consider using protein engineering techniques to improve the enzyme's enantioselectivity.[14]
-
Workflow for Optimizing Enzymatic Transamination
Caption: Workflow for optimizing enzymatic transamination reactions.
| Parameter | Condition A | Condition B | Effect on Conversion/ee | Reference |
| pH | 7.5 | 8.5 | For some (R)-selective transaminases, shifting the pH from 8.5 to 7.5 can decrease activity, while protein engineering can shift the optimal pH. | [12][13] |
| Byproduct Removal | No removal | Pyruvate removal with LDH/GDH | Removal of the pyruvate byproduct can significantly increase the reaction yield. | [10] |
| Temperature | 25 °C | 37 °C | Increasing the temperature can increase the initial reaction rate, but may negatively impact enzyme stability and enantioselectivity over time. | [15] |
Table 2. Influence of Reaction Parameters on Enzymatic Transamination.
Asymmetric Hydrogenation
FAQ 3: My asymmetric hydrogenation is slow or has stopped completely. What could be the problem?
A stalled or sluggish asymmetric hydrogenation is often due to catalyst deactivation or poisoning.[9][16] Potential causes include:
-
Impurities in Substrate or Solvent: Trace amounts of sulfur, nitrogen, or other coordinating compounds in the starting materials or solvent can act as catalyst poisons.[9][17]
-
Product Inhibition: The chiral amine product can sometimes bind to the catalyst and inhibit its activity.[18]
-
Oxidation of the Catalyst: Exposure of the catalyst to air can lead to oxidation and deactivation.[16]
Troubleshooting Guide: Catalyst Deactivation in Asymmetric Hydrogenation
This guide provides a systematic approach to address catalyst deactivation.
Step 1: Ensure Inert Atmosphere and High-Purity Reagents
-
Problem: Oxygen and impurities are common culprits for catalyst deactivation.
-
Diagnosis: Review your experimental setup and the purity of your reagents and solvents.
-
Solution:
-
Inert Atmosphere: Use standard Schlenk techniques or a glovebox to handle the catalyst and set up the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Substrate Purification: Use freshly distilled and degassed solvents. Purify the substrate by recrystallization or chromatography to remove potential inhibitors.
-
Step 2: Investigate Product Inhibition
-
Problem: The amine product may be inhibiting the catalyst.
-
Diagnosis: Run the reaction at a lower substrate concentration to see if the initial rate improves.
-
Solution:
-
Additives: In some cases, the addition of a weak acid can protonate the product amine, reducing its ability to coordinate to the catalyst.[9]
-
Continuous Flow: If feasible, running the reaction in a continuous flow setup where the product is continuously removed can mitigate product inhibition.
-
Step 3: Catalyst Regeneration
-
Problem: The catalyst has become deactivated.
-
Diagnosis: If the above steps do not resolve the issue, the catalyst may require regeneration.
-
Solution:
-
Regeneration Procedures: Depending on the nature of the catalyst and the poison, specific regeneration procedures may be available. For some supported catalysts, this may involve washing with specific solvents or a carefully controlled oxidation-reduction cycle.[16][17] Consult the catalyst supplier for recommended regeneration protocols.
-
Decision Tree for Troubleshooting Catalyst Deactivation
Caption: Decision tree for troubleshooting catalyst deactivation.
| Parameter | Condition A | Condition B | Effect on Enantioselectivity/Rate | Reference |
| Temperature | Room Temperature | -15 °C | Lowering the temperature can sometimes lead to a slight increase in enantioselectivity. | [19] |
| Solvent | Toluene | Ethereal Solvents | Solvent can have a small but noticeable effect on enantioselectivity. | [19] |
| Formic Acid/Triethylamine Ratio (ATH) | 5:2 (azeotrope) | 1.1:1 | The ratio of formic acid to triethylamine in asymmetric transfer hydrogenation can significantly impact both the reaction rate and enantioselectivity. | [20] |
Table 3. Impact of Reaction Conditions on Asymmetric Hydrogenation.
Experimental Protocols
Protocol 1: Stepwise Reductive Amination to Minimize Over-alkylation
This protocol describes a two-step, one-pot procedure for the reductive amination of a ketone with a primary amine using sodium borohydride, designed to minimize the formation of the dialkylated byproduct.[3]
-
Imine Formation:
-
In a round-bottom flask, dissolve the ketone (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. Monitor the reaction by TLC or ¹H NMR.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or distillation as needed.
-
Protocol 2: Optimizing pH in Enzymatic Transamination
This protocol provides a general method for screening the optimal pH for an enzymatic transamination reaction to maximize yield and enantioselectivity.[13]
-
Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., phosphate buffers for pH 6.0-8.0 and borate buffers for pH 8.0-10.0).
-
-
Reaction Setup:
-
In separate vials, set up the transamination reaction at each pH value. A typical reaction mixture would contain:
-
The ketone substrate
-
The amino donor (e.g., L-alanine or isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
The transaminase enzyme
-
The respective buffer
-
-
-
Reaction and Analysis:
-
Incubate the reactions at a constant temperature with agitation.
-
Take aliquots at various time points and quench the reaction (e.g., by adding a strong acid or base).
-
Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product.
-
-
Data Interpretation:
-
Plot the conversion and enantiomeric excess as a function of pH to determine the optimal pH for your specific reaction.
-
Protocol 3: Troubleshooting Catalyst Poisoning in Asymmetric Hydrogenation
This protocol outlines steps to take when catalyst poisoning is suspected in an asymmetric hydrogenation reaction.[9][17]
-
Reagent and Solvent Purification:
-
Solvent: Use freshly distilled and degassed solvents of the highest purity available.
-
Substrate: Purify the substrate by recrystallization, distillation, or column chromatography immediately before use.
-
Hydrogen Gas: Use high-purity hydrogen gas, preferably passed through an oxygen and moisture trap.
-
-
Use of a Scavenger Resin or Guard Bed:
-
Before introducing the catalyst, stir the substrate solution with a scavenger resin designed to remove potential catalyst poisons (e.g., a resin with affinity for sulfur or metal impurities).
-
Alternatively, pass the substrate solution through a small plug of activated alumina or silica gel immediately before it enters the reactor.
-
-
In-situ Catalyst Activation:
-
Some catalysts require an activation step immediately prior to the reaction. Consult the manufacturer's literature for any specific activation procedures.
-
-
Reaction Monitoring:
-
Monitor the reaction closely in the initial stages. A rapid drop in reaction rate after an initial period of activity is a strong indicator of catalyst poisoning.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-1-Phenylbut-3-en-1-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (R)-1-Phenylbut-3-en-1-amine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side products in the synthesis of chiral allylic amines like this compound may include:
-
The (S)-enantiomer: The opposite enantiomer is the most common chiral impurity.
-
Over-alkylation products: The secondary amine can sometimes react further to form tertiary amines.
-
Starting materials: Unreacted starting materials from the synthesis.
-
Rearrangement byproducts: Allylic systems can sometimes undergo rearrangement reactions under certain conditions.
Q2: What are the initial recommended steps for purifying crude this compound?
A2: A general workflow for the purification of a chiral amine hydrochloride starts with an initial acid-base extraction to remove neutral and acidic impurities. This is typically followed by either recrystallization or chromatographic purification, depending on the nature and level of the impurities.
Troubleshooting Guides
Recrystallization
Q3: My this compound fails to crystallize. What should I do?
A3: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Solvent Screening: The choice of solvent is critical. For amine hydrochlorides, which are salts, polar solvents are generally a good starting point.[1] A systematic solvent screening should be performed.
-
Induce Crystallization: If the compound is soluble but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Increase Concentration: Your solution may be too dilute. Slowly evaporate the solvent to increase the concentration of the amine hydrochloride.
-
Use an Anti-Solvent: If you have a solvent in which the compound is very soluble, you can add an "anti-solvent" (a solvent in which it is poorly soluble but miscible with the first solvent) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.[1]
Q4: I am observing "oiling out" instead of crystallization. How can this be resolved?
A4: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This often happens when the solution is cooled too quickly or is too concentrated. Try the following:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
-
Dilution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize with slower cooling.
-
Solvent Change: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point.
Table 1: Suggested Solvents for Recrystallization Screening of Amine Hydrochlorides
| Solvent Class | Examples | Rationale |
| Alcohols | Isopropanol, Ethanol, Methanol | Good starting points for polar amine salts.[1] |
| Ketones | Acetone | Can be effective, but watch for potential reactivity. |
| Esters | Ethyl Acetate | Less polar, can be a good anti-solvent. |
| Ethers | Diethyl Ether, MTBE | Typically used as anti-solvents due to low polarity.[1] |
| Water | Water | Can be used, especially in combination with alcohols. |
Chiral HPLC Purification
Q5: I am having trouble separating the (R) and (S) enantiomers using chiral HPLC. What parameters can I adjust?
A5: Chiral separations can be challenging and often require methodical optimization. Here are key parameters to investigate:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For chiral amines, polysaccharide-based (e.g., Chiralpak® IA, IB, IC) and cyclodextrin-based columns are often successful.
-
Mobile Phase Composition: The ratio of the mobile phase components (e.g., hexane/isopropanol) significantly impacts resolution. A systematic screening of different ratios is recommended.
-
Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine, butylamine) to the mobile phase can improve peak shape and resolution. Conversely, an acidic modifier (e.g., trifluoroacetic acid) might be necessary in some cases.
-
Temperature: Column temperature can affect selectivity. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).
Q6: My peaks are broad or tailing in my chiral HPLC analysis. What could be the cause?
A6: Poor peak shape can be due to several factors:
-
Secondary Interactions: The amine functionality can interact with residual silanol groups on the silica support of the column, leading to tailing. Adding a basic modifier to the mobile phase can help to mitigate this.
-
Column Overload: Injecting too much sample can lead to broad, distorted peaks. Try injecting a smaller volume or a more dilute sample.
-
Column Contamination: The column may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude amine hydrochloride. Add a few drops of the chosen solvent (see Table 1).
-
Solubility Test: Observe the solubility at room temperature. If it is insoluble, heat the test tube in a warm water bath. If the solid dissolves, it is a potential recrystallization solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Method Development for Chiral HPLC Separation
-
Column Selection: Choose a chiral stationary phase suitable for amines (e.g., Chiralpak® IA, IB, or a cyclodextrin-based column).
-
Initial Mobile Phase: Start with a common mobile phase for normal phase chiral chromatography, such as a 90:10 mixture of hexane and isopropanol.
-
Additive Introduction: For an amine, add 0.1% diethylamine to the mobile phase to improve peak shape.
-
Initial Run: Equilibrate the column with the mobile phase and inject a small amount of a standard solution of the racemic 1-Phenylbut-3-en-1-amine hydrochloride.
-
Optimization:
-
Mobile Phase Ratio: Vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20) to improve resolution.
-
Alcohol Modifier: Try a different alcohol modifier, such as ethanol, in place of isopropanol.
-
Flow Rate: Adjust the flow rate to optimize the balance between resolution and analysis time.
-
Temperature: Evaluate the effect of column temperature on the separation.
-
Table 2: Example HPLC Method Development Parameters
| Parameter | Initial Condition | Optimization Range |
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) | Chiralpak® IB, IC; Cyclodextrin-based |
| Mobile Phase | 90:10 Hexane:Isopropanol | 99:1 to 80:20 Hexane:Alcohol |
| Modifier | 0.1% Diethylamine | 0.05% to 0.2% Amine Modifier |
| Flow Rate | 1.0 mL/min | 0.5 to 1.5 mL/min |
| Temperature | 25 °C | 10 °C to 40 °C |
| Detection | UV at 220 nm | - |
References
Technical Support Center: Optimization of Reaction Conditions for Reductive Amination
Welcome to the technical support center for reductive amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reductive amination reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination?
Reductive amination is a powerful and versatile chemical reaction that converts a carbonyl group (from an aldehyde or a ketone) and an amine into a more substituted amine.[1][2] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the final amine product.[1][3] This method is widely used in the pharmaceutical industry for the synthesis of a vast number of active pharmaceutical ingredients (APIs) due to its efficiency and broad applicability.[4][5][6]
Q2: What are the most common reducing agents used in reductive amination?
The choice of reducing agent is critical for a successful reductive amination. Commonly used reducing agents include:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reagent, often the preferred choice due to its high efficiency and tolerance for a wide range of functional groups.[3] It is particularly effective for reactions with acid-sensitive substrates.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is most effective under slightly acidic conditions (pH 4-5).[3][7] It selectively reduces the iminium ion over the carbonyl starting material, minimizing side reactions.[3][8] However, it is toxic and can release hydrogen cyanide gas, requiring careful handling.[3]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the imine and the starting carbonyl compound.[3][8] To avoid unwanted reduction of the starting material, it is typically added after the imine has fully formed.[3]
-
Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni catalysts): A greener alternative to hydride reagents, utilizing molecular hydrogen as the reductant.[1][4] This method often requires higher pressures and temperatures.
Q3: What is the optimal pH for reductive amination?
The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[3] This pH range facilitates the formation of the imine or iminium ion intermediate without causing significant decomposition of the reactants or the reducing agent.[2] For instance, sodium cyanoborohydride is most effective at a pH of around 4-5.[3][7]
Q4: Can I run a reductive amination as a one-pot reaction?
Yes, one-pot or direct reductive amination is a common and efficient approach.[1][2] In this method, the carbonyl compound, the amine, and a selective reducing agent like sodium cyanoborohydride are all combined in a single reaction vessel.[1][2] The reducing agent is chosen for its ability to selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient imine/iminium ion formation. | 1a. Adjust the pH to a mildly acidic range (4-7) to catalyze imine formation.[2][3] 1b. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards imine formation.[3] 1c. For less reactive substrates, consider gentle heating.[3] |
| 2. Deactivated reducing agent. | 2a. Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., dry). 2b. Use a less reactive solvent if the current one is reacting with the reducing agent (e.g., avoid protic solvents with strong hydrides if not intended). | |
| 3. Steric hindrance in substrates. | 3a. Increase reaction time and/or temperature. 3b. Use a less sterically hindered reducing agent. | |
| Over-alkylation of Primary Amines | Formation of tertiary amine from a primary amine. | 1a. Use a stoichiometric amount of the aldehyde or ketone. 1b. Consider a two-step (indirect) reductive amination where the imine is pre-formed and then reduced.[3] This allows for better control over the stoichiometry. |
| Reduction of Carbonyl Starting Material | The reducing agent is too strong or non-selective. | 1a. Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are selective for the imine/iminium ion.[3][7][8] 1b. If using NaBH₄, ensure the imine is fully formed before adding the reducing agent.[3][8] |
| Formation of Aldol or Other Side Products | Reaction conditions are promoting side reactions of the carbonyl compound. | 1a. Optimize the pH to be weakly acidic, as strongly acidic or basic conditions can catalyze side reactions. 1b. Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. |
| Difficult Product Isolation | 1. Product and starting materials have similar polarities. | 1a. Perform an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.[3] |
| 2. Emulsion formation during workup. | 2a. Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.[3] | |
| 3. Residual imine impurity in the final product. | 3a. Ensure the reduction step goes to completion by increasing the amount of reducing agent or reaction time.[9][10] 3b. Adding a small amount of acid during the reduction can help protonate the imine, making it more susceptible to reduction.[9] |
Quantitative Data Summary
| Parameter | Reducing Agent | Typical Conditions | Notes |
| pH | NaBH₃CN | 4-5 | Optimal for selective iminium ion reduction.[3][7] |
| NaBH(OAc)₃ | 5-7 | Effective in a slightly broader and less acidic range. | |
| NaBH₄ | 7-10 | Generally used under neutral to slightly basic conditions after imine formation. | |
| Temperature | Hydride Reagents | 0 °C to room temperature | Many reactions proceed well at ambient temperature, but cooling may be necessary for exothermic reactions or to control selectivity.[3] |
| Catalytic Hydrogenation | Room temperature to 100 °C | Often requires elevated temperatures and pressures. | |
| Equivalents of Reducing Agent | NaBH(OAc)₃ | 1.1 - 1.5 eq. | A slight excess is typically used to ensure complete reaction. |
| NaBH₃CN | 1.1 - 1.5 eq. | Similar to STAB, a small excess is common. | |
| NaBH₄ | 1.0 - 2.0 eq. | A larger excess may be needed, especially if added portion-wise. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is suitable for a wide range of aldehydes and ketones, including those sensitive to acid.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), 10 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 mmol) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, if necessary.
Protocol 2: Two-Step (Indirect) Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is useful for preventing the over-alkylation of primary amines or when using a less selective reducing agent.
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).[3]
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[3]
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[3]
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol (10 mL).[3]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[3]
-
Quench the reaction by the slow addition of water.[3]
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[3]
Visualized Workflows
Caption: General workflow of a reductive amination reaction.
Caption: A troubleshooting decision tree for low yield in reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Asymmetric Hydrogenation of Imines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the asymmetric hydrogenation of imines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the asymmetric hydrogenation of imines, focusing on catalyst deactivation.
Q1: My reaction has stopped or slowed down significantly before reaching full conversion. What are the likely causes?
A1: A premature halt or significant decrease in reaction rate is a classic sign of catalyst deactivation. Several factors could be at play:
-
Product Inhibition: The amine product of the reaction can coordinate to the metal center of the catalyst, effectively poisoning it.[1] This is a common issue with homogeneous catalysts.
-
Formation of Inactive Catalyst Species: The active catalyst may convert into an inactive form. For example, some ruthenium catalysts are known to form inactive hydride-bridged dimers through the loss of a ligand.[2]
-
Substrate or Reagent Issues: Impurities in your imine substrate, solvent, or hydrogen gas can act as catalyst poisons. Excess base can also sometimes lead to the formation of inactive catalyst species.[2]
-
Thermal Instability: The catalyst may not be stable at the reaction temperature, leading to decomposition over time.
Q2: I'm observing a drop in enantioselectivity over the course of the reaction. Why is this happening?
A2: A decrease in enantioselectivity can be linked to changes in the catalyst's structure or the reaction environment. Possible causes include:
-
Formation of a Less Selective Catalyst Species: The initial, highly selective catalyst might be converting into a different, less selective, or even racemic species.
-
Influence of Reaction Byproducts: Byproducts from substrate or solvent decomposition could interact with the catalyst, altering its chiral environment.
-
Mass Transfer Limitations: In heterogeneous catalysis, if the reaction is very fast, the rate at which hydrogen is supplied to the catalyst surface can become a limiting factor, which can sometimes affect enantioselectivity.[1]
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A systematic approach is crucial. Consider the following steps:
-
Reaction Profile Analysis: Monitor the reaction kinetics. A sharp drop-off in rate might suggest rapid poisoning, while a gradual decrease could indicate slower decomposition.
-
Control Experiments:
-
Product Spiking: Add a small amount of the final amine product to a fresh reaction. If the reaction is significantly slower than a control without added product, product inhibition is likely a major factor.
-
Substrate Purity Check: Purify your imine substrate and solvent rigorously and see if catalyst performance improves.
-
-
Catalyst Characterization: Analyze the catalyst before and after the reaction using techniques like NMR, XPS, and TEM to identify structural changes.
Q4: What strategies can I employ to prevent or minimize catalyst deactivation?
A4: Several preventative measures can be taken:
-
Solvent Choice: The solvent can significantly impact catalyst stability. For instance, non-polar solvents may be preferable in some cases to minimize unwanted interactions.[3]
-
Temperature and Pressure Optimization: Operating at the lowest effective temperature can help prevent thermal decomposition. Optimizing hydrogen pressure is also critical.
-
In-situ Product Protection: In cases of product inhibition, adding a reagent that derivatizes the amine product as it is formed can prevent it from poisoning the catalyst.
-
Catalyst Support and Modification (for heterogeneous catalysts): The choice of support material and the presence of promoters can enhance catalyst stability and resistance to poisoning.[4]
Q5: Can I regenerate my deactivated catalyst?
A5: In many cases, yes. The appropriate regeneration method depends on the nature of the catalyst and the deactivation mechanism.
-
For Homogeneous Catalysts: Regeneration can be challenging. If deactivation is due to the formation of inactive dimers, it might be possible to reverse this by altering the reaction conditions, though this is often not straightforward.
-
For Heterogeneous Catalysts: Regeneration is often more feasible. Common methods include:
-
Washing: Washing the catalyst with a suitable solvent can remove adsorbed poisons or products from the surface.
-
Oxidative Treatment: Carefully controlled oxidation can burn off carbonaceous deposits (coke).
-
Reduction: A high-temperature treatment under a hydrogen atmosphere can often regenerate the active metallic sites.
-
Data on Catalyst Deactivation and Regeneration
The following tables summarize quantitative data on catalyst deactivation and the effectiveness of different regeneration strategies for heterogeneous palladium catalysts in imine hydrogenation.
Table 1: Deactivation of Palladium Catalysts in Continuous Flow Imine Hydrogenation
| Catalyst | Initial Conversion (%) | Conversion after 20h (%) | Deactivation Rate |
| Pd/C | ~80 | <20 | High |
| Pd/SiO2 | ~80 | ~40 | Moderate |
Reaction Conditions: N-Cyclohexyl(benzylidene)imine (750 mM) hydrogenation at 40 bar, 70 ºC.
Table 2: Effectiveness of Regeneration Methods for Deactivated Pd/SiO2 Catalyst
| Regeneration Method | Regeneration Degree (%) |
| Acetic Acid Wash | High |
| Isopropanol Wash | Very High |
| Water Wash | Moderate |
| Oxidative Treatment (Air @ 450°C) | Low |
Regeneration degree is a measure of the recovery of catalytic activity.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration (Heterogeneous Catalysts)
This protocol outlines a general approach for regenerating a deactivated supported metal catalyst. Note: The optimal conditions (temperature, time, gas flow) will vary depending on the specific catalyst and should be optimized.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Solvent Washing: a. Wash the catalyst multiple times with the reaction solvent to remove residual reactants and products. b. Perform a final wash with a more volatile solvent (e.g., ethanol or acetone) to facilitate drying. c. Dry the catalyst under vacuum.
-
Oxidative Treatment (for coke removal): a. Place the dried catalyst in a tube furnace. b. Heat the catalyst to 300-450°C under a flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂). Caution: This process is exothermic and must be done with care. c. Hold at the target temperature for 2-4 hours.
-
Reduction: a. After the oxidative treatment, purge the system with an inert gas (e.g., nitrogen or argon). b. Switch to a flow of hydrogen (or a dilute hydrogen mixture) and heat the catalyst to 300-400°C. c. Hold under hydrogen for 2-4 hours to reduce the metal oxides back to the active metallic state.
-
Passivation and Storage: a. Cool the catalyst to room temperature under an inert gas flow. b. If necessary for storage and handling, the catalyst can be passivated by introducing a very small, controlled amount of oxygen into the inert gas stream to form a protective oxide layer.
Protocol 2: Sample Preparation of Deactivated Catalyst for TEM Analysis
-
Sample Collection: After the reaction, collect a small, representative sample of the deactivated catalyst.
-
Dispersion: a. Place a very small amount of the catalyst powder into a vial containing a low-boiling-point solvent (e.g., ethanol or isopropanol).[5] b. Disperse the catalyst by ultrasonication for 5-10 minutes to create a fine suspension.[5]
-
Grid Preparation: a. Hold a TEM grid (typically a carbon-coated copper grid) with fine-tipped tweezers. b. Using a micropipette, carefully drop a single droplet of the catalyst suspension onto the grid.[5]
-
Drying: a. Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or under a gentle heat lamp.[5] b. Ensure the grid is completely dry before loading it into the TEM sample holder.
Protocol 3: Sample Preparation of Deactivated Catalyst for XPS Analysis
-
Sample Collection: Collect a representative sample of the deactivated catalyst. It is crucial to minimize exposure to the atmosphere to prevent surface oxidation or contamination.
-
Sample Mounting: a. Use double-sided conductive carbon tape to mount the catalyst powder onto an XPS sample holder. b. Gently press the powder onto the tape to ensure good adhesion and a relatively flat surface. c. Remove any excess loose powder by gently tapping the sample holder or using a gentle stream of inert gas.
-
Transfer to XPS Instrument: a. If possible, transfer the sample into the XPS instrument's load-lock chamber under an inert atmosphere (e.g., in a glovebox) to prevent surface contamination. b. If a glovebox is not available, minimize the time the sample is exposed to air.
Visualizations
The following diagrams illustrate key concepts and workflows related to catalyst deactivation.
References
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Unfavorable Equilibrium in Transaminase Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with unfavorable equilibrium in transaminase reactions.
Frequently Asked Questions (FAQs)
Q1: My transaminase reaction has stalled at low conversion. What are the likely causes and how can I troubleshoot this?
A1: Low conversion in a transaminase reaction is often due to an unfavorable thermodynamic equilibrium.[1][2] The reaction is reversible, and as product accumulates, the reverse reaction rate increases until it matches the forward rate, leading to equilibrium.[2] Other contributing factors can include product inhibition, substrate inhibition, or suboptimal reaction conditions.
To troubleshoot, consider the following steps, which are detailed further in this guide:
-
Analyze the Equilibrium: Determine if the equilibrium constant (Keq) for your specific reaction is unfavorable.
-
Shift the Equilibrium: Employ strategies to shift the reaction equilibrium towards the product. This is the most common and effective approach.
-
Optimize Reaction Parameters: Ensure that pH, temperature, and substrate/enzyme concentrations are optimal.
-
Investigate Inhibition: Determine if product or substrate inhibition is occurring.
Q2: How can I shift the unfavorable equilibrium of my transaminase reaction to favor product formation?
A2: Several strategies can be employed to shift the reaction equilibrium:
-
Use of Excess Substrate: A straightforward approach is to use a large excess of the amine donor.[1] For example, using a 50-fold excess of isopropylamine has been shown to drive reactions towards completion.[1] However, this can be limited by substrate solubility and potential enzyme inhibition.[1]
-
Product Removal: Continuously removing one of the products from the reaction mixture will prevent the reverse reaction from occurring and pull the equilibrium towards the product side.[1][3] This can be achieved through physical or enzymatic methods.
-
Use of "Smart" Amine Donors: Certain amine donors are designed to form a byproduct that is inert or easily removed, thus driving the reaction forward.[3]
Q3: What are the common methods for product removal in transaminase reactions?
A3: Product removal is a powerful technique to overcome unfavorable equilibrium.[1][3] The choice of method depends on the properties of the byproduct.
-
Physical Removal:
-
Evaporation/Vacuum: If the ketone byproduct is volatile (e.g., acetone from isopropylamine), it can be removed by evaporation, applying a vacuum, or by sweeping the headspace with an inert gas like nitrogen.[4][5]
-
Extraction: A biphasic system with an organic solvent can be used to selectively extract the ketone byproduct.[3]
-
-
Enzymatic Removal:
-
Coupled Enzyme Systems: An auxiliary enzyme can be added to convert the byproduct into another molecule. A common example is the use of lactate dehydrogenase (LDH) to reduce pyruvate (from the use of alanine as an amine donor) to lactate.[6][7][8][9][10] This system is often coupled with glucose dehydrogenase (GDH) to regenerate the NADH cofactor required by LDH.[6][7][8][9]
-
Q4: My reaction is still slow even after applying strategies to shift the equilibrium. What else could be wrong?
A4: If low conversion persists, consider the following:
-
Product or Substrate Inhibition: The product amine or the ketone substrate itself might be inhibiting the transaminase.[11] To test for this, run initial rate kinetics at varying product or substrate concentrations. If inhibition is present, consider using a fed-batch strategy for the substrate or in situ product removal.
-
Suboptimal pH or Temperature: Transaminases have optimal pH and temperature ranges for activity and stability.[1][12][13] Deviating from these can significantly reduce the reaction rate. It is crucial to determine the optimal conditions for your specific enzyme.
-
Cofactor Issues: While transaminases have a self-regenerating pyridoxal 5'-phosphate (PLP) cofactor, its release can destabilize the enzyme.[1] Ensure sufficient PLP is present in the reaction mixture. For coupled enzyme systems requiring cofactors like NADH, inefficient regeneration can be a bottleneck.[14][15]
Troubleshooting Guides
Guide 1: Low Reaction Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion in your transaminase reaction.
References
- 1. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 2. graphviz.org [graphviz.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2008108998A2 - Method to increase the yield and improve purification of products from transaminase reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 11. codesandbox.io [codesandbox.io]
- 12. Enzyme Kinetics Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. GitHub - ts-graphviz/gallery [github.com]
- 15. codesandbox.io [codesandbox.io]
Technical Support Center: Racemization in Chiral Amine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the racemization of chiral amines during synthesis. Chiral amines are critical building blocks in over 40% of pharmaceuticals, and maintaining their enantiomeric purity is vital for therapeutic efficacy and safety.[1] Racemization, the conversion of a pure enantiomer into an equal mixture of both enantiomers, undermines this goal, leading to potential loss of biological activity and the introduction of harmful off-target effects.[1][2]
This guide provides practical troubleshooting advice, preventative strategies, and detailed protocols to help you diagnose and mitigate racemization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during chiral amine synthesis?
A1: Racemization is typically triggered by factors that allow for the temporary removal of a proton from the chiral center, leading to a planar, achiral intermediate (like an enamine or imine) which can be re-protonated from either face.[3] The most common causes include:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of the chiral center.[2][3]
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar intermediates, such as imines, enamines, or carbocations, are highly susceptible to racemization.[3][4] This is a key concern in reactions like reductive amination.
-
Inappropriate Reagents: Certain reagents, particularly some coupling reagents used in peptide synthesis, can promote the formation of racemizable intermediates.[3][5][6]
-
Extended Reaction or Workup Times: Prolonged exposure to even mildly acidic or basic conditions, especially at higher temperatures, can lead to significant loss of enantiomeric purity.[2]
-
Purification Conditions: Some stationary phases in chromatography (e.g., standard silica gel) can be acidic enough to cause racemization.[3] Likewise, high temperatures during distillation are a common cause.[3]
Q2: How can I detect if my chiral amine is racemizing?
A2: Detecting racemization involves measuring the enantiomeric excess (% ee) of your product. The most common and reliable techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold-standard methods for separating and quantifying enantiomers. It is crucial to validate your analytical method to ensure the separation is accurate and reproducible.[7]
-
NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: Creating diastereomers by reacting your amine with a chiral agent (like Mosher's acid) allows for the quantification of each enantiomer by NMR.[8]
Q3: My reaction consistently shows low enantiomeric excess (% ee). Where should I start troubleshooting?
A3: Before modifying the reaction chemistry, first rigorously validate your analytical method (e.g., chiral HPLC).[7] Ensure you have baseline separation of enantiomers (Resolution > 1.5) and that the detector response is linear for both.[7] Once the analysis is confirmed to be accurate, scrutinize the foundational aspects of your experiment:
-
Purity of Starting Materials: Verify the enantiomeric purity of your chiral starting materials and catalysts.[8] Impurities can severely impact selectivity.
-
Reagent and Solvent Quality: Ensure all reagents are fresh and solvents are anhydrous, as water can interfere with many asymmetric reactions.[8]
-
Temperature Control: Check that your reaction temperature is stable and accurate. Even small fluctuations can reduce enantioselectivity.[8]
Troubleshooting Guide: Common Scenarios
This guide addresses specific problems that can lead to a loss of enantiomeric excess.
| Problem | Potential Cause | Recommended Solution |
| Low % ee in Reductive Amination | Imine-Enamine Tautomerism: The imine intermediate is in equilibrium with its achiral enamine tautomer, a primary pathway for racemization. This is often exacerbated by acid or base catalysts and elevated temperatures. | 1. Control pH: Operate at a mildly acidic pH (4-7) to facilitate imine formation without promoting excessive enamine formation. Avoid strong acids.[9] 2. Two-Step Protocol: First, form the imine under anhydrous conditions (e.g., with molecular sieves), then add the reducing agent in a separate step.[10][11] This minimizes the time the imine is present under potentially racemizing conditions. 3. Choose a Mild Reducing Agent: Use a reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) which is effective under mildly acidic conditions and selective for the imine.[10][12] |
| Product Racemizes During Workup | Harsh pH Conditions: Prolonged exposure to strong acids or bases during aqueous extraction can cause epimerization. | 1. Use Buffered Solutions: Quench the reaction with a buffered aqueous solution like saturated ammonium chloride (NH₄Cl) instead of strong acids/bases.[2] 2. Minimize Contact Time: Perform extractions quickly and efficiently to reduce the exposure time to the aqueous phase.[2] |
| Product Racemizes During Purification | Acidic Stationary Phase: Standard silica gel can be acidic, promoting racemization on the column. High Temperatures: Solvent removal via rotary evaporation at high temperatures or distillation can cause thermal racemization.[2][3][13] | 1. Deactivate Silica: Use deactivated or neutral silica gel. Alternatively, consider using a different stationary phase like alumina.[3] 2. Low-Temperature Purification: Concentrate your product under reduced pressure at a moderate temperature.[2] If distillation is necessary, use high vacuum to lower the boiling point. |
| Inconsistent % ee Between Batches | Atmospheric Moisture: Trace amounts of water can interfere with catalyst activity and reaction selectivity. Reagent Degradation: The purity of reagents, especially catalysts and anhydrous solvents, can vary between batches or degrade over time.[8] | 1. Use Anhydrous Conditions: Dry all glassware thoroughly (e.g., flame-dry or oven-dry) and run the reaction under an inert atmosphere (Nitrogen or Argon).[2][8] 2. Use Fresh Reagents: Use freshly distilled/anhydrous solvents and high-purity reagents for each run.[8] |
Impact of Reaction Parameters on Enantiomeric Excess (% ee)
The choice of solvent, base, and temperature can dramatically affect the stereochemical outcome of a reaction. The following tables summarize general trends and provide starting points for optimization.
Table 1: Effect of Solvent Polarity
| Solvent Type | Examples | General Effect on Racemization | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Often favorable for preserving chirality.[2] | Can stabilize the desired chiral transition state without promoting charged, achiral intermediates. |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM), THF | Generally favorable , often preferred.[2][3] | Less likely to stabilize charged, planar intermediates that lead to racemization. |
| Polar Protic | Water, Methanol, Ethanol | Can be unfavorable , may promote racemization.[3] | Can stabilize charged intermediates and facilitate proton transfer, leading to loss of stereochemistry.[3] |
Note: Solvent effects are highly reaction-dependent. An empirical screen of solvents is often the best approach.[2]
Table 2: Effect of Temperature
| Temperature | General Effect on Racemization | Rationale |
| High (> Room Temp) | Increases rate of racemization.[2][13] | Provides the activation energy needed to form achiral intermediates or overcome the inversion barrier of the stereocenter. |
| Low (0 °C to -78 °C) | Decreases rate of racemization.[2][8] | Reduces the available thermal energy, making pathways leading to racemization less favorable.[2] |
Note: A study on the thermal racemization of 1-phenylethylamine found that temperature was the dominant factor affecting the extent of racemization.[4]
Visualizing Workflows and Problems
Troubleshooting Workflow for Low Enantiomeric Excess
The following flowchart provides a logical path for diagnosing the cause of poor enantioselectivity.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
By-product identification in (R)-1-Phenylbut-3-en-1-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Phenylbut-3-en-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing a significant, apolar impurity by TLC/LCMS. What could it be?
A1: A common apolar by-product, particularly in syntheses utilizing Grignard reagents such as allylmagnesium bromide, is a homocoupled product from the Grignard reagent or a cross-coupled product. In the synthesis of (R)-1-Phenylbut-3-en-1-amine, this could manifest as 1,5-hexadiene or biphenyl if phenylmagnesium bromide is used or formed in situ. These by-products arise from the reaction of the Grignard reagent with residual aryl halides or through oxidative coupling.
Troubleshooting:
-
Ensure high-purity Grignard reagent: Use freshly prepared or titrated Grignard reagents.
-
Control reaction temperature: Maintain a low temperature during the formation and reaction of the Grignard reagent to minimize side reactions.
-
Slow addition: Add the Grignard reagent slowly to the reaction mixture to avoid localized high concentrations.
Q2: I am observing a by-product with a mass corresponding to a double allylation. How can this be avoided?
A2: Double allylation can occur if the initially formed product, the magnesium alkoxide of the desired homoallylic amine, reacts with another equivalent of the allylating agent. This is more prevalent if the reaction temperature is too high or if there is a large excess of the allylating reagent. The resulting by-product would be a diallylated amine.
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the allylating agent. Use of a slight excess (1.1-1.2 equivalents) is often sufficient.
-
Temperature Control: Maintain the recommended low temperature for the reaction to reduce the rate of the second addition.
-
Quenching: Quench the reaction promptly once the starting material is consumed to prevent further reaction.
Q3: My chiral HPLC analysis shows poor enantioselectivity. What are the likely causes and how can I improve it?
A3: Low enantioselectivity in asymmetric synthesis can stem from several factors, particularly in catalytic reactions.
Troubleshooting:
-
Catalyst/Ligand Purity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can lead to the formation of non-selective catalytic species.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's chiral environment. Screen a range of solvents to find the optimal one for your system.
-
Water Content: Strictly anhydrous conditions are often crucial. Water can hydrolyze the catalyst or reactants, leading to racemic or achiral by-products.
Q4: I have identified an impurity that appears to be the corresponding homoallylic alcohol, 1-phenylbut-3-en-1-ol. How is this formed?
A4: The presence of the homoallylic alcohol suggests that the imine starting material is hydrolyzing back to the corresponding aldehyde (benzaldehyde) during the reaction. The aldehyde then reacts with the allylating agent to form the alcohol.
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use of molecular sieves can be beneficial.
-
Imine Stability: If the imine is prepared in a separate step, ensure it is pure and handled under anhydrous conditions. For in situ generated imines, ensure the water removal step (e.g., Dean-Stark trap) is efficient.
-
Reaction pH: The stability of the imine is pH-dependent. Ensure the reaction conditions are not overly acidic, which can promote hydrolysis.
By-product Identification
The following table summarizes common by-products encountered during the synthesis of (R)-1-Phenylbut-3-en-1-amine.
| By-product Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Signatures |
| 1,5-Hexadiene | CH₂=CHCH₂CH₂CH=CH₂ | 82.14 | GC-MS: Molecular ion at m/z 82. ¹H NMR: Signals in the olefinic region (~5.0-6.0 ppm) and allylic region (~2.1 ppm). |
| Biphenyl | C₆H₅-C₆H₅ | 154.21 | GC-MS: Molecular ion at m/z 154. ¹H NMR: Aromatic signals in the range of ~7.3-7.6 ppm. |
| 1-Phenylbut-3-en-1-ol | C₆H₅CH(OH)CH₂CH=CH₂ | 148.20 | LC-MS (ESI+): [M+H]⁺ at m/z 149. ¹H NMR: Characteristic benzylic proton (CH-OH) signal around 4.7 ppm. |
| N-Allylbenzylamine | C₆H₅CH₂NHCH₂CH=CH₂ | 147.22 | LC-MS (ESI+): [M+H]⁺ at m/z 148. ¹H NMR: Distinctive signals for the benzyl CH₂ (~3.8 ppm) and allyl CH₂ (~3.3 ppm) groups. |
Experimental Protocols
Protocol 1: General Procedure for By-product Analysis by GC-MS
-
Sample Preparation: Quench a small aliquot of the crude reaction mixture with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Dissolve the residue in a suitable solvent for GC-MS analysis (e.g., dichloromethane).
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify by-products by comparing their mass spectra with library databases (e.g., NIST) and their retention times with authentic standards if available.
Protocol 2: General Procedure for By-product Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Work up a small portion of the reaction as described in Protocol 1. Ensure the sample is free of residual solvent by drying under high vacuum.
-
NMR Acquisition:
-
Solvent: CDCl₃ is a common choice.
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Analysis: Analyze the spectrum for characteristic signals of potential by-products as listed in the table above. For example, the presence of signals around 5.0-6.0 ppm and 2.1 ppm might indicate the formation of 1,5-hexadiene. Aromatic signals without corresponding aliphatic protons could suggest biphenyl.
Visualizations
References
Technical Support Center: Chiral HPLC Separation of Phenylbutylamine Enantiomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chiral HPLC separation of phenylbutylamine enantiomers.
Frequently Asked Questions (FAQs)
Q1: Where should I start when developing a separation method for phenylbutylamine enantiomers?
A1: A systematic screening approach is the most efficient starting point.[1] Begin by screening 1-phenylbutylamine on a few complementary chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., those derived from amylose or cellulose), as they are highly effective for resolving a wide range of racemates, including primary amines.[1][2] Use a standard normal-phase mobile phase, such as n-hexane with an alcohol modifier, and include a basic additive.[1][3]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating phenylbutylamine, a primary amine?
A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for resolving primary amines.[2] Cyclofructan-based CSPs have also demonstrated a high success rate in separating primary amines.[2] For basic compounds like phenylbutylamine, screening on columns like Chiralcel OD-H and Chiralpak AD is often sufficient to achieve separation.[3]
Q3: Why is a basic additive necessary in the mobile phase for separating phenylbutylamine?
A3: Phenylbutylamine is a basic compound. Additives like diethylamine (DEA) are crucial for achieving good peak shape and preventing undesirable interactions with residual silanol groups on the silica surface of the CSP.[2] Adding a basic modifier, typically at a concentration of 0.1%, competes with the analyte for active silanol sites, reducing peak tailing.[4]
Q4: How does temperature affect the separation of phenylbutylamine enantiomers?
A4: Temperature plays a complex role in chiral recognition.[4] Generally, lower temperatures enhance the bonding forces responsible for enantiomeric differentiation, which can increase chiral selectivity.[4] Conversely, higher temperatures can improve peak efficiency and shape.[4] The effect is compound-dependent, and in some cases, increasing the temperature can improve resolution or even reverse the elution order.[4] Therefore, temperature should be carefully controlled using a column oven and optimized for each specific separation.[1]
Troubleshooting Guide
Problem: Poor or No Resolution (Single Peak)
Q: My chromatogram shows only a single peak for my racemic phenylbutylamine sample. What are the likely causes and how can I fix it?
A: Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this specific separation. The choice of CSP is a critical factor for successful enantiomeric separation.[5]
-
Mobile Phase is Too Strong: If the analyte elutes too quickly, there is insufficient time for interaction with the CSP.[1]
-
Solution: In normal-phase mode, decrease the percentage of the polar alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[1] This increases retention time and allows for better chiral recognition.
-
-
Incorrect Mobile Phase Additive: The absence of a basic additive can lead to poor interaction and peak shape, masking any potential separation.
Problem: Severe Peak Tailing
Q: Both of my enantiomer peaks are showing significant tailing. What is causing this and what should I do?
A: Potential Causes & Solutions:
-
Secondary Interactions with Stationary Phase: The basic amine functional group of phenylbutylamine can interact strongly with acidic residual silanol groups on the silica support of the column, causing tailing.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1]
Problem: Inconsistent Retention Times
Q: The retention times for my enantiomer peaks are shifting between injections. How can I stabilize my method?
A: Potential Causes & Solutions:
-
Temperature Fluctuations: The laboratory's ambient temperature can vary, affecting retention and selectivity.[1]
-
Solution: Use a column oven to maintain a constant and optimized temperature for the analysis.[1]
-
-
Mobile Phase Instability: Evaporation of the more volatile components of the mobile phase (like hexane or alcohol) can change its composition over time, leading to drift in retention.[1]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped to minimize evaporation.[1]
-
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can be unstable.
-
Solution: Equilibrate the column with the mobile phase for at least 30 column volumes before starting the analysis.[1]
-
Quantitative Data & Protocols
Data Presentation
Table 1: Recommended Initial Screening Conditions for Phenylbutylamine
| Parameter | Condition | Rationale |
|---|---|---|
| CSP Types | Amylose or Cellulose-based (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ) | Proven high success rate for resolving primary amines.[2][5] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) (90:10 v/v) | Standard starting point for normal-phase chiral separations.[1][3] |
| Additive | 0.1% Diethylamine (DEA) | Crucial for basic analytes to ensure good peak shape.[3][4] |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns.[5][6] |
| Temperature | 25 °C (controlled) | A common starting temperature; should be optimized.[6] |
Table 2: Example Effect of Mobile Phase Composition on Separation (Note: Data is illustrative and will vary based on the specific CSP and conditions used.)
| Mobile Phase (n-Hexane / Modifier + 0.1% DEA) | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|
| 95 / 5 (v/v) IPA | 8.2 | 1.18 | 2.1 |
| 90 / 10 (v/v) IPA | 4.5 | 1.15 | 1.8 |
| 90 / 10 (v/v) EtOH | 5.1 | 1.25 | 2.5 |
Experimental Protocols
Protocol: Systematic Screening for Chiral Method Development
This protocol outlines an efficient strategy for developing a chiral separation method for phenylbutylamine.
-
Column Selection:
-
Mobile Phase Preparation:
-
Screening Procedure:
-
Install the first selected CSP.
-
Equilibrate the column with Screening Solvent A for at least 30 column volumes at a flow rate of 1.0 mL/min.[1]
-
Prepare a sample of racemic phenylbutylamine at approximately 1 mg/mL in the mobile phase.
-
Inject the sample.
-
Repeat the injection using Screening Solvent B after proper column equilibration.
-
Repeat the entire procedure for the second selected CSP.
-
-
Evaluation:
-
Assess the resulting chromatograms for any signs of separation, even if it is just a peak shoulder or split peak.[1]
-
Select the CSP and mobile phase combination that provides the most promising selectivity (the largest separation between the enantiomers) for further optimization. Optimization may involve fine-tuning the alcohol percentage, changing the alcohol modifier, or adjusting the column temperature.[7]
-
Visualizations
Caption: A troubleshooting workflow for common chiral HPLC separation issues.
Caption: A systematic method development strategy for chiral separations.
References
Technical Support Center: Synthesis of Chiral Amines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the critical impact of solvent choice on the synthesis of chiral amines.
Troubleshooting Guide
This section addresses common problems encountered during chiral amine synthesis, with a focus on issues related to solvent selection.
Problem 1: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
Q: My reaction is producing the desired chiral amine, but the enantiomeric or diastereomeric excess is consistently low. What are the potential solvent-related causes and how can I address them?
A: Low stereoselectivity is a frequent challenge where the solvent plays a pivotal role. Here are the key factors to investigate:
-
Solvent Polarity and Coordinating Ability: The polarity of the solvent can significantly influence the energy of the diastereomeric transition states. In many cases, non-polar solvents are preferred as they are less likely to interfere with the formation of the crucial catalyst-substrate complex.[1] For instance, in certain asymmetric hydrogenations, a dramatic solvent effect is observed, with trifluoroethanol (TFE) being the only solvent leading to high conversion and enantioselectivity.
-
Solvent Screening: A systematic solvent screen is highly recommended to identify the optimal medium for your specific reaction. A good starting point is to test a range of solvents with varying properties, such as toluene (non-polar, aromatic), dichloromethane (DCM, polar aprotic), tetrahydrofuran (THF, polar aprotic, coordinating), and an alcohol like methanol or isopropanol (polar protic).[1]
-
Catalyst-Solvent Interactions: The solvent can directly interact with the catalyst, affecting its conformation and, consequently, its ability to induce chirality.[2] Chiral solvents themselves can sometimes be used to induce enantioselectivity, although this is a less common approach.
-
Substrate Solubility: Ensure your substrate and reagents are sufficiently soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and affect the reaction rate and selectivity.
Troubleshooting Steps:
-
Conduct a Solvent Screen: Run a series of small-scale reactions in parallel with a diverse set of solvents.
-
Vary Solvent Polarity: If a particular solvent class shows promise, explore analogues with different polarities.
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of polarity and solubility.
-
Check for Water Content: For many reactions, especially those involving organometallic catalysts, the presence of water can be detrimental. Ensure you are using anhydrous solvents. Conversely, some enzymatic reactions require a specific amount of water to be active in organic solvents.[3]
Problem 2: Low Reaction Yield or Slow Reaction Rate
Q: My reaction is proceeding with good selectivity, but the yield is low, or the reaction is impractically slow. How can the solvent be affecting this?
A: Solvent choice can have a profound impact on reaction kinetics and overall yield. Here are some aspects to consider:
-
Reagent Solubility: As mentioned, poor solubility of reactants can lead to low effective concentrations and thus slow reaction rates.
-
Catalyst Activity and Stability: The solvent can affect the stability and activity of the catalyst. Some catalysts may decompose or become deactivated in certain solvents. For example, in some reductive aminations using a metal catalyst and H₂, alcohol solvents can be oxidized by the catalyst, leading to impurities and reduced yield.[4]
-
Product Inhibition: In some cases, the product amine can coordinate to the catalyst and inhibit its activity, a phenomenon that can be solvent-dependent.[2]
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., with an immobilized enzyme or a heterogeneous catalyst), the viscosity of the solvent can affect mass transfer, thereby influencing the reaction rate.[2]
Troubleshooting Steps:
-
Optimize Solubility: Choose a solvent that provides good solubility for all reactants and the catalyst.
-
Evaluate Catalyst Compatibility: Consult the literature for known solvent incompatibilities with your catalyst system.
-
Consider a Co-solvent: Adding a co-solvent can sometimes improve solubility and reaction rates without compromising selectivity.
-
Monitor for Catalyst Deactivation: If the reaction starts well but then stalls, catalyst deactivation may be occurring. A change in solvent might mitigate this.
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting set of solvents for screening in a novel asymmetric amination reaction?
A1: A good starting point is to select a diverse range of solvents covering different classes and properties. A typical initial screen might include:
-
Aromatic: Toluene, Xylene
-
Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane
-
Halogenated: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Esters: Ethyl acetate (EtOAc)
-
Alcohols: Methanol (MeOH), Isopropanol (IPA), Trifluoroethanol (TFE)
-
Aprotic Polar: Acetonitrile (MeCN), Dimethylformamide (DMF)
The choice can be further guided by the nature of your catalyst and substrates. For example, for moisture-sensitive reactions, rigorously dried non-coordinating solvents like toluene or DCM are often preferred.[1]
Q2: Can the solvent affect the stability of the chiral amine product?
A2: Yes, the solvent can potentially contribute to the racemization of the chiral amine product, especially if the stereocenter is labile. This is more likely to occur under harsh reaction conditions (e.g., high temperature or in the presence of strong acids or bases). If you suspect product racemization, it is advisable to perform control experiments where the purified chiral amine is stirred in the reaction solvent under the reaction conditions (without the reactants) to assess its stability.
Q3: Are "green" or bio-derived solvents a viable option for chiral amine synthesis?
A3: Absolutely. There is a growing interest in using more environmentally friendly solvents. Deep eutectic solvents (DESs), for example, have been shown to be effective media for various amination reactions, sometimes acting as both solvent and catalyst.[5] Other green solvents like 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are also gaining popularity as replacements for traditional volatile organic compounds.[5]
Q4: For enzyme-catalyzed reactions in organic solvents, what are the key solvent considerations?
A4: For enzymatic reactions, the solvent choice is critical for maintaining the enzyme's activity and selectivity. Key considerations include:
-
Enzyme Compatibility: Many enzymes can be denatured by polar, water-miscible solvents like DMSO or DMF. Hydrophobic solvents are often preferred for lipases.[3]
-
Water Activity: Enzymes require a thin layer of water to maintain their active conformation in organic solvents. The amount of water is crucial and can be controlled, for example, by using salt hydrates.
-
Substrate and Product Partitioning: In biphasic systems, the solvent affects the partitioning of the substrate and product between the aqueous (enzyme-containing) and organic phases. This can be exploited to drive the reaction equilibrium and facilitate product recovery.[6]
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in Asymmetric Hydrogenation of an Imine
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Toluene | >99 | 92 |
| 2 | THF | >99 | 85 |
| 3 | DCM | >99 | 90 |
| 4 | MeOH | >99 | 95 |
| 5 | TFE | >99 | 99 |
Data is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific substrate, catalyst, and reaction conditions.
Table 2: Solvent Effects in the Kinetic Resolution of a Racemic Amine using a Lipase
| Entry | Solvent | Conversion (%) | E-value* |
| 1 | Hexane | 50 | 150 |
| 2 | Toluene | 50 | 120 |
| 3 | MTBE | 50 | 200 |
| 4 | Acetonitrile | 45 | 25 |
| 5 | THF | 48 | 40 |
The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity. A higher E-value indicates better selectivity. Data is representative of typical trends.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Asymmetric Hydrogenation
-
Preparation: In a glovebox, arrange a series of parallel reaction vials, each with a magnetic stir bar.
-
Catalyst Precursor and Ligand: To each vial, add the catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand in the desired stoichiometric ratio.
-
Solvent Addition: Add 1.0 mL of the respective anhydrous solvent to each vial and stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
Substrate Addition: Add the imine substrate to each vial.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a parallel hydrogenation reactor. Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 10 bar).
-
Monitoring: Stir the reactions at the desired temperature for a set period (e.g., 24 hours).
-
Work-up: After releasing the hydrogen pressure, take an aliquot from each vial.
-
Analysis: Analyze the conversion and enantiomeric excess of each sample by chiral HPLC or GC.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Amine
-
Setup: To a series of screw-cap vials, add the immobilized lipase (e.g., Novozym 435, 10-20 mg).
-
Solvent and Substrates: To each vial, add 1.0 mL of the chosen organic solvent, the racemic amine (1.0 equiv), and the acylating agent (e.g., ethyl acetate, 0.6 equiv).
-
Reaction: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 40 °C).
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separation: The unreacted amine and the acylated product can be separated by column chromatography or acid-base extraction.
Visualizations
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Caption: A typical experimental workflow for solvent screening.
References
Technical Support Center: Managing Impurities in Pharmaceutical Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with impurities in pharmaceutical intermediates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis and control of impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
| Question/Issue | Possible Causes | Troubleshooting Steps |
| An unexpected new peak appears in my chromatogram during a stability study. | 1. Degradation of the intermediate. 2. Contamination from the container closure system. 3. Contamination from the mobile phase or HPLC system.[1][2] | 1. Perform forced degradation studies to see if the peak corresponds to a known degradant. 2. Analyze a blank injection (mobile phase only) to rule out system contamination.[1] 3. Analyze a placebo sample stored under the same conditions to check for leached impurities. 4. If the impurity is above the identification threshold, proceed with structural elucidation.[3] |
| My peaks are tailing, especially for basic compounds. | 1. Interaction of basic analytes with acidic silanol groups on the column.[4] 2. Column degradation (loss of end-capping).[4] 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or an end-capped column. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to suppress the ionization of the basic analyte. 4. Replace the column if it is old or has been used extensively with aggressive mobile phases. |
| I'm observing a noisy or drifting baseline. | 1. Contaminated mobile phase or detector. 2. Air bubbles in the detector. 3. Leaks in the system. 4. Insufficient column equilibration.[5] | 1. Prepare fresh mobile phase and flush the system. 2. Degas the mobile phase using sonication or helium sparging.[2] 3. Check all fittings for leaks. 4. Ensure the column is fully equilibrated with the mobile phase before injection. |
| I see "ghost peaks" in my chromatogram. | 1. Contaminants in the mobile phase, even in HPLC-grade reagents.[2] 2. Carryover from previous injections.[2] 3. Contaminated glassware, vials, or caps.[2] | 1. Use high-purity solvents and additives. Consider using an in-line solvent filter or a "ghost trap" column.[2] 2. Implement a robust needle and injector wash procedure between injections. 3. Use clean glassware and vials for sample and mobile phase preparation. |
Gas Chromatography (GC) Analysis for Residual Solvents
| Question/Issue | Possible Causes | Troubleshooting Steps |
| My baseline is noisy and/or drifting. | 1. Column bleed or contamination.[6][7] 2. Contaminated carrier gas or detector gases.[6] 3. Leaks in the system.[6] | 1. Condition the column at a high temperature. 2. Check the purity of the gases and ensure gas traps are functional. 3. Use an electronic leak detector to check all connections.[6] |
| I have poor peak shape (tailing or fronting). | 1. Inactive sites in the inlet liner or column. 2. Incorrect injection technique or volume. 3. Incompatible solvent with the stationary phase. | 1. Use a deactivated inlet liner and a column appropriate for your analytes. 2. Optimize the injection speed and volume. 3. Ensure the sample is dissolved in a solvent compatible with the GC column. |
| No peaks are detected, or peaks are very small. | 1. Syringe issue (clogged or leaking). 2. Incorrect headspace parameters (temperature or time). 3. Leak in the injector. | 1. Clean or replace the syringe. 2. Optimize the headspace vial incubation temperature and time to ensure proper partitioning of solvents into the headspace.[7] 3. Check the septum and O-rings for leaks. |
Frequently Asked Questions (FAQs)
Impurity Identification and Qualification
-
What is the difference between reporting, identification, and qualification thresholds for impurities?
-
Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.[8][9]
-
Identification Threshold: The level above which the chemical structure of an impurity must be determined.[8][9]
-
Qualification Threshold: The level above which an impurity's safety must be assessed through toxicological studies.[8][9]
-
-
How do I identify the structure of an unknown impurity? The typical workflow involves isolating the impurity, often using preparative HPLC, followed by structural elucidation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] High-resolution mass spectrometry (HRMS) can provide the molecular formula, while MS/MS fragmentation patterns and 1D/2D NMR experiments help to piece together the structure.[3]
-
What are genotoxic impurities and why are they a concern? Genotoxic impurities are compounds that can damage DNA, potentially leading to mutations and cancer, even at very low levels.[6][10] They require stringent control, often to a level known as the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for lifetime exposure.[11]
Sources and Control of Impurities
-
What are the common sources of impurities in pharmaceutical intermediates? Impurities can originate from various sources, including:
-
Starting materials and reagents: Impurities present in the initial components of a synthesis.[12]
-
By-products of the synthesis: Unintended molecules formed during the chemical reaction.[12]
-
Intermediates: Unreacted or partially reacted starting materials.
-
Degradation products: Formed by the breakdown of the intermediate over time due to factors like heat, light, or hydrolysis.[12]
-
Catalysts and reagents: Residual amounts of substances used in the reaction.[12]
-
Manufacturing process: Cross-contamination from other processes or leaching from equipment.[12]
-
-
How can I control impurities originating from starting materials? It is crucial to have a robust specification for starting materials.[13] If an impurity in a starting material persists through the synthesis and impacts the final intermediate's impurity profile, it may be acceptable to control this impurity at the starting material stage.[13][14]
-
How can crystallization be used to control impurities? Crystallization is a powerful purification technique. However, rapid crystallization can trap impurities within the crystal lattice.[10] A slow and controlled crystallization process is ideal. If impurities are still present, a slurry of the crystals in a suitable solvent can sometimes wash away surface impurities.[15]
Data Presentation
ICH Q3A/Q3B Impurity Thresholds
The following table summarizes the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products as per ICH guidelines.[8][9][16]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day Total Daily Intake (TDI), whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Experimental Protocols
1. Forced Degradation Study Protocol
Objective: To identify potential degradation products of a pharmaceutical intermediate and to demonstrate the specificity of a stability-indicating analytical method.[2][17]
Methodology:
-
Sample Preparation: Prepare stock solutions of the intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the intermediate to the following stress conditions. The goal is to achieve 5-20% degradation.[15]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 30 minutes.[2]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 30 minutes.[2]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 7 days.[15]
-
Thermal Degradation: Store the solid intermediate at 60-80°C.
-
Photolytic Degradation: Expose the solid or solution intermediate to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[15]
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks that appear.
2. Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the active pharmaceutical intermediate from all potential impurities and degradation products.
Methodology:
-
Initial Method Scouting:
-
Dissolve the intermediate (e.g., at 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Perform a broad gradient run on a C18 column (e.g., 5% to 95% acetonitrile in 10 minutes) with a common mobile phase (e.g., 0.1% formic acid in water and acetonitrile).[18]
-
-
Column and Mobile Phase Screening:
-
Screen different column chemistries (e.g., C8, Phenyl-Hexyl) and mobile phase pH values (e.g., low pH with formic acid, neutral pH, high pH with ammonium bicarbonate) to achieve optimal separation.
-
-
Optimization:
-
Fine-tune the gradient slope, flow rate, and column temperature to improve resolution between the main peak and any impurities.
-
-
Forced Degradation Sample Analysis:
-
Inject the samples from the forced degradation study to confirm that all degradation products are well-separated from the main peak and from each other.
-
-
Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]
-
Visualizations
References
- 1. Cleaning Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. safetyculture.com [safetyculture.com]
- 8. Explanation of Impurity Thresholds and Fixing Limits [pharmaspecialists.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. tapi.com [tapi.com]
- 11. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmadekho.com [pharmadekho.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. web.vscht.cz [web.vscht.cz]
Validation & Comparative
A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a critical decision in modern asymmetric synthesis, profoundly influencing the stereochemical outcome of carbon-carbon bond-forming reactions. While a vast array of chiral auxiliaries has been developed, a select few have emerged as exceptionally robust and versatile tools for the reliable introduction of chirality. This guide presents an objective comparison of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Ellman's sulfinamide, and pseudoephedrine-based auxiliaries.
It is important to note that a comprehensive search of the scientific literature did not yield any published applications of (R)-1-Phenylbut-3-en-1-amine hydrochloride as a chiral auxiliary in asymmetric synthesis. Therefore, a direct comparison with this specific compound is not feasible. This guide will instead focus on well-established auxiliaries with extensive documented applications and performance data.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best assessed by its performance in key asymmetric transformations. The following tables summarize the typical diastereoselectivity and yields achieved with Evans' oxazolidinones, Ellman's sulfinamide, and pseudoephedrine amides in aldol and alkylation reactions.
Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | N-Propionyl imide | Isobutyraldehyde | >99:1 | 85 |
| (S)-4-Isopropyl-2-oxazolidinone (Evans') | N-Propionyl imide | Benzaldehyde | >99:1 | 80 |
| (R)-tert-Butanesulfinamide (Ellman's) | N-Sulfinyl imine of acetone | Benzaldehyde | 98:2 | 91 |
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereoselectivity | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | N-Propionyl imide | Benzyl bromide | >99:1 | 90-95 |
| (1S,2S)-Pseudoephedrine | N-Propionyl amide | Methyl iodide | >98:2 | 95 |
| (1S,2S)-Pseudoephedrine | N-Propionyl amide | Benzyl bromide | >98:2 | 97 |
| (R)-tert-Butanesulfinamide (Ellman's) | N-Sulfinyl imine of propiophenone | Methyl iodide | 96:4 | 85 |
Mechanistic Insights and Stereochemical Models
The high levels of stereocontrol exerted by these auxiliaries are attributed to the formation of rigid, well-defined transition states that favor the approach of the electrophile from one face of the enolate or imine.
Evans' Oxazolidinone Auxiliary
In the boron-mediated Evans' aldol reaction, the N-acyloxazolidinone forms a Z-enolate which then coordinates to the boron center. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. The reaction proceeds through a chair-like six-membered transition state to furnish the syn-aldol adduct with high diastereoselectivity.[1][2][3]
Stereoselective Evans Aldol Reaction Workflow
Ellman's Sulfinamide Auxiliary
The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinylimines is generally rationalized by a closed, six-membered chair-like transition state involving chelation of the metal cation (from the organometallic nucleophile) to both the sulfinyl oxygen and the imine nitrogen.[4][5][6] This rigid conformation directs the nucleophile to attack the less sterically hindered face of the imine.
Asymmetric Addition using Ellman's Auxiliary
Pseudoephedrine Auxiliary
In the alkylation of pseudoephedrine amides, the lithium enolate is believed to form a rigid chelated structure where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This conformation, along with the steric bulk of the phenyl group, effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[7][8][9]
Asymmetric Alkylation with Pseudoephedrine
Experimental Protocols
The following are generalized experimental protocols for the application of each chiral auxiliary in a key transformation.
General Protocol for Evans' Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv). The mixture is stirred for 30-60 minutes.[1]
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a buffer solution (e.g., phosphate buffer pH 7). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to afford the corresponding β-hydroxy acid (e.g., LiOH, H₂O₂), ester, or alcohol.[10]
General Protocol for Asymmetric Addition to Ellman's N-Sulfinylimines
-
Imine Formation: The N-tert-butanesulfinamide (1.0 equiv) and the aldehyde or ketone (1.1 equiv) are dissolved in an anhydrous solvent (e.g., CH₂Cl₂) with a dehydrating agent (e.g., MgSO₄ or CuSO₄). The mixture is stirred at room temperature until imine formation is complete.[5]
-
Nucleophilic Addition: The solution of the N-sulfinylimine is cooled to -78 °C, and the organometallic nucleophile (e.g., a Grignard reagent, 1.2 equiv) is added dropwise. The reaction is stirred at low temperature until completion.[6]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted, and the combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
-
Auxiliary Cleavage: The sulfinyl group is readily cleaved by treatment with a strong acid (e.g., HCl in methanol) to yield the primary amine hydrochloride.[11]
General Protocol for Asymmetric Alkylation of Pseudoephedrine Amides
-
Enolate Generation: To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA, 1.1 equiv) dropwise. The mixture is stirred for 30-60 minutes.[7][8]
-
Alkylation: The alkylating agent (1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for several hours, with the temperature allowed to rise to 0 °C or room temperature depending on the reactivity of the electrophile.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The diastereomeric products can often be separated by flash chromatography or crystallization.
-
Auxiliary Removal: The chiral auxiliary can be removed by acidic or basic hydrolysis to provide the chiral carboxylic acid, or by reduction to afford the corresponding chiral alcohol.[12]
Concluding Remarks
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and ease of removal. Evans' oxazolidinones are renowned for their exceptional performance in aldol reactions, consistently delivering high diastereoselectivity for the syn product. Ellman's sulfinamide provides a powerful and general method for the asymmetric synthesis of chiral primary amines with high enantiomeric excess. Pseudoephedrine-based auxiliaries offer a practical and cost-effective approach for the asymmetric alkylation of carboxylic acid derivatives, often with the advantage of crystalline intermediates that facilitate purification. While the utility of this compound as a chiral auxiliary remains to be explored and documented in the scientific literature, the established auxiliaries discussed in this guide continue to be indispensable tools for the construction of complex chiral molecules in both academic and industrial settings.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thesis | Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary : synthesis and use of a novel pseudoephedrine based chiral auxiliary | ID: 9g54xh64n | STAX [stax.strath.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
A Comparative Guide to the Synthesis of Chiral Amines: Chemical versus Enzymatic Approaches
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, with the stereochemistry of these molecules profoundly influencing their biological activity. The choice of synthetic methodology is therefore a critical decision in the development of new chemical entities. This guide provides an objective comparison of the two primary strategies for synthesizing chiral amines: traditional chemical methods and modern enzymatic approaches. We present supporting experimental data, detailed protocols for representative reactions, and logical workflow diagrams to aid in the selection of the most appropriate method for your research and development needs.
At a Glance: Key Performance Indicators
The selection of a synthetic route often involves a trade-off between various factors. The following table summarizes the key performance indicators for chemical and enzymatic synthesis of chiral amines, providing a high-level overview to guide your decision-making process.
| Performance Indicator | Chemical Synthesis (e.g., Asymmetric Hydrogenation/Reductive Amination) | Enzymatic Synthesis (e.g., Transaminase-mediated) |
| Enantioselectivity | Good to excellent (often >90% ee), but highly dependent on catalyst and substrate.[1][2] | Excellent (often >99% ee), due to the inherent stereospecificity of enzymes.[3][4][5] |
| Yield | Generally good to high, but can be affected by side reactions and purification losses. | Variable; can be high but may be limited by unfavorable reaction equilibria.[4][6][7] |
| Substrate Scope | Broad, with a wide range of catalysts developed for various functional groups.[2] | Generally narrower and enzyme-specific, though protein engineering is expanding the scope.[3][6] |
| Reaction Conditions | Often requires high pressure (e.g., H₂ gas), elevated temperatures, and anhydrous/anaerobic conditions.[3] | Typically mild, aqueous conditions (near neutral pH and ambient temperature/pressure).[3][8] |
| Catalyst | Often precious and toxic heavy metals (e.g., Rh, Ru, Ir) with chiral ligands.[1][3] | Enzymes (e.g., transaminases), which are biodegradable and derived from renewable resources.[3][8] |
| Reagents & Solvents | Often utilizes organic solvents and may require stoichiometric, sometimes hazardous, reagents. | Primarily uses water as a solvent; co-solvents may be needed for substrate solubility. |
| Byproducts & Waste | Can generate significant amounts of waste, including heavy metal residues.[4][6] | Generally produces benign byproducts (e.g., water, simple organic molecules).[6] |
| Cost-Effectiveness | Catalyst cost can be high; operational costs associated with specialized equipment.[9] | Enzyme cost can be a factor, but is decreasing; potential for whole-cell biocatalysis reduces cost.[9][10] |
| Process Scalability | Well-established for large-scale industrial processes. | Scalability is improving, with examples of large-scale enzymatic processes in industry.[8] |
Experimental Data: A Quantitative Comparison
To provide a more concrete comparison, the following tables present experimental data for the synthesis of representative chiral amines using both chemical and enzymatic methods.
Table 1: Chemical Synthesis via Asymmetric Reductive Amination
| Substrate (Ketone) | Amine Source | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | NH₄OAc / H₂ | Ru/C₃-TunePhos | 85 | 96 | |
| 4'-Fluoroacetophenone | NH₄OAc / H₂ | Ru/C₃-TunePhos | 92 | 95 | |
| 2-Acetylpyridine | NH₄OAc / H₂ | Ru/C₃-TunePhos | 78 | 98 | |
| Propiophenone | NH₄OAc / H₂ | Ru/C₃-TunePhos | 88 | 94 | |
| 1-Indanone | NH₄OAc / H₂ | Ru/C₃-TunePhos | 82 | 91 |
Table 2: Enzymatic Synthesis using Transaminases
| Substrate (Ketone) | Amine Donor | Enzyme | Yield (%) | ee (%) | Reference |
| (4-Fluorophenyl)acetone | o-Xylylenediamine | ATA-113 | >99 | >99 | [7] |
| Benzaldehyde | o-Xylylenediamine | ATA-113 | >99 | >99 | [7] |
| 1-Indanone | o-Xylylenediamine | ATA-113 | >99 | >99 | [7] |
| 4-Phenyl-2-butanone | Isopropylamine | ATA(S)@NITQ-2 | 95 | 99 | [4] |
| 4-(4-Methoxyphenyl)-2-butanone | Isopropylamine | ATA(S)@NITQ-2 | 98 | 99 | [4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of a chiral amine using a representative chemical and enzymatic approach.
Chemical Synthesis: Asymmetric Reductive Amination of an Alkyl Aryl Ketone
Reaction: Synthesis of (S)-1-(4-fluorophenyl)ethan-1-amine
Materials:
-
4'-Fluoroacetophenone
-
Ammonium acetate (NH₄OAc)
-
[Ru(p-cymene)Cl₂]₂
-
(R)-C₃-TunePhos
-
Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [Ru(p-cymene)Cl₂]₂ (0.0025 mmol) and (R)-C₃-TunePhos (0.0055 mmol).
-
Anhydrous TFE (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
4'-Fluoroacetophenone (0.5 mmol) and ammonium acetate (2.5 mmol) are added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times.
-
The reactor is pressurized with H₂ to 50 atm and the reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is diluted with dichloromethane (10 mL) and quenched with saturated aqueous NaHCO₃ (5 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Enzymatic Synthesis: Transaminase-Mediated Asymmetric Amination
Reaction: Synthesis of (S)-1-(4-fluorophenyl)ethan-1-amine
Materials:
-
4'-Fluoroacetophenone
-
Isopropylamine (as amine donor)
-
Amine Transaminase (ATA) - e.g., a commercially available (S)-selective ATA
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
HEPES buffer (pH 7.5)
-
DMSO (as co-solvent, if needed)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of HEPES buffer (e.g., 100 mM, pH 7.5).
-
Add the amine transaminase enzyme to the buffer to a final concentration of, for example, 5 mg/mL.
-
Add the PLP cofactor to a final concentration of 1 mM.
-
In a separate vial, dissolve the 4'-fluoroacetophenone in a minimal amount of DMSO if it is not fully soluble in the aqueous buffer.
-
Add the ketone substrate to the enzyme solution to a final concentration of, for example, 50 mM.
-
Add isopropylamine as the amine donor in excess (e.g., 5-10 equivalents).
-
The reaction mixture is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction can be monitored by HPLC or GC.
-
Upon completion, the reaction mixture is basified with saturated aqueous NaHCO₃ to pH > 8.
-
The product is extracted with dichloromethane (3 x V_reaction).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting amine is determined by chiral HPLC or GC analysis.
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for chemical and enzymatic synthesis of chiral amines, as well as a logical comparison of the two approaches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of Analytical Methods for Chiral Purity
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of robust and validated analytical methods to accurately quantify the desired enantiomer and its counterpart. This guide provides an objective comparison of common analytical techniques for chiral purity validation, supported by experimental data and detailed methodologies.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for chiral purity is contingent on factors such as resolution, sensitivity, speed, and robustness.[1] High-Performance Liquid Chromatography (HPLC) with a variety of chiral stationary phases (CSPs) is the most prevalent and versatile technique.[1][2] Other methods like Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) also offer viable alternatives, each with distinct advantages.[1][3]
| Analytical Method | Chiral Stationary Phase (CSP)/Selector | Typical Mobile Phase/Carrier Gas | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | n-Hexane/Isopropanol, n-Hexane/Ethanol | Broad applicability, high efficiency, good scalability.[2] | Can be expensive, longer run times.[1] | > 2.0[1] | 0.05 - 0.1%[1] |
| Cyclodextrin-based (e.g., CYCLOBOND™) | Acetonitrile/Water, Methanol/Buffer[1] | Robust, good for polar compounds. | Lower efficiency than polysaccharide CSPs for some compounds. | > 1.5 | 0.1 - 0.5% | |
| Protein-based (e.g., α1-acid glycoprotein) | Aqueous buffers | High enantioselectivity for specific drug classes. | Limited column stability, sensitive to mobile phase changes. | > 1.5 | 0.1 - 0.5% | |
| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-DEX CB) | Helium, Hydrogen | High resolution, fast analysis for volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | > 2.0 | 0.01 - 0.1% |
| Chiral SFC | Polysaccharide-based, Cyclodextrin-based | Supercritical CO2 with alcohol modifiers | Fast separations, reduced solvent consumption, "green" technique.[][5] | Higher initial instrument cost. | > 2.0 | 0.05 - 0.1% |
| Chiral CE | Cyclodextrins, Polysaccharides (in buffer) | Aqueous or non-aqueous buffers | High efficiency, minimal sample and solvent consumption.[6] | Lower sensitivity for some applications, reproducibility can be a challenge. | Not typically measured by Rs, but high separation efficiency. | 0.1 - 1.0% |
Validation of Analytical Methods for Chiral Purity
The validation of an analytical method for chiral purity is a systematic process to ensure that the method is suitable for its intended purpose.[1] The validation process should adhere to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8] The key validation parameters are outlined below.
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (based on ICH/USP guidelines)[7] |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components (e.g., the other enantiomer, impurities, degradation products).[7] | The peak of the desired enantiomer should be well-resolved from all other peaks (Resolution (Rs) > 1.5).[2] Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range. | Correlation coefficient (R²) ≥ 0.995.[7] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[9] | Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer. |
| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery.[7] | Recovery of 98.0% to 102.0% for the assay of the main component.[7] For the undesired enantiomer, recovery of 80.0% to 120.0% is often acceptable at low levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] | Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (Inter-assay precision): RSD ≤ 3%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | Resolution (Rs) should remain > 1.5 and the RSD of replicate injections should be within acceptable limits after minor changes to parameters like flow rate, temperature, and mobile phase composition. |
| System Suitability | To ensure the chromatographic system is performing adequately for the analysis.[11] | Performed before each analytical run. Typical parameters include resolution (Rs), tailing factor, and theoretical plates. |
Experimental Protocols
The following are representative experimental protocols for the most common and effective methods for determining chiral purity.
Chiral HPLC Method for a Hypothetical Drug Substance
This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Chiral GC Method for a Volatile Chiral Amine
This protocol outlines a typical approach for a volatile compound using a cyclodextrin-based chiral stationary phase.
-
Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Column: Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 150°C at 5°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Chiral SFC Method for a Pharmaceutical Intermediate
This protocol highlights the use of supercritical fluid chromatography for rapid chiral separations.[]
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 and Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 0.5 mg/mL.
Logical Relationships in Method Validation
The validation parameters are interconnected and follow a logical progression.
This diagram illustrates that establishing specificity is fundamental. Linearity, accuracy, and precision are then determined within a specific range, which is itself defined by these parameters and the limit of quantitation (LOQ). Robustness is a measure of the method's resilience to variations and is assessed throughout the validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Comparative study of resolving agents for 1-phenylbut-3-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of chiral amines are critical building blocks in the synthesis of pharmaceuticals and fine chemicals, often exhibiting distinct pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is therefore a pivotal step in drug development and stereoselective synthesis. This guide provides a comparative study of two primary methods for the resolution of racemic 1-phenylbut-3-en-1-amine: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation.
Method 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For 1-phenylbut-3-en-1-amine, lipases are effective catalysts for enantioselective acylation, where one enantiomer is converted to an amide at a much faster rate than the other. This leaves the unreacted amine enriched in the other enantiomer.
A study on the enzymatic kinetic resolution of racemic 1-phenylbut-3-en-1-amine using Lipase PS-D from Pseudomonas cepacia provides specific performance data. The enzyme's efficiency was evaluated with two different acyl donors.
Data Presentation: Enzymatic Resolution Performance
| Resolving Agent System | Acyl Donor | Enantiomeric Excess (ee) of (S)-amine | Enantiomeric Excess (ee) of (R)-amide |
| Lipase PS-D | Isopropyl Acetate | 39% | 98% |
| Lipase PS-D | Ethyl Methoxyacetate | 38% | >99% |
Data sourced from a study on the chemoenzymatic synthesis of N-containing heterocycles.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is based on the lipase-catalyzed acylation of 1-phenylbut-3-en-1-amine.
Materials:
-
Racemic 1-phenylbut-3-en-1-amine
-
Lipase PS-D (immobilized)
-
Acylating agent (e.g., ethyl methoxyacetate)
-
Anhydrous organic solvent (e.g., Diisopropyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Temperature-controlled reaction vessel
-
Chiral HPLC or GC for analysis
Procedure:
-
To a flame-dried reaction vessel, add racemic 1-phenylbut-3-en-1-amine (1.0 equivalent) and anhydrous diisopropyl ether.
-
Add the acylating agent (e.g., ethyl methoxyacetate, 1.0 equivalent) to the solution.
-
Add immobilized Lipase PS-D (typically 10-50 mg per mmol of amine) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., room temperature).
-
Monitor the reaction's progress by taking aliquots periodically and analyzing them via chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the newly formed amide.
-
Once the desired conversion is reached, quench the reaction by filtering off the immobilized enzyme.
-
Separate the unreacted amine from the acylated product (amide) using column chromatography or an acid-base extraction.
-
Determine the yield and enantiomeric excess of the isolated (S)-amine and (R)-amide.
Method 2: Chemical Resolution via Diastereomeric Salt Formation
This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[1] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[2][3] This difference allows for their separation by fractional crystallization.[4] Derivatives of tartaric acid, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) or (+)-Dibenzoyl-D-tartaric acid (DBTA), are commonly used for resolving racemic amines.[2][4]
Experimental Protocol: Diastereomeric Salt Formation
This protocol provides a general framework for the resolution of a racemic amine using a chiral tartaric acid derivative.
Materials:
-
Racemic 1-phenylbut-3-en-1-amine
-
Chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid)
-
Solvent for crystallization (e.g., methanol, ethanol, or a mixture)
-
2M Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Standard laboratory glassware for crystallization, filtration, and extraction
Procedure:
-
Salt Formation: Dissolve the racemic 1-phenylbut-3-en-1-amine (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol), with gentle heating if necessary, until a clear solution is formed.[4]
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.[5] To maximize crystal formation, the flask can be placed in a refrigerator.[4] Seeding with a small crystal of the desired salt can help induce crystallization.[4]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[4]
-
Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water. Add a base, such as 2M NaOH, dropwise until the solution is basic (pH > 10) to liberate the free amine.[4]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated, enantiomerically enriched amine with an organic solvent (e.g., diethyl ether) multiple times.[3]
-
Isolation and Analysis: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched amine.[4] Determine the yield and enantiomeric excess using chiral HPLC or by measuring the specific rotation.
Comparative Visualization of Workflows
To better illustrate the distinct processes of these two resolution strategies, the following diagrams outline the experimental workflows.
Conclusion
Both enzymatic kinetic resolution and diastereomeric salt formation are powerful techniques for obtaining enantiomerically enriched 1-phenylbut-3-en-1-amine.
-
Enzymatic Resolution offers high selectivity, often yielding products with very high enantiomeric excess (>99% for the amide in this case). The process operates under mild conditions, which can be advantageous for sensitive molecules. However, it is a kinetic process, meaning the reaction must be carefully monitored and stopped at the optimal point (typically ~50% conversion) to maximize the ee of both the product and the remaining starting material.
-
Chemical Resolution via Diastereomeric Salts is a robust, well-established method that is often more cost-effective and scalable.[6] Its success is dependent on the formation of crystalline salts and a significant difference in the solubility of the two diastereomers.[2] This often requires empirical screening of different resolving agents and crystallization solvents to find the optimal conditions. Unlike kinetic resolution, this method can theoretically yield one enantiomer in high purity and yield without being limited to 50% conversion of the starting material.
The choice of method will depend on factors such as the desired enantiomer, required purity, scalability, cost, and the specific resources available to the research or development team. For 1-phenylbut-3-en-1-amine, enzymatic resolution is a proven method with published data, while chemical resolution represents a highly viable and versatile alternative that can be optimized for large-scale production.
References
A Comparative Guide to Catalysts for Asymmetric Imine Reduction
For researchers, scientists, and drug development professionals, the enantioselective reduction of imines to chiral amines is a cornerstone of modern synthetic chemistry, providing access to essential building blocks for pharmaceuticals and other biologically active molecules. The choice of catalyst is paramount in achieving high efficiency and stereocontrol. This guide offers an objective comparison of prominent catalyst classes for asymmetric imine reduction, supported by experimental data, detailed methodologies, and mechanistic insights.
The primary strategies for the asymmetric reduction of imines are catalytic hydrogenation and asymmetric transfer hydrogenation (ATH), which employ a range of catalysts.[1] Transition metal catalysts based on iridium, rhodium, and ruthenium are highly effective, often exhibiting broad substrate scope and high turnover numbers.[1] In parallel, the field of organocatalysis has emerged as a powerful alternative, with chiral phosphoric acids being particularly successful in mediating the transfer hydrogenation of imines with high enantioselectivity.[2] The selection of an optimal catalyst is often contingent on the specific imine substrate, desired operational simplicity, and economic considerations.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is principally assessed by its ability to produce the desired amine enantiomer in high enantiomeric excess (ee%) and chemical yield. The following tables summarize the performance of representative catalysts from different classes in the asymmetric reduction of various imine substrates.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes, particularly those featuring chiral phosphine ligands, are renowned for their high efficiency in the asymmetric hydrogenation of a wide array of imines.[3][4] These catalysts frequently operate under mild conditions and demonstrate high catalytic activity.
| Catalyst / Ligand | Imine Substrate | H₂ Pressure (bar) | Yield (%) | ee (%) |
| [Ir(COD)Cl]₂ / (R,R)-f-SpiroPhos | Cyclic 2-aryl imines | Not Specified | High | Up to 97 |
| Iridium-diphosphine complex | N-alkyl tetrahydroisoquinolines | Not Specified | High | Up to 96 |
| Ir-phosphoramidite complex | Ketones + Secondary Amines (Reductive Amination) | Not Specified | High | Not Specified |
| Ir-based catalyst / f-BINAPHANE | α-phenylfuryl-containing N-methyl imines | Not Specified | High | 80-90 |
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-based catalysts, often paired with chiral diphosphine ligands, have shown exceptional enantioselectivity in the reduction of specific classes of imines.[3]
| Catalyst / Ligand | Imine Substrate | H₂ Pressure (bar) | Yield (%) | ee (%) |
| [Rh((R,Sp)-JosiPhos)(cod)]SbF₆ | Alkynyl-aryl hydrazones | Not Specified | Good | Excellent |
| Rhodium complex / Ligand 15 | Dibenzo[b,e]azepine | Not Specified | High | Up to 96 |
| Rhodium complex / Ligand 16 | Substituted 1,5-benzodiazepinones | Not Specified | High | Up to 92 |
| Cationic Rh(III)-diamine catalyst | Cyclic Imines | 20 | 94 | 99 |
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Ruthenium catalysts are prominent in asymmetric imine reduction, with broad applications in both direct hydrogenation and transfer hydrogenation, often utilizing formic acid or isopropanol as the hydrogen source.[5][6][7]
| Catalyst / Ligand | Imine Substrate | Hydrogen Source | Yield (%) | ee (%) |
| Ru(II)Cl(η⁶-p-cymene)[(S,S)-N-TsDPEN] | Substituted isoquinolines | HCOOH / triethylamine | High | High |
| CN-ruthenacycles | Acetophenone | Isopropanol | High | Up to 85 |
Organocatalyzed Asymmetric Transfer Hydrogenation
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the asymmetric transfer hydrogenation of imines, typically employing Hantzsch esters as the hydride source.[2][8][9] These systems offer the advantage of being metal-free.
| Catalyst | Imine Substrate | Hydrogen Source | Yield (%) | ee (%) |
| Chiral Phosphoric Acid (TRIP) | α-imino esters | Hantzsch ester | Excellent | 94-99 |
| Chiral Phosphoric Acid | 3,3-difluoro-substituted 3H-indoles | Hantzsch ester | Excellent | High |
| Chiral Phosphoric Acid | N-aryl-ketimines | Hantzsch dihydropyridine | Good | Up to 98 |
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an Imine
To a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., (R,R)-f-SpiroPhos) in a suitable solvent (e.g., degassed dichloromethane) under an inert atmosphere, the imine substrate is added. The reaction mixture is then transferred to an autoclave, which is subsequently purged and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a specified temperature for a designated time. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral amine.
General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an Imine
In a reaction vessel, the ruthenium catalyst (e.g., Ru(II)Cl(η⁶-p-cymene)[(S,S)-N-TsDPEN]) is dissolved in a suitable solvent (e.g., a mixture of formic acid and triethylamine). The imine substrate is then added to the solution. The reaction mixture is stirred at a specific temperature for a certain period. After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the desired chiral amine.
General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of an Imine
To a solution of the imine substrate and the Hantzsch ester in a suitable solvent (e.g., toluene) is added the chiral phosphoric acid catalyst at a specified temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to provide the enantiomerically enriched amine.
Mechanistic Diagrams and Workflows
Caption: Generalized experimental workflow for asymmetric imine reduction.
Caption: Simplified catalytic cycle for Iridium-catalyzed asymmetric imine hydrogenation.
Caption: Catalytic cycle for Chiral Phosphoric Acid-catalyzed imine reduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 8. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 9. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
Benchmarking Transaminases for the Synthesis of Arylbutylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with a significant percentage of small-molecule drugs containing at least one stereogenic amine center. Arylbutylamines, in particular, are prevalent structural motifs in a variety of therapeutic agents. ω-Transaminases (TAs or ATAs) have emerged as powerful biocatalysts for the production of these high-value chiral amines, offering a greener and more efficient alternative to traditional chemical methods.[1][2] This guide provides an objective comparison of transaminase performance for the synthesis of arylbutylamines, supported by experimental data, to aid researchers in the selection of suitable biocatalysts for their specific applications.
Performance Comparison of Selected Transaminases
The catalytic efficiency of transaminases, especially towards sterically demanding aryl ketones, is a critical parameter for their practical application. While wild-type enzymes often exhibit limited activity for such bulky substrates, protein engineering has yielded highly active and selective variants.[3] Below is a summary of the performance of selected engineered transaminases in the synthesis of arylbutylamines.
| Transaminase | Substrate (Aryl Ketone) | Amine Donor | Reaction Conditions | Conversion (%) | Enantiomeric Excess (e.e., %) | Specific Activity (µmol/min/mg) | Source |
| ATA-117-Rd11 | Butyrophenone | Isopropylamine | pH 11.0, 45°C, 50% DMSO, 50 mM substrate | >99 | >99 (R) | Not Reported | [4] |
| Cv-ATA L59A | rac-1-phenylbutylamine (kinetic resolution) | Pyruvate | pH 8.0, 30°C, 10% DMSO, 1 mM substrate | ~50 | >99 (S) | 0.54 ± 0.05 | [4] |
| BPTA M78F/W82A/I284F/T440Q | 1-Propiophenone | Isopropylamine | Not Specified | 94.4 | >99.9 (S) | kcat/KM increased >470-fold vs WT | [5] |
| ATA-036 | 4-Piperidone precursor | Isopropylamine | Not Specified | 85 | >99 (2R, 4R) | Not Reported | [6] |
Note: The data presented above is sourced from different studies and direct comparison should be made with caution as reaction conditions may vary.
Commercial Transaminase Screening Kits
For researchers seeking to identify a suitable transaminase for a novel substrate, several companies offer screening kits containing a diverse panel of engineered enzymes. These kits provide a rapid and efficient way to assess the feasibility of a biocatalytic route.
-
Codexis® ATA Screening Kit: This kit contains 24 engineered ω-transaminases with a broad substrate range and diverse stereoselectivity.[7][8] The enzymes are derived from different parent lineages, typically providing access to both (R)- and (S)-selective catalysts.[9]
-
Prozomix Transaminase Screening Kit: This comprehensive kit includes up to 480 novel wild-type transaminases, offering a wide diversity of enzymes for screening.[10]
-
Almac selectAZyme™: Almac provides biocatalyst screening services and kits, including a panel of transaminases, to facilitate the discovery and development of biocatalytic processes.[11][12][13]
Experimental Protocols
Below is a generalized protocol for the benchmarking of transaminases for the synthesis of a target arylbutylamine from the corresponding aryl ketone. This protocol should be optimized for each specific enzyme and substrate combination.
1. Materials and Reagents:
-
Transaminase enzyme (lyophilized powder or cell-free extract)
-
Aryl ketone substrate
-
Amine donor (e.g., isopropylamine, D-alanine, L-alanine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate, borate, or triethanolamine buffer at a suitable pH, typically 7.5-11.0)
-
Organic co-solvent (e.g., DMSO, isopropanol)
-
Quenching solution (e.g., NaOH)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Internal standard for chromatographic analysis
-
Analytical equipment: HPLC or GC with a chiral column for determination of conversion and enantiomeric excess.
2. Enzyme Preparation:
-
If using lyophilized powder, dissolve the enzyme in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
If using a cell-free extract, ensure the protein concentration is determined (e.g., by Bradford assay) for accurate assessment of specific activity.
3. General Reaction Setup (Analytical Scale, e.g., 1 mL):
-
In a suitable reaction vessel (e.g., a 2 mL microcentrifuge tube or HPLC vial), prepare the reaction mixture by adding the following in order:
-
Buffer solution (to final volume of 1 mL)
-
PLP (from a stock solution to a final concentration of 0.5-1.0 mM)
-
Amine donor (e.g., 0.5-1.5 M isopropylamine)
-
Organic co-solvent (e.g., 10-50% v/v DMSO to aid substrate solubility)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30-45°C) for 5-10 minutes.
-
Initiate the reaction by adding the aryl ketone substrate (from a stock solution in the co-solvent to a final concentration of 10-50 mM).
-
Add the enzyme solution to the reaction mixture to the desired final concentration (e.g., 0.5-5 mg/mL).
-
Incubate the reaction at the set temperature with agitation (e.g., shaking or stirring) for a defined period (e.g., 4-24 hours).
4. Sample Work-up and Analysis:
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a strong base (e.g., 1 M NaOH) to inactivate the enzyme.
-
Add an internal standard for accurate quantification.
-
Extract the product and remaining substrate with a suitable organic solvent.
-
Analyze the organic extract by chiral HPLC or GC to determine the percentage conversion of the ketone and the enantiomeric excess of the amine product.
5. Calculation of Performance Metrics:
-
Conversion (%): Calculated based on the disappearance of the substrate or the appearance of the product, as determined by the peak areas from the chromatogram relative to the internal standard.
-
Enantiomeric Excess (e.e., %): Calculated from the peak areas of the two enantiomers of the product using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Specific Activity (U/mg or µmol/min/mg): Calculated from the initial rate of product formation under defined conditions, normalized to the amount of enzyme used. 1 U = 1 µmol of product formed per minute.
Experimental Workflow and Logic Diagrams
The process of selecting and optimizing a transaminase for a specific transformation follows a logical workflow, as depicted in the diagram below.
Caption: Workflow for transaminase selection and optimization.
The signaling pathway for the transaminase-catalyzed conversion of an aryl ketone to an arylbutylamine is a well-understood biocatalytic cycle.
Caption: Transaminase catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 3. Diagnostic Services - Almac [almacgroup.com]
- 4. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. codexis.com [codexis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prozomix.com [prozomix.com]
- 11. Almac Launches Biocatalyst Kits - Almac [almacgroup.com]
- 12. Transaminases - Almac [almacgroup.com]
- 13. Enzyme Screening Kits – selectAZyme™ - Almac [almacgroup.com]
A Comparative Spectroscopic Guide to the Enantiomers of 1-phenylbut-3-en-1-amine
Published for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of the (R) and (S) enantiomers of 1-phenylbut-3-en-1-amine. It outlines the fundamental principles of analyzing chiral molecules using standard and specialized spectroscopic techniques. Due to the limited availability of published experimental spectra for 1-phenylbut-3-en-1-amine, representative data from its close structural analog, 1-phenylethanamine, is utilized for illustrative purposes. This guide details the expected spectroscopic behavior and provides the necessary experimental frameworks for chiral discrimination.
The Principle of Spectroscopic Equivalence in Enantiomers
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Crucially, under achiral spectroscopic conditions, enantiomers are indistinguishable. Standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), rely on the connectivity of atoms and the energies of their transitions. Since these are identical for both enantiomers, their spectra will be superimposable.
-
NMR Spectroscopy (¹H and ¹³C): In a standard achiral solvent (e.g., CDCl₃), the magnetic environment for corresponding nuclei in (R) and (S) enantiomers is identical, resulting in identical chemical shifts and coupling constants.
-
IR Spectroscopy: The vibrational modes of (R) and (S) enantiomers have the same frequencies and intensities, leading to identical IR spectra in the gas, liquid, or solution phase.
-
Mass Spectrometry: Enantiomers have the same molecular mass and fragmentation patterns, yielding identical mass spectra.
To differentiate enantiomers, a chiral environment must be introduced. This is achieved through specialized techniques that create diastereomeric interactions, which are spectroscopically distinct.
Spectroscopic Data (Representative)
The following tables summarize the expected spectroscopic data for 1-phenylbut-3-en-1-amine based on its structural analog, 1-phenylethanamine. Note: Under standard achiral conditions, the (R) and (S) enantiomers will produce identical spectra.
Table 1: Representative ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment (Illustrative) |
| ~7.3 | Multiplet | Aromatic protons (5H) |
| ~5.8 | Multiplet | Vinylic proton (-CH=) |
| ~5.1 | Multiplet | Vinylic protons (=CH₂) |
| ~4.1 | Quartet | Methine proton (-CH(NH₂)-) |
| ~2.4 | Multiplet | Methylene protons (-CH₂-) |
| ~1.5 | Broad Singlet | Amine protons (NH₂) |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (ppm) | Assignment (Illustrative) |
| ~145 | Aromatic C (quaternary) |
| ~138 | Vinylic C (-CH=) |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~126 | Aromatic C-H |
| ~115 | Vinylic C (=CH₂) |
| ~58 | Methine C (-CH(NH₂)-) |
| ~45 | Methylene C (-CH₂-) |
Table 3: Representative IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Assignment (Illustrative) |
| 3300-3500 | N-H Stretch | Primary amine (two bands) |
| 3000-3100 | C-H Stretch | Aromatic & Vinylic |
| 2850-2950 | C-H Stretch | Aliphatic |
| 1640 | C=C Stretch | Alkene |
| 1600, 1490, 1450 | C=C Stretch | Aromatic ring |
| 1580-1650 | N-H Bend | Primary amine |
Table 4: Representative Mass Spectrometry Data
| m/z Ratio | Fragmentation (Illustrative) |
| 147 | [M]⁺ (Molecular Ion) |
| 106 | [M - C₃H₅]⁺ (Loss of allyl group) |
Experimental Protocols for Chiral Discrimination
To spectroscopically differentiate the (R) and (S) enantiomers of 1-phenylbut-3-en-1-amine, the following advanced techniques are required.
3.1 NMR Spectroscopy with Chiral Auxiliaries
This method involves creating a diastereomeric relationship between the enantiomers, which can then be distinguished by NMR.
-
Using a Chiral Derivatizing Agent (CDA):
-
Reagent Selection: Choose an enantiomerically pure CDA that reacts with the amine functionality, such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Reaction: React a sample of the racemic or enantiomerically enriched 1-phenylbut-3-en-1-amine with the chosen CDA in an anhydrous solvent (e.g., CDCl₃ with a non-nucleophilic base like pyridine). The reaction forms a covalent amide bond, creating a mixture of diastereomers.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture. The diastereomers will have distinct chemical shifts for nuclei near the stereocenter, allowing for their differentiation and quantification.
-
-
Using a Chiral Solvating Agent (CSA):
-
Reagent Selection: Choose an enantiomerically pure CSA that can form transient, non-covalent complexes with the amine, such as a chiral alcohol or a lanthanide shift reagent (e.g., Eu(hfc)₃).[1]
-
Sample Preparation: Dissolve the amine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add the CSA to the NMR tube containing the amine solution.
-
NMR Analysis: Acquire the ¹H NMR spectrum. The formation of transient diastereomeric complexes will induce small but measurable differences in the chemical shifts of the (R) and (S) enantiomers.
-
3.2 Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique that directly measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
-
Sample Preparation: Prepare a solution of the enantiomerically pure or enriched amine in a suitable solvent (one that has minimal interference in the IR region of interest, e.g., CCl₄ or CDCl₃).
-
Data Acquisition: Use a VCD spectrometer to acquire the IR and VCD spectra of the sample.
-
Analysis: The (R) and (S) enantiomers will produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), while their IR spectra remain identical. This allows for the unambiguous determination of the enantiomer and its purity.
Visualizations
Diagram 1: Experimental Workflow for Chiral Amine Analysis
Caption: Workflow for the spectroscopic analysis of chiral amines.
Diagram 2: Signaling Pathway for NMR Chiral Discrimination
References
A Comparative Guide to the Biological Activity of Phenylbutylamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of pharmacologically active molecules is a critical determinant of their biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their affinity for and efficacy at biological targets. This guide provides a comparative analysis of the biological activity of enantiomers of select phenylbutylamine derivatives, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of enantiomers for two exemplary phenylbutylamine derivatives: Phenibut and a mono-N-dealkylated metabolite of Disopyramide.
Phenibut (β-Phenyl-γ-aminobutyric acid)
Phenibut is a neuropsychotropic drug that acts as a GABA receptor agonist. The pharmacological activity of its enantiomers demonstrates significant stereoselectivity.
| Compound | Target Receptor | Binding Affinity (Kᵢ, μM) | Reference |
| R-Phenibut | GABAᴀ | > 1000 | [1] |
| S-Phenibut | GABAᴀ | > 1000 | [1] |
| Racemic Phenibut | GABAᴀ | > 1000 | [1] |
| R-Phenibut | GABAʙ | 92 ± 3 | [1] |
| S-Phenibut | GABAʙ | Inactive | [1] |
| Racemic Phenibut | GABAʙ | 177 ± 2 | [1] |
| Baclofen (reference) | GABAʙ | 6.0 ± 1 | [1] |
Key Findings:
-
The pharmacological activity of racemic phenibut is primarily attributed to the R-enantiomer.[1]
-
R-phenibut is approximately twice as potent as racemic phenibut in its binding to the GABAʙ receptor.[1]
-
The S-enantiomer of phenibut is inactive at the GABAʙ receptor.[1]
-
In functional assays, R-phenibut was significantly more active than the racemate in antidepressant and analgesic tests, while S-phenibut was inactive.[1]
4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide (Metabolite of Disopyramide)
This metabolite of the antiarrhythmic drug disopyramide exhibits anticholinergic properties, with a notable difference in potency between its enantiomers.
| Enantiomer | Biological Activity | IC₅₀ (μM) | Fold Difference | Reference |
| (2S)-enantiomer | Acetylcholine Antagonism | 5.0 | ~3-fold more potent | [2] |
| (2R)-enantiomer | Acetylcholine Antagonism | 14 | [2] |
Key Findings:
-
The (2S)-enantiomer is approximately three times more potent as an antagonist of acetylcholine-induced contractions in guinea pig ileum compared to the (2R)-enantiomer.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Receptor Binding Assay (for Phenibut)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific receptor, in this case, the GABAʙ receptor.
Materials:
-
Test Compounds: R-phenibut, S-phenibut, racemic phenibut.
-
Radioligand: [³H]CGP54626 (a selective GABAʙ receptor antagonist).
-
Receptor Source: Synaptic membranes prepared from rat brain.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 mM GABA).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold sucrose solution and centrifuge to pellet the crude membrane fraction. Wash the pellet multiple times with assay buffer through repeated centrifugation and resuspension.
-
Assay Setup: In microcentrifuge tubes, combine the synaptic membrane preparation, the radioligand ([³H]CGP54626) at a fixed concentration (e.g., 2 nM), and the test compound at various concentrations. For determining total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Guinea Pig Ileum Assay (for Disopyramide Metabolite)
This ex vivo functional assay is used to assess the antagonistic effect of a compound on smooth muscle contraction induced by an agonist like acetylcholine.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Organ Bath: A temperature-controlled chamber with an oxygen supply.
-
Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Agonist: Acetylcholine.
-
Test Compounds: (2S)- and (2R)-enantiomers of the disopyramide metabolite.
-
Isotonic Transducer and Recording System.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in the organ bath containing the physiological salt solution. One end is fixed, and the other is attached to the isotonic transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a constant resting tension.
-
Agonist Response: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting muscle contractions.
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a specific concentration of the test antagonist (one of the enantiomers) is added to the bath and incubated for a set time (e.g., 30 minutes).
-
Antagonism Assessment: In the presence of the antagonist, a second cumulative concentration-response curve for acetylcholine is generated.
-
Data Analysis: The antagonistic effect is quantified by the rightward shift of the acetylcholine concentration-response curve. The IC₅₀ value, representing the concentration of the antagonist that produces a 50% reduction in the maximal response to the agonist, is determined.
Visualizations
Signaling Pathway Diagram
References
A Comparative Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral amines is a critical step in the development of new pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their pharmacological activity, making the choice of synthetic route a crucial decision. This guide provides an objective comparison of four prominent methods for chiral amine synthesis: biocatalytic transamination, biocatalytic reductive amination, diastereomeric resolution, and asymmetric synthesis using metal catalysts. The performance of each method is evaluated based on experimental data, with a focus on cost-effectiveness, efficiency, and environmental impact.
At a Glance: Key Performance Indicators and Cost Factors
The selection of an optimal synthesis route depends on a variety of factors, including the desired scale of production, required enantiopurity, and cost constraints. The following tables provide a quantitative comparison of these key metrics for the four main synthesis methodologies.
| Method | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Catalyst/Enzyme Loading | Reaction Time |
| Biocatalytic Transamination | 90[1] | >99[1] | 5 g/L enzyme[1] | 48-50 hours[1] |
| Biocatalytic Reductive Amination | 31 (can be improved to 80-90)[1][2][3] | >99[1] | Varies | 48 hours[1] |
| Diastereomeric Resolution | <50 (per enantiomer)[1] | >99[1] | Stoichiometric | Variable (days)[1] |
| Asymmetric Metal Catalysis | 90-98[1] | 95-99[1] | Low (S/C up to 2000)[1] | Variable (hours)[1] |
| Method | Key Advantages | Key Disadvantages | Indicative Cost |
| Biocatalytic Transamination | High enantioselectivity, mild reaction conditions, "green" technology.[1] | Unfavorable reaction equilibria, product inhibition. | Enzyme cost is a significant factor, but becoming more competitive. Unit price of ~$0.51/g for (S)-α-methylbenzylamine has been reported.[2] |
| Biocatalytic Reductive Amination | High atom economy, potential for lower cost.[1] | Lower enzyme activity can lead to lower conversion rates, requiring further enzyme development.[2][3] | Highly dependent on enzyme activity; unit prices can range from $0.5-0.6/g to $2.06/g for (S)-α-methylbenzylamine depending on enzyme efficiency.[2] |
| Diastereomeric Resolution | Well-established, scalable technology.[1] | Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents.[1] | Variable, depends on the cost of the resolving agent. |
| Asymmetric Metal Catalysis | High efficiency and enantioselectivity, low catalyst loading.[1] | Cost and toxicity of precious metal catalysts, requires anhydrous/anaerobic conditions.[1] | Variable, catalyst cost can be significant. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these synthesis routes. Below are representative experimental protocols for each of the four methods.
Biocatalytic Transamination of Acetophenone
This protocol describes the synthesis of (R)-α-phenylethylamine from acetophenone using a transaminase.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
NAD+ (1 g/L)
-
Pyridoxal-5-phosphate (0.5 g/L)
-
Glucose (90 g/L)
-
L-Alanine (90 g/L) as the amino donor
-
Acetophenone (50 g/L)
-
Glucose dehydrogenase (GDH) (1 g/L) for cofactor regeneration
-
Lactate dehydrogenase (LDH) (1 g/L) to remove pyruvate byproduct
-
Transaminase (ATA) (5 g/L)
-
Ion-exchange resin (e.g., Amberlite XAD 1180) (200 g/L) for in-situ product removal
Procedure:
-
In a temperature-controlled reactor, combine the potassium phosphate buffer, NAD+, pyridoxal-5-phosphate, glucose, and L-alanine.
-
Add the GDH, LDH, and transaminase enzymes to the mixture.
-
Introduce the acetophenone to start the reaction.
-
Add the ion-exchange resin to the reaction mixture to remove the product as it is formed, driving the equilibrium towards the product side.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.5) with gentle agitation for 48-50 hours.[1]
-
Monitor the reaction progress by techniques such as HPLC or GC.
-
Once the reaction is complete, the product can be eluted from the resin, extracted, and purified.
Biocatalytic Reductive Amination of a Ketone
This protocol outlines the asymmetric synthesis of a chiral amine from a ketone using an imine reductase (IRED).
Materials:
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
Ketone substrate (e.g., 4-substituted cyclohexanone, 100 mM)
-
Amine source (e.g., methylamine, 1.1 equivalents)
-
Glucose (1.5 equivalents)
-
Glucose dehydrogenase (GDH) enzyme powder (1.5 mg/mL) for cofactor regeneration
-
NADP+ (1 mM)
-
Lyophilized cell extract containing the engineered imine reductase (e.g., 10 g/L wet cell weight)
Procedure:
-
In a reaction vessel, dissolve the ketone, amine, glucose, and NADP+ in the sodium phosphate buffer.
-
Add the GDH enzyme powder and the lyophilized cell extract containing the IRED.
-
Maintain the reaction at 30°C with agitation (e.g., 220 rpm) for 24 hours.[4]
-
Monitor the conversion and enantiomeric excess of the product using chromatographic methods.
-
Upon completion, the product can be isolated by extraction and purified.
Diastereomeric Resolution of (±)-α-Methylbenzylamine
This classic method separates enantiomers by forming diastereomeric salts with a chiral resolving agent.
Materials:
-
Racemic α-methylbenzylamine
-
L-(+)-tartaric acid (chiral resolving agent)
-
Methanol (MeOH)
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6.25 g of L-(+)-tartaric acid in 90 ml of methanol in a 250 ml Erlenmeyer flask, heating gently if necessary.[5]
-
Slowly add 5 g of racemic α-methylbenzylamine to the warm tartaric acid solution.[5]
-
Allow the mixture to cool slowly to room temperature and let it stand for at least a day to allow for the crystallization of the less soluble diastereomeric salt, (-)-amine-(+)-tartrate.[5]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[5][6]
-
To recover the free amine, dissolve the crystals in water and add 50% NaOH solution until the solution is strongly basic.[5][6]
-
Extract the liberated amine with diethyl ether (2 x 20 ml).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (-)-α-methylbenzylamine.[5]
Asymmetric Hydrogenation of an Imine with a Rhodium Catalyst
This protocol describes the asymmetric reduction of an imine to a chiral amine using a chiral rhodium catalyst.
Materials:
-
Imine substrate (e.g., N-(1-phenylethylidene)aniline)
-
Chiral rhodium catalyst (e.g., [Cp*RhCl₂]₂ and (1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine [(S,S)-TsDPEN] to form the active catalyst in situ)
-
Formic acid-triethylamine azeotrope (5:2) as the hydrogen source
-
Solvent (e.g., dichloromethane)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the imine substrate and the chiral rhodium catalyst precursor in the solvent.
-
Add the formic acid-triethylamine azeotrope to initiate the transfer hydrogenation.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
The reaction is typically rapid, and upon completion, the product can be isolated by standard workup procedures, including extraction and purification by chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows and key steps involved in each of the chiral amine synthesis routes.
Caption: Biocatalytic transamination workflow.
Caption: Biocatalytic reductive amination workflow.
Caption: Diastereomeric resolution workflow.
Caption: Asymmetric metal catalysis workflow.
Environmental Impact and Sustainability
The environmental footprint of a synthesis route is an increasingly important consideration. Biocatalytic methods are generally considered "greener" due to their use of biodegradable enzymes, milder reaction conditions (often in aqueous media), and reduced waste generation.[7] The E-factor, which measures the mass of waste produced per unit of product, is a useful metric for comparison. Pharmaceutical manufacturing typically has high E-factors (25-100), and traditional chemical routes for chiral amines can contribute significantly to this.[7]
-
Biocatalysis: By avoiding heavy metals and harsh reagents, biocatalytic routes can significantly lower the E-factor. For instance, the enzymatic synthesis of sitagliptin, a chiral amine-containing drug, demonstrated a 19% reduction in waste compared to the previous chemical route.[8]
-
Diastereomeric Resolution: This method can be less atom-economical due to the stoichiometric use of a resolving agent and the inherent 50% yield limit for a single enantiomer, leading to a higher E-factor.
-
Asymmetric Metal Catalysis: While highly efficient, the use of precious and often toxic heavy metals raises environmental concerns regarding catalyst waste and potential product contamination. However, the low catalyst loadings can mitigate this to some extent.
Conclusion
The choice of a chiral amine synthesis route is a multifaceted decision that requires careful consideration of various factors.
-
Biocatalytic approaches , particularly transamination, offer a highly selective and sustainable path to enantiopure amines, with costs becoming increasingly competitive. Reductive amination shows promise for its atom economy, though further enzyme development is often needed to improve its cost-effectiveness.
-
Diastereomeric resolution remains a robust and scalable technique, but its inherent yield limitation makes it less atom-economical.
-
Asymmetric metal catalysis provides a powerful and efficient alternative, especially for smaller-scale research and development where speed and versatility are paramount. However, the cost and environmental impact of the metal catalysts must be carefully weighed.
Ultimately, the optimal method will depend on the specific requirements of the project, balancing the need for high enantiopurity, yield, and cost-effectiveness with the growing importance of sustainable chemical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-online.com [chemistry-online.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Methods of Chiral Amines
Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, with a significant percentage of small-molecule drugs containing at least one chiral amine moiety.[1] The development of efficient and stereoselective methods for their synthesis is a central focus of modern organic chemistry. This guide provides a comparative overview of the most prevalent and powerful strategies for synthesizing chiral amines, including reductive amination, asymmetric hydrogenation, and biocatalysis, offering a valuable resource for researchers, scientists, and drug development professionals.
Asymmetric Reductive Amination of Prochiral Ketones
Asymmetric reductive amination is a highly versatile and widely employed one-pot method for the synthesis of chiral amines from carbonyl compounds.[2][3] This approach involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then asymmetrically reduced to the corresponding chiral amine.[3] The stereoselectivity of the reduction is typically controlled by a chiral catalyst.
A notable example is the ruthenium-catalyzed direct reductive amination of alkyl aryl ketones using ammonium acetate as the amine source and molecular hydrogen as the reductant.[4] This method provides a direct and user-friendly route to industrially relevant primary amines with excellent enantioselectivity.[4]
Data Presentation: Asymmetric Reductive Amination of Alkyl Aryl Ketones
| Entry | Ketone Substrate | Chiral Amine Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanamine | 95 | 96 |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanamine | 98 | 97 |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanamine | 96 | 95 |
| 4 | 2'-Methylacetophenone | 1-(o-tolyl)ethanamine | 93 | 92 |
| 5 | Propiophenone | 1-Phenylpropan-1-amine | 94 | 98 |
Data sourced from a study on ruthenium-catalyzed direct reductive amination.[4]
Experimental Protocol: General Procedure for Asymmetric Reductive Amination [4]
A mixture of the ketone (0.5 mmol), ammonium acetate (1.5 mmol), the ruthenium catalyst (1 mol %), and the chiral ligand (e.g., C3-TunePhos, 1.1 mol %) in methanol (2 mL) is charged into a pressure reactor. The reactor is then purged with hydrogen gas and pressurized to 50 atm. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired chiral primary amine.
Logical Relationship Diagram: Asymmetric Reductive Amination
General workflow for asymmetric reductive amination.
Asymmetric Hydrogenation of Imines
The asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for preparing chiral amines.[5][6] This strategy has been successfully applied on an industrial scale, for instance, in the production of the herbicide (S)-metolachlor.[5] Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have proven to be highly effective for this transformation.[7][8]
A significant challenge in this area is the asymmetric hydrogenation of dialkyl imines, as the subtle steric and electronic differences between the two alkyl substituents make chiral recognition difficult for the catalyst.[9] However, recent advances have led to the development of highly efficient iridium catalysts capable of hydrogenating a variety of dialkyl imines with high yields and enantioselectivities.[9]
Data Presentation: Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines
| Entry | Imine Substrate | Chiral Amine Product | Yield (%) | ee (%) |
| 1 | N-(Propan-2-ylidene)methanamine | N-isopropylmethanamine | 85 | 81 |
| 2 | N-(Butan-2-ylidene)methanamine | N-(sec-butyl)methanamine | 82 | 85 |
| 3 | N-(3-Methylbutan-2-ylidene)methanamine | N-(1,2-dimethylpropyl)methanamine | 80 | 90 |
| 4 | N-(Cyclohexylmethylene)methanamine | N-(cyclohexylmethyl)methanamine | 75 | 98 |
| 5 | N-(Adamantan-1-ylmethylene)methanamine | N-((adamantan-1-yl)methyl)methanamine | 65 | 96 |
Data sourced from a study on the asymmetric hydrogenation of dialkyl imines using a chiral iridium catalyst.[9]
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Imines [9]
In a glovebox, the iridium precursor and the chiral ligand are dissolved in dichloromethane and stirred for 30 minutes. The solvent is then removed under vacuum. To this catalyst mixture, the imine substrate and a solvent (e.g., toluene) are added. The vial is then placed in an autoclave, which is purged with hydrogen gas and then pressurized to 50 atm. The reaction is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 12 hours). After the reaction, the pressure is released, and the solvent is evaporated. The yield and enantiomeric excess of the chiral amine product are determined by gas chromatography.
Experimental Workflow Diagram: Asymmetric Hydrogenation of Imines
Workflow for asymmetric hydrogenation of imines.
Biocatalytic Synthesis using Transaminases
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[10] Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone, producing a chiral amine with high enantioselectivity.[11][12] This method operates under mild reaction conditions and is often highly stereoselective.[10] A prominent industrial application of ATAs is in the synthesis of the antidiabetic drug sitagliptin.[11]
One of the challenges with transaminase-catalyzed reactions is that the equilibrium can be unfavorable.[12] Various strategies have been developed to overcome this, such as using a large excess of the amine donor or removing one of the products from the reaction mixture.[13]
Data Presentation: Transaminase-Catalyzed Synthesis of Chiral Amines
| Entry | Ketone Substrate | Amine Donor | Chiral Amine Product | Conversion (%) | ee (%) |
| 1 | Acetophenone | Isopropylamine | (S)-1-Phenylethanamine | >99 | >99.5 |
| 2 | 4'-Bromoacetophenone | Isopropylamine | (S)-1-(4-Bromophenyl)ethanamine | >99 | >99.5 |
| 3 | Propiophenone | Isopropylamine | (S)-1-Phenylpropan-1-amine | 98 | >99.5 |
| 4 | 1-(Thiophen-2-yl)ethanone | Isopropylamine | (S)-1-(Thiophen-2-yl)ethanamine | 95 | >99.5 |
| 5 | Cyclohexyl methyl ketone | Isopropylamine | (S)-1-Cyclohexylethanamine | 92 | >99.5 |
Representative data showcasing the high selectivity of transaminases.
Experimental Protocol: General Procedure for Biocatalytic Amination [13]
In a typical reaction, the ketone substrate (e.g., 50 mM) is dissolved in a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5). To this solution, the amine donor (e.g., isopropylamine, 1 M), pyridoxal 5'-phosphate (PLP, 1 mM), and the transaminase enzyme are added. The reaction mixture is then incubated at a specific temperature (e.g., 30 °C) with shaking. The progress of the reaction is monitored by a suitable analytical method such as HPLC or GC. After the reaction is complete, the product can be extracted with an organic solvent and purified.
Signaling Pathway Diagram: Biocatalytic Transamination
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. jocpr.com [jocpr.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization.[1] For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is crucial for obtaining accurate and reliable results. Among the arsenal of available methods, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed techniques for ee determination.
This guide provides an objective comparison of HPLC and NMR for the cross-validation of enantiomeric excess, supported by experimental data and detailed protocols.
Principles of Enantiomeric Excess Determination
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their differentiation challenging. Both HPLC and NMR overcome this by creating a chiral environment to induce a measurable difference between the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): This technique relies on the physical separation of enantiomers.[1] The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and, therefore, have different retention times. The area of the chromatographic peak for each enantiomer is proportional to its concentration, allowing for the calculation of ee.[1] There are two main strategies:
-
Direct Method: Utilizes a chiral stationary phase (CSP) to differentiate and separate the enantiomers.[1][2]
-
Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers.[2] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy typically employs a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to create a diastereomeric environment.
-
With a Chiral Solvating Agent (CSA): The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers. This interaction leads to different magnetic environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum.
-
With a Chiral Derivatizing Agent (CDA): The CDA reacts with the enantiomers to form stable, covalent diastereomers. These diastereomers have distinct chemical shifts and/or coupling constants in the NMR spectrum.[1]
The relative integrals of the distinct signals for each enantiomer (or diastereomer) are used to determine the enantiomeric excess.
Quantitative Performance Comparison: HPLC vs. NMR
The choice between HPLC and NMR for ee determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[1]
| Feature | Chiral HPLC | Chiral NMR |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1] | Formation of diastereomeric complexes with distinct NMR signals using a chiral solvating or derivatizing agent.[1] |
| Typical Analysis Time | 15-60 minutes per sample.[1] | 5-15 minutes per sample (after derivatization, if applicable).[1] |
| Sample Throughput | Lower; method development can be time-consuming.[1] | Higher; often suitable for rapid screening.[1] |
| Solvent Consumption | High (e.g., >60 mL of mobile phase per sample). | Low (e.g., ~0.6 mL of deuterated solvent per sample). |
| Sensitivity (LOD/LOQ) | Generally higher, with LODs around 1.5 µg/mL reported for some methods.[1] For propranolol enantiomers, an LOQ of 2.5 µg/L has been reported.[3] For ibuprofen, LOD and LOQ were 8.1% and 27.0% (S)-IBU, respectively.[4] | Generally lower, dependent on analyte concentration and magnetic field strength.[1] For the (R)-enantiomer of metoprolol, the LOD and LOQ were approximately 1.2% and 2.0%, respectively. |
| Precision/Reproducibility | Excellent, with high reproducibility. Repeatability and intermediate precision RSDs are often below 7.2%.[1] For propranolol, RSDs were less than 2.64%.[3] | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[1] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[1] | Can be rapid, especially with known chiral auxiliaries.[1] |
| Sample Integrity | Non-destructive (sample can be collected after detection).[1] | Can be non-destructive (with CSAs) or destructive (with CDAs where the analyte is chemically modified).[1] |
| Cost | High initial instrument cost, with ongoing costs for chiral columns and solvents.[1] | High initial instrument cost, but lower solvent costs per sample.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC: Determination of Ketoprofen Enantiomeric Excess
This protocol outlines a method for the enantiomeric separation of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.
1. Materials:
-
Racemic ketoprofen standard
-
(S)-(+)-ketoprofen standard
-
HPLC grade acetonitrile and water
-
Acetic acid
-
Lux Amylose-2 chiral column
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (60:40 v/v) and acidify with 0.1% acetic acid.[2] Degas the mobile phase before use.
-
Standard Solution: Dissolve racemic ketoprofen in the mobile phase to a concentration of 1 mg/mL.[2] Prepare a separate standard solution for the (S)-(+)-enantiomer in the same manner.
3. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[2]
-
Column: Lux Amylose-2.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.[2]
4. Data Analysis:
-
Inject the racemic standard and the (S)-(+)-enantiomer standard to determine the retention times and elution order of the enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral NMR: Determination of a Chiral Amine's Enantiomeric Excess
This protocol describes the use of a chiral solvating agent to determine the ee of a primary amine.
1. Materials:
-
Chiral primary amine analyte
-
Chiral solvating agent (e.g., (S)-BINOL derivative)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
2. Sample Preparation:
-
Directly in a 5 mm NMR tube, mix the amine analyte (0.0125–0.2 mmol) and the chiral solvating agent (0.0125–0.1 mmol).
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).
3. NMR Data Acquisition:
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at 25°C.
4. Data Analysis:
-
Identify the well-resolved signals corresponding to each diastereomeric complex.
-
Integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integral of the signal for the major diastereomeric complex and Integral₂ is the integral of the signal for the minor diastereomeric complex.
Visualizing the Workflows and Principles
To better illustrate the processes involved in ee determination by HPLC and NMR, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figures of merit in the quantification of ibuprofen enantiomers by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolution: Diastereomeric Salt Crystallization and Its Alternatives
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in producing safe and effective chiral drugs. This guide provides an objective comparison of diastereomeric salt crystallization with other key chiral resolution techniques, namely chiral chromatography and enzymatic resolution, alongside the alternative strategy of asymmetric synthesis. Supported by experimental data, this document aims to equip professionals with the knowledge to make informed decisions for their chiral separation needs.
The therapeutic efficacy of many pharmaceuticals resides in a single enantiomer, while the other may be inactive or even cause adverse effects.[1] Therefore, obtaining enantiomerically pure compounds is often a regulatory and clinical necessity. Diastereomeric salt crystallization is a classical and industrially favored method for chiral resolution due to its scalability and cost-effectiveness.[2] However, modern techniques offer competitive advantages in specific scenarios.
Principles of Chiral Separation
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual components.[3] Enantiomers possess identical physical properties in an achiral environment, making their separation challenging.[2] The primary methods of chiral resolution achieve separation by creating a chiral environment in which the enantiomers interact differently.
Diastereomeric Salt Crystallization: This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The enantiomers in the racemic mixture interact differently with the CSP, leading to different retention times and, thus, separation.[5]
Enzymatic Resolution: This technique employs enzymes, typically lipases or hydrolases, that selectively catalyze a reaction with one enantiomer of a racemic mixture at a much faster rate than the other.[6] This results in a mixture of a reacted enantiomer and the unreacted, enantiomerically enriched counterpart, which can then be separated.
Asymmetric Synthesis: As an alternative to resolving a racemic mixture, asymmetric synthesis aims to produce a single enantiomer directly from an achiral starting material using a chiral catalyst or auxiliary.[7]
Comparative Performance Data
The choice of a chiral separation method depends on various factors, including the stage of development, scale of production, cost, and the physicochemical properties of the compound. The following tables summarize quantitative data from various studies to facilitate a comparison of these techniques.
| Method | Compound | Yield (%) | Enantiomeric Excess (ee, %) | Key Parameters | Reference(s) |
| Diastereomeric Salt Crystallization | (RS)-Ibuprofen | 53 (salt), 21 (recovered S-Ibuprofen) | 40 (diastereomeric excess of salt) | Resolving agent: (S)-(-)-α-methylbenzylamine (S-MBA), KOH, water | [8] |
| Diastereomeric Salt Crystallization | Racemic Methamphetamine | Not specified | 95 (for (R)-Methamphetamine from salt) | Resolving agent: (R,R)-tartaric acid, aqueous solution | [9] |
| Diastereomeric Salt Crystallization | Racemic Pregabalin | 51.6 | >99 (diastereomerically pure) | Resolving agent: L-tartaric acid, water | [10] |
| Enzymatic Resolution | Racemic Ibuprofen Ethyl Ester | 47.4 (conversion) | 96.6 (for (S)-Ibuprofen) | Enzyme: Thermostable esterase (EST10), [OmPy][BF4]–buffer system | [11] |
| Enzymatic Resolution | Racemic Ibuprofen | 93.2 (isolated) | 99.7 (after crystallization) | Enzyme: Candida rugosa lipase, in situ racemization | [11] |
| Chiral HPLC | (±)-4-nitropropranolol | 74 (first enantiomer), 82 (second enantiomer) | >99 | Preparative scale, Chiralpak IA column | [12] |
| Asymmetric Synthesis | (S)-Betaxolol & (S)-Metoprolol | Not specified | >99 | Kinetic resolution using HCS as chiral auxiliary | [13] |
Table 1: Comparison of Chiral Resolution and Synthesis Methods for Selected Pharmaceuticals.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for successful chiral separations.
Protocol 1: Diastereomeric Salt Crystallization of Racemic Ibuprofen
This protocol describes a general procedure for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine (S-MBA) as the resolving agent.
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Water
-
Suitable organic solvent for recovery (e.g., methyl t-butyl ether)
-
2M Sulfuric Acid
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen and S-MBA in an aqueous solution of KOH. The optimal ratio is reported to be 1:0.5:0.5 for racemic ibuprofen:S-MBA:KOH.[8]
-
Crystallization: The diastereomeric salt of (S)-Ibuprofen with S-MBA is less soluble and will preferentially crystallize upon cooling or solvent evaporation. The crystallization can be influenced by solvent and temperature range.[8]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of (S)-Ibuprofen: Suspend the purified diastereomeric salt in water and acidify with 2M sulfuric acid to a pH of approximately 2.
-
Extraction: Extract the liberated (S)-Ibuprofen with an organic solvent like methyl t-butyl ether.
-
Isolation of Pure Enantiomer: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (S)-Ibuprofen.
Protocol 2: Enzymatic Resolution of Racemic Ibuprofen
This protocol outlines a typical enzymatic kinetic resolution of racemic ibuprofen.
Materials:
-
Racemic Ibuprofen
-
Lipase (e.g., from Candida rugosa)
-
An alcohol (e.g., n-propanol)
-
Organic solvent (e.g., isooctane)
-
Buffer solution
Procedure:
-
Enzyme Immobilization (Optional but Recommended): Immobilize the lipase on a suitable support to improve stability and reusability.
-
Reaction Setup: Dissolve racemic ibuprofen and the alcohol in the organic solvent. Add the lipase (free or immobilized) and a small amount of buffer to the mixture.
-
Enzymatic Esterification: The lipase will selectively catalyze the esterification of the (S)-enantiomer. The reaction is typically stirred at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 10 days for high conversion).[14][15]
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess of the remaining acid and the formed ester by chiral HPLC.
-
Separation: After the desired conversion is reached, separate the unreacted (R)-ibuprofen from the (S)-ibuprofen ester using standard techniques like extraction or chromatography.
-
Hydrolysis of Ester (Optional): The (S)-ibuprofen ester can be hydrolyzed back to (S)-ibuprofen if the acid form is desired.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess (ee) of a chiral compound.
Materials:
-
Enantiomerically enriched sample
-
Racemic standard of the compound
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
HPLC system with a UV detector
Procedure:
-
Method Development/Scouting: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. A common starting mobile phase is a mixture of n-hexane and an alcohol (isopropanol or ethanol).[5] For acidic or basic compounds, additives like trifluoroacetic acid or diethylamine (0.1% v/v) can be used.[5]
-
Standard Preparation: Prepare a solution of the racemic standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the enantiomerically enriched sample in the mobile phase at a similar concentration.
-
HPLC Analysis:
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to verify system suitability (resolution > 1.5).
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualization of Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for diastereomeric salt crystallization, preparative chiral HPLC, and enzymatic resolution.
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Preparative Chiral HPLC.
References
- 1. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What is Enzymatic Resolution | lookchem [lookchem.com]
- 7. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 8. advanceseng.com [advanceseng.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. scholarworks.utep.edu [scholarworks.utep.edu]
- 12. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 13. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lib3.dss.go.th [lib3.dss.go.th]
Safety Operating Guide
Proper Disposal of (R)-1-Phenylbut-3-en-1-amine hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (R)-1-Phenylbut-3-en-1-amine hydrochloride, ensuring a safe and compliant laboratory environment.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds such as this compound is not merely a regulatory requirement but a critical aspect of professional practice. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times.[1][3][4]
Required Personal Protective Equipment (PPE):
-
Safety Goggles: To protect eyes from potential splashes.[1]
-
Chemical-Resistant Gloves: To prevent skin contact.[1]
-
Lab Coat: To protect clothing and skin.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many laboratory chemicals, requires its treatment as hazardous waste.[1][5][6][7] Under no circumstances should this compound be disposed of in the regular trash or down the drain.[1][8]
1. Waste Collection and Labeling:
-
Solid Waste: Unused or waste solid this compound should be placed in a designated, chemically resistant container with a secure, screw-on cap.[1]
-
Liquid Waste (Solutions): Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag.[1][6] The label must include:
2. Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.[1][7]
-
This area must be at or near the point of generation and under the control of laboratory personnel.[7][8]
-
Incompatible materials must be segregated. For instance, amine compounds should be stored separately from acids and strong oxidizing agents to prevent hazardous reactions.[9][10]
-
Use secondary containment, such as trays, to mitigate spills or leaks.[8][11]
3. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.[1]
-
Triple rinse the empty container with a suitable solvent in which the compound is soluble.[1][5][11]
-
Collect the rinsate from all rinses and dispose of it as hazardous liquid waste in the appropriate container.[1][5][11]
-
After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed.[1][5]
-
Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[1][5]
4. Professional Disposal:
-
Do not attempt to transport hazardous waste yourself.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[4][10]
-
Schedule waste pickups regularly to avoid accumulating quantities that exceed regulatory limits.[6] Federal regulations may limit the accumulation of hazardous waste to 55 gallons and acutely hazardous waste to one quart in a satellite accumulation area.[7][11]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [7][11] |
| Maximum Acutely Hazardous Waste Accumulation | 1 quart | [7][11] |
| Maximum Storage Time in Academic Labs | 6 months | [8] |
| Container Rinsing Protocol | Triple rinse with a suitable solvent | [1][5][11] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. vumc.org [vumc.org]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (R)-1-Phenylbut-3-en-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of (R)-1-Phenylbut-3-en-1-amine hydrochloride (CAS: 132312-93-7) in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. This compound is classified as a potent research chemical and should be handled with the appropriate precautions.
Hazard Identification and Classification
This compound is a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the compound presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion of this substance can lead to adverse health effects. |
| Causes skin irritation | H315 | Direct contact with skin can cause redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant irritation and potential damage. |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract. |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. For extended contact, consider double-gloving. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles and a face shield must be worn.
-
Protective Clothing: A lab coat must be worn at all times. For procedures with a higher risk of contamination, an impervious gown is recommended.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves, when unpacking the compound.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly closed.
2. Weighing and Aliquoting (Solid Compound):
-
All weighing and handling of the solid powder must be conducted within a chemical fume hood to prevent inhalation of dust.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne dust.
-
After weighing, securely close the primary container.
-
Decontaminate the weighing area and any equipment used.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound.
-
Clearly label the solution with the chemical name, concentration, date, and appropriate hazard symbols.
4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid measures outlined below.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., gloves, weighing boats, paper towels) in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

